molecular formula C13H26O3 B164406 Methyl 3-hydroxydodecanoate CAS No. 85464-97-7

Methyl 3-hydroxydodecanoate

Cat. No.: B164406
CAS No.: 85464-97-7
M. Wt: 230.34 g/mol
InChI Key: OZXCINYANGIBDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydroxy fatty acid methyl ester. Use as internal standard. Possible use in other biological systems.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-hydroxydodecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26O3/c1-3-4-5-6-7-8-9-10-12(14)11-13(15)16-2/h12,14H,3-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZXCINYANGIBDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(CC(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50993650
Record name Methyl 3-hydroxydodecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50993650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72864-23-4
Record name Methyl-3-hydroxydodec-5-enoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072864234
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 3-hydroxydodecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50993650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Methyl 3-hydroxydodecanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-hydroxydodecanoate, a hydroxy fatty acid methyl ester, is a molecule of interest in various scientific domains, from cosmetic science to biomedical research. Its structure, comprising a twelve-carbon chain with a hydroxyl group at the third position and a methyl ester terminus, imparts specific physicochemical characteristics that are crucial for its application and biological activity. This technical guide provides a comprehensive overview of the known physical properties of this compound, detailed experimental protocols for their determination, and relevant synthesis and biological pathways.

Core Physical and Chemical Properties

This compound is typically a colorless to pale yellow liquid at room temperature.[1] It is soluble in common organic solvents such as chloroform, ethanol, and ethyl ether.[1] The identity of this compound is confirmed by techniques like mass spectrometry.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₃H₂₆O₃[2][3]
Molecular Weight 230.34 g/mol [2][3]
Appearance Colorless to pale yellow liquid[1]
Solubility Soluble in common organic solvents[1]
CAS Number 72864-23-4[2]

Note: While the CAS number 72864-23-4 is predominantly associated with the racemic mixture of this compound, the number 85464-97-7 has also been linked to this compound, potentially referring to a specific stereoisomer or an older registry number.

Experimental Protocols

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid. For a small sample of this compound, the boiling point can be determined using a micro-boiling point or Siwoloboff method.

Methodology:

  • A small amount of the liquid sample is placed in a capillary tube, which is then attached to a thermometer.

  • The setup is immersed in a heating bath (e.g., silicone oil).

  • As the temperature of the bath is gradually increased, a stream of bubbles will emerge from the capillary tube.

  • The heat is then slowly reduced, and the temperature at which the last bubble emerges and the liquid just begins to enter the capillary tube is recorded as the boiling point.

Determination of Density

Density is the mass of a substance per unit volume. The density of liquid this compound can be accurately measured using a pycnometer.

Methodology:

  • The mass of a clean, dry pycnometer is accurately measured.

  • The pycnometer is filled with the liquid sample, ensuring no air bubbles are trapped.

  • The mass of the pycnometer filled with the sample is then measured.

  • The volume of the pycnometer is determined by repeating the process with a reference substance of known density, such as deionized water.

  • The density of the sample is calculated by dividing the mass of the sample by the volume of the pycnometer.

Determination of Refractive Index

The refractive index of a substance is a dimensionless number that describes how fast light travels through that material. It is a characteristic property of a substance and can be used to identify and assess the purity of a sample. An Abbe refractometer is commonly used for this measurement.

Methodology:

  • A few drops of the liquid sample are placed on the prism of the Abbe refractometer.

  • The prism is closed, and the light source is adjusted to illuminate the field of view.

  • The calibrated knob is turned until the dividing line between the light and dark fields is sharp and centered in the crosshairs.

  • The refractive index is read directly from the instrument's scale.

  • The temperature at which the measurement is taken should be recorded, as the refractive index is temperature-dependent.

Synthesis of this compound

This compound can be synthesized through several routes, with the Reformatsky reaction being a prominent method for creating β-hydroxy esters.[4]

Reformatsky Reaction Protocol

This reaction involves the condensation of an α-halo ester with an aldehyde in the presence of zinc metal.[4] For this compound, this would typically involve the reaction of methyl bromoacetate (B1195939) with decanal (B1670006).

Workflow Diagram:

G cluster_reactants Reactants cluster_reaction Reaction cluster_intermediate Intermediate cluster_product Product Decanal Decanal Reflux Reflux in THF Decanal->Reflux MethylBromoacetate Methyl Bromoacetate MethylBromoacetate->Reflux Zinc Zinc Metal Zinc->Reflux ZincEnolate Zinc Enolate Formation Reflux->ZincEnolate Product This compound ZincEnolate->Product

Caption: Synthesis of this compound via the Reformatsky reaction.

Experimental Steps:

  • Activate zinc granules by washing with dilute acid, followed by water, ethanol, and ether, then drying under vacuum.

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, add the activated zinc and dry tetrahydrofuran (B95107) (THF).

  • A solution of decanal and methyl bromoacetate in THF is added dropwise to the zinc suspension with gentle heating to initiate the reaction.

  • After the initial exothermic reaction subsides, the mixture is refluxed until the zinc is consumed.

  • The reaction mixture is then cooled and quenched with a saturated aqueous solution of ammonium (B1175870) chloride.

  • The product is extracted with an organic solvent (e.g., diethyl ether), and the organic layer is washed, dried, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography or distillation.

Biological Context and Significance

3-Hydroxy fatty acids are important components of lipopolysaccharides in the outer membrane of Gram-negative bacteria. They also serve as precursors for the biosynthesis of polyhydroxyalkanoates (PHAs), which are biodegradable polyesters produced by various microorganisms.[5] While specific signaling pathways involving this compound are not extensively documented, the broader class of 3-hydroxy fatty acids and their esters are known to possess biological activities, including potential antimicrobial and anti-inflammatory properties.[4]

Fatty Acid Metabolism and PHA Synthesis

The biosynthesis of PHAs from fatty acid metabolism is a well-studied pathway in bacteria like Pseudomonas putida.

Logical Flow Diagram:

G FattyAcid Fatty Acid Substrate BetaOxidation β-Oxidation Pathway FattyAcid->BetaOxidation HydroxyacylCoA (R)-3-Hydroxyacyl-CoA BetaOxidation->HydroxyacylCoA PhaG PhaG (Transacylase) HydroxyacylCoA->PhaG PhaC PhaC (PHA Synthase) PhaG->PhaC PHA Polyhydroxyalkanoate (PHA) PhaC->PHA

Caption: Involvement of 3-hydroxyacyl-CoAs in PHA biosynthesis.

Conclusion

This technical guide has summarized the available physical properties of this compound and provided detailed protocols for the experimental determination of key physical constants. While specific experimental data for some properties remain to be published, the methodologies described herein provide a clear path for researchers to obtain this crucial information. The synthesis and potential biological relevance of this compound have also been outlined, highlighting its importance in both chemical and biological research. Further investigation into the specific biological roles and signaling pathways of this compound is warranted to fully elucidate its potential applications.

References

The Biological Role of Methyl 3-Hydroxydodecanoate in Bacteria: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-hydroxydodecanoate is a methylated medium-chain 3-hydroxy fatty acid. While direct research on its specific biological role in bacteria is emerging, the broader class of 3-hydroxy fatty acids (3-OH-FAs) and their derivatives are recognized as crucial molecules in bacterial physiology, signaling, and interactions with their environment. This technical guide synthesizes the current understanding of the synthesis and potential biological functions of this compound and related molecules in bacteria, with a focus on their involvement in quorum sensing, biofilm formation, and as precursors for virulence factors. This document provides an overview of the biosynthetic pathways, potential signaling cascades, quantitative data from related molecules, and detailed experimental protocols to facilitate further research in this area.

Introduction

Bacteria utilize a diverse arsenal (B13267) of small molecules for cell-to-cell communication, environmental sensing, and the regulation of collective behaviors. Among these, fatty acid-derived molecules have gained increasing attention as important signals. This compound belongs to the class of 3-hydroxy fatty acids (3-OH-FAs), which are key intermediates in bacterial fatty acid metabolism and are integral components of complex lipids like the lipid A portion of lipopolysaccharide (LPS) in Gram-negative bacteria. The methylation of these fatty acids suggests a potential role in modifying their signaling properties, such as membrane permeability and receptor binding affinity.

This guide will explore the known and extrapolated biological roles of this compound in bacteria, drawing on data from closely related molecules to provide a comprehensive overview for researchers.

Biosynthesis of 3-Hydroxyalkanoic Acids in Bacteria

In bacteria, particularly in Gram-negative species like Pseudomonas aeruginosa, (R)-3-hydroxyalkanoic acids (R-3HAs) are synthesized as precursors for various valuable compounds, including rhamnolipids.[1][2] The synthesis of these molecules is intrinsically linked to the fatty acid synthesis and β-oxidation pathways.

The RhlA enzyme, a 3-hydroxyalkanoyl-ACP:3-hydroxyalkanoyl-ACP O-hydroxyalkanoyl transferase, plays a pivotal role in the synthesis of the di-rhamnolipid precursor, 3-(3-hydroxyalkanoyloxy)alkanoic acids (HAAs), by linking two molecules of 3-hydroxyalkanoyl-acyl carrier protein (ACP).[1][2] In engineered strains of P. aeruginosa where the rhamnolipid synthesis pathway is truncated by knocking out the rhlB and rhlC genes, these HAAs accumulate.[1][2] These HAAs can then be hydrolyzed to yield monomeric R-3HAs.[1][2]

Biosynthesis_of_R_3HAs Fatty Acid Metabolism Fatty Acid Metabolism 3-Hydroxyalkanoyl-ACP 3-Hydroxyalkanoyl-ACP Fatty Acid Metabolism->3-Hydroxyalkanoyl-ACP beta-Oxidation Pathway beta-Oxidation Pathway beta-Oxidation Pathway->3-Hydroxyalkanoyl-ACP RhlA RhlA 3-Hydroxyalkanoyl-ACP->RhlA HAAs (Dimers) HAAs (Dimers) RhlA->HAAs (Dimers) Hydrolysis Hydrolysis HAAs (Dimers)->Hydrolysis (R)-3-Hydroxyalkanoic Acids (Monomers) (R)-3-Hydroxyalkanoic Acids (Monomers) Hydrolysis->(R)-3-Hydroxyalkanoic Acids (Monomers) Methylation Methylation (R)-3-Hydroxyalkanoic Acids (Monomers)->Methylation Methyl 3-hydroxyalkanoates Methyl 3-hydroxyalkanoates Methylation->Methyl 3-hydroxyalkanoates

Figure 1: Generalized biosynthesis pathway of (R)-3-hydroxyalkanoic acids and their methyl esters in bacteria.

Biological Roles and Signaling

While direct evidence for this compound as a signaling molecule is limited, studies on closely related 3-hydroxy fatty acid methyl esters and their unmethylated precursors provide strong indications of their biological functions.

Quorum Sensing and Interspecies Communication

Fatty acid-based signaling molecules are known to act as autoinducers in quorum sensing (QS), a process of cell-to-cell communication that allows bacteria to coordinate gene expression in a population-density-dependent manner.[3] For instance, the methyl ester of 3-hydroxypalmitic acid acts as a quorum-sensing signal in Ralstonia solanacearum.[4] It is plausible that this compound could function similarly in other bacterial species, potentially regulating virulence, biofilm formation, and secondary metabolite production. The discovery of 12-hydroxystearic acid in a mixed microbial culture affecting biofilm formation in marine bacteria further supports the role of hydroxylated fatty acids in interspecies communication.[4]

Biofilm Modulation

Biofilms are structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances. The formation of biofilms is a critical step in the pathogenesis of many bacterial infections. A recent study identified Methyl 3-hydroxyoctadecanoate, isolated from the Arctic diatom Porosira glacialis, as a potent inhibitor of biofilm formation in the human pathogen Staphylococcus epidermidis.[5] This finding strongly suggests that other medium-chain 3-hydroxy fatty acid methyl esters, including this compound, could possess similar antibiofilm properties.

Hypothetical_Signaling_Pathway cluster_cell Bacterial Cell Receptor Receptor Signaling Cascade Signaling Cascade Receptor->Signaling Cascade Activation Transcriptional Regulator Transcriptional Regulator Signaling Cascade->Transcriptional Regulator Modulation Target Genes Target Genes Transcriptional Regulator->Target Genes Regulation Phenotypic Response Phenotypic Response Target Genes->Phenotypic Response Expression of Biofilm/Virulence Factors This compound This compound This compound->Receptor Binding

Figure 2: Hypothetical signaling pathway for this compound in bacteria.

Quantitative Data

Direct quantitative data on the effects of this compound on bacterial processes are not yet widely available. However, data from related molecules can provide a valuable reference point for future studies.

Table 1: Biofilm Inhibition by a Related 3-Hydroxy Fatty Acid Methyl Ester

CompoundOrganismConcentrationBiofilm Inhibition (%)Citation
Methyl 3-hydroxyoctadecanoateStaphylococcus epidermidis50 µg/mL57[5]

Experimental Protocols

Investigating the biological role of this compound requires robust experimental methodologies. The following protocols provide a starting point for researchers in this field.

Extraction and Analysis of Bacterial Fatty Acid Methyl Esters

This protocol describes the extraction and methylation of fatty acids from bacterial cultures for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).[6]

Materials:

Procedure:

  • Cell Harvesting and Lysis:

    • Harvest bacterial cells from a late stationary phase culture by centrifugation.

    • Resuspend the cell pellet in a known volume of deionized water.

    • Acidify the culture with 100 µL of glacial acetic acid.

    • Add 5 mL of a 1:1 (v/v) mixture of chloroform and methanol. Vortex thoroughly.

  • Extraction:

    • Centrifuge the mixture to separate the phases.

    • Collect the lower organic phase containing the lipids.

    • Dry the organic phase under a stream of nitrogen gas.

  • Methylation (Acid-catalyzed):

    • To the dried lipid extract, add 1 mL of 1.25 M HCl in methanol.

    • Incubate at 80°C for 1 hour.

    • Cool the reaction to room temperature.

    • Quench the reaction by adding 1 mL of deionized water.

  • Extraction of FAMEs:

    • Add 1 mL of hexane and vortex thoroughly.

    • Centrifuge to separate the phases.

    • Collect the upper hexane layer containing the Fatty Acid Methyl Esters (FAMEs).

    • Repeat the hexane extraction.

    • Pool the hexane extracts and dry under nitrogen if necessary.

  • GC-MS Analysis:

    • Reconstitute the FAMEs in a suitable volume of hexane.

    • Inject an aliquot into a GC-MS system equipped with a suitable capillary column (e.g., HP-5ms).

    • Use an appropriate temperature program to separate the FAMEs.

    • Identify and quantify the FAMEs based on their retention times and mass spectra compared to known standards.

FAME_Analysis_Workflow cluster_extraction Extraction cluster_derivatization Derivatization cluster_analysis Analysis Cell Harvesting Cell Harvesting Lysis and Lipid Extraction Lysis and Lipid Extraction Cell Harvesting->Lysis and Lipid Extraction Methylation Acid-catalyzed Methylation Lysis and Lipid Extraction->Methylation FAME Extraction FAME Extraction Methylation->FAME Extraction GC-MS Analysis GC-MS Analysis FAME Extraction->GC-MS Analysis Data Interpretation Data Interpretation GC-MS Analysis->Data Interpretation

Figure 3: Experimental workflow for the analysis of bacterial fatty acid methyl esters (FAMEs).
Biofilm Formation Inhibition Assay

This protocol is adapted from studies on biofilm inhibition and can be used to assess the effect of this compound on biofilm formation.[5]

Materials:

  • Bacterial strain of interest (e.g., Staphylococcus epidermidis, Pseudomonas aeruginosa)

  • Appropriate growth medium (e.g., Tryptic Soy Broth (TSB) with 1% glucose)

  • 96-well microtiter plates

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Phosphate-buffered saline (PBS)

  • 0.1% Crystal Violet solution

  • 30% Acetic acid

  • Plate reader

Procedure:

  • Preparation of Bacterial Inoculum:

    • Grow the bacterial strain overnight in the appropriate liquid medium.

    • Dilute the overnight culture to a standardized optical density (e.g., OD600 of 0.05).

  • Assay Setup:

    • Add 100 µL of the diluted bacterial culture to each well of a 96-well plate.

    • Add different concentrations of this compound to the wells. Include a solvent control (e.g., DMSO) and a no-treatment control.

    • Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 24-48 hours without shaking.

  • Quantification of Biofilm:

    • Carefully remove the planktonic cells by washing the wells twice with PBS.

    • Fix the remaining biofilm by air-drying or with methanol.

    • Stain the biofilm by adding 125 µL of 0.1% Crystal Violet solution to each well and incubating for 15 minutes at room temperature.

    • Remove the excess stain by washing the wells with deionized water.

    • Solubilize the bound Crystal Violet by adding 125 µL of 30% acetic acid to each well.

    • Measure the absorbance at 595 nm using a plate reader.

  • Data Analysis:

    • Calculate the percentage of biofilm inhibition for each concentration of this compound compared to the no-treatment control.

Conclusion and Future Directions

This compound and related 3-hydroxy fatty acid derivatives represent a promising class of bacterial signaling molecules. While direct research on this compound is still in its early stages, the available evidence from analogous compounds strongly suggests its potential involvement in critical bacterial processes such as quorum sensing and biofilm formation. The experimental protocols provided in this guide offer a framework for researchers to further elucidate the specific biological roles of this molecule.

Future research should focus on:

  • Identifying the specific bacterial receptors that bind to this compound.

  • Elucidating the downstream signaling pathways activated by this molecule.

  • Quantifying its effects on gene expression and protein production in various bacterial species.

  • Investigating its potential as a target for novel antimicrobial and antibiofilm therapies.

A deeper understanding of the biological role of this compound will undoubtedly contribute to our knowledge of bacterial communication and may pave the way for new strategies to combat bacterial infections and manipulate microbial communities.

References

The Pivotal Role of Methyl 3-Hydroxydodecanoate in Advancing Polyhydroxyalkanoate Bioplastics

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

The landscape of biodegradable polymers is rapidly evolving, driven by the urgent need for sustainable alternatives to conventional plastics. Among the most promising candidates are polyhydroxyalkanoates (PHAs), a family of polyesters naturally synthesized by microorganisms. This technical guide delves into the significance of a specific medium-chain-length monomer, methyl 3-hydroxydodecanoate, in the formulation of PHAs with enhanced properties, offering a comprehensive overview of its biosynthesis, polymerization, and the characteristics of the resulting polymers. This document is intended to serve as a resource for researchers, scientists, and professionals in drug development, providing in-depth data, detailed experimental protocols, and visualizations of the underlying biochemical pathways and experimental workflows.

Introduction to Polyhydroxyalkanoates and the Significance of 3-Hydroxydodecanoate

Polyhydroxyalkanoates (PHAs) are a class of biodegradable and biocompatible polyesters produced by various bacteria as intracellular carbon and energy storage granules.[1] Their diverse monomeric composition allows for a wide range of physical and mechanical properties, making them suitable for numerous applications, from packaging to medical devices.[2][3] PHAs are broadly classified into short-chain-length (scl-PHAs) with 3-5 carbon atoms and medium-chain-length (mcl-PHAs) with 6-14 carbon atoms.[3][4] While scl-PHAs like poly(3-hydroxybutyrate) (PHB) are often stiff and brittle, mcl-PHAs exhibit more elastomeric properties.[4][5]

The incorporation of 3-hydroxydodecanoate (3HDD), a C12 monomer, into the PHA backbone has been shown to significantly influence the polymer's characteristics. PHAs with a high 3HDD content demonstrate increased crystallinity and tensile strength compared to those with lower 3HDD fractions, indicating improved mechanical properties.[6][7] This makes PHAs containing 3HDD particularly interesting for applications requiring robust and durable biodegradable materials.

Biosynthesis of 3-Hydroxydodecanoate-Containing PHAs

The biosynthesis of mcl-PHAs, including those containing 3HDD, is intricately linked to the fatty acid metabolism of the producing microorganism. Pseudomonas putida is a well-studied bacterium capable of producing mcl-PHAs from a variety of carbon sources.[6][8] The primary metabolic route for the synthesis of 3-hydroxyacyl-CoA precursors for mcl-PHA synthesis is the β-oxidation pathway of fatty acids.[8][9]

Metabolic Engineering for Enhanced 3HDD Incorporation

In wild-type Pseudomonas putida KT2442, the β-oxidation pathway efficiently degrades fatty acids, limiting the accumulation of longer-chain 3-hydroxyacyl-CoA intermediates. To enhance the incorporation of 3HDD, metabolic engineering strategies have been employed. A key approach involves the knockout of genes encoding crucial enzymes in the β-oxidation cycle, specifically fadA (3-ketoacyl-CoA thiolase) and fadB (3-hydroxyacyl-CoA dehydrogenase).[6][8][10] By disrupting this pathway, the pool of 3-hydroxyacyl-CoA, including 3-hydroxydodecanoyl-CoA, available for polymerization by PHA synthase is increased, leading to a higher molar fraction of 3HDD in the resulting PHA.[6][10]

For instance, a fadB and fadA knockout mutant of P. putida KT2442, when cultured with dodecanoate (B1226587) as the carbon source, produced PHA with a significantly higher 3HDD fraction (up to 41 mol%) compared to the wild-type strain (7.5 mol%).[6]

Metabolic_Pathway_for_3HDD_PHA_Biosynthesis cluster_beta_oxidation β-Oxidation Pathway Dodecanoate Dodecanoate (C12) Dodecanoyl_CoA Dodecanoyl-CoA Dodecanoate->Dodecanoyl_CoA FadD trans_2_Dodecenoyl_CoA trans-2-Dodecenoyl-CoA Dodecanoyl_CoA->trans_2_Dodecenoyl_CoA FadE S_3_Hydroxydodecanoyl_CoA (S)-3-Hydroxydodecanoyl-CoA trans_2_Dodecenoyl_CoA->S_3_Hydroxydodecanoyl_CoA FadB R_3_Hydroxydodecanoyl_CoA (R)-3-Hydroxydodecanoyl-CoA S_3_Hydroxydodecanoyl_CoA->R_3_Hydroxydodecanoyl_CoA PhaJ (Epimerase) Three_Ketoacyl_CoA 3-Ketoacyl-CoA S_3_Hydroxydodecanoyl_CoA->Three_Ketoacyl_CoA FadB (Dehydrogenase) PHA_Polymer PHA Polymer (with 3HDD) R_3_Hydroxydodecanoyl_CoA->PHA_Polymer PhaC (PHA Synthase) Acyl_CoA_C10 Acyl-CoA (C10) + Acetyl-CoA Three_Ketoacyl_CoA->Acyl_CoA_C10 FadA (Thiolase) Beta_Oxidation β-Oxidation Cycle Acyl_CoA_C10->Beta_Oxidation fadB_knockout fadB Knockout fadB_knockout->S_3_Hydroxydodecanoyl_CoA fadA_knockout fadA Knockout fadA_knockout->Three_Ketoacyl_CoA

Caption: Metabolic pathway for 3HDD-PHA biosynthesis in P. putida.

Polymerization and Properties of PHAs with 3-Hydroxydodecanoate

The polymerization of 3-hydroxyacyl-CoA monomers is catalyzed by the enzyme PHA synthase (PhaC).[11] PHA synthases are classified into four classes based on their substrate specificity and subunit structure.[11] Class II PHA synthases, typically found in Pseudomonas species, preferentially polymerize mcl-3-hydroxyacyl-CoAs ranging from C6 to C14.[11][12] The substrate specificity of the PHA synthase is a critical determinant of the monomer composition of the resulting PHA.[12]

The incorporation of 3HDD as a monomer significantly impacts the thermal and mechanical properties of the resulting PHA polymer.

Quantitative Data on PHA Production and Composition

The following tables summarize quantitative data from studies on the production of PHAs containing 3-hydroxydodecanoate.

Table 1: Production of 3HDD-Containing PHA by Wild-Type and Mutant P. putida KT2442

StrainCarbon SourcePHA Content (wt%)3HDD Fraction (mol%)Reference
P. putida KT2442 (Wild-Type)Dodecanoate507.5[6]
P. putida KTOY06 (ΔfadB, ΔfadA)Dodecanoate8441[6]

Table 2: Thermal and Mechanical Properties of PHAs with Varying 3HDD Content

Polymer3HDD Content (mol%)Melting Temperature (Tm) (°C)Crystallinity (%)Tensile Strength (MPa)Reference
P(3HD-co-3HDD)7.5-Low-[6]
P(3HD-co-3HDD)4178HigherHigher[6][8]
P(3HD-co-3HDD)8478--[8]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the production, extraction, and analysis of PHAs containing this compound.

Bacterial Cultivation for PHA Production

A two-step cultivation method is often optimal for high PHA accumulation.[6]

Protocol: Two-Step Cultivation of P. putida for 3HDD-PHA Production

  • Seed Culture Preparation: Inoculate a single colony of the desired P. putida strain into Luria-Bertani (LB) medium. Incubate at 30°C with shaking at 200 rpm for 12-16 hours.

  • First Stage (Cell Growth): Inoculate a fermentor containing a defined mineral salt medium supplemented with a primary carbon source for biomass growth (e.g., 30 g/L glucose).[10] Culture the cells at 30°C with appropriate aeration and agitation to achieve high cell density.

  • Second Stage (PHA Accumulation): Once the desired cell density is reached, induce PHA accumulation by creating nutrient-limiting conditions (e.g., nitrogen limitation) and adding the precursor carbon source for 3HDD incorporation (e.g., dodecanoate). A typical feeding strategy involves adding 15 g of dodecanoate initially, followed by subsequent additions every 6 hours.[10]

  • Harvesting: After the desired cultivation period (e.g., 48-72 hours), harvest the cells by centrifugation (8,000 x g for 10 minutes).[10]

Experimental_Workflow_PHA_Production Inoculation Inoculation of P. putida Seed_Culture Seed Culture (LB Medium) Inoculation->Seed_Culture Fermentor_Growth Fermentor Growth (Glucose) Seed_Culture->Fermentor_Growth PHA_Accumulation PHA Accumulation (Dodecanoate) Fermentor_Growth->PHA_Accumulation Nutrient Limitation Harvesting Cell Harvesting (Centrifugation) PHA_Accumulation->Harvesting Downstream_Processing Downstream Processing Harvesting->Downstream_Processing

Caption: General workflow for the production of 3HDD-containing PHAs.
PHA Extraction and Purification

Solvent extraction is a common method for isolating PHA from microbial biomass.

Protocol: PHA Extraction with Chloroform (B151607)

  • Cell Lysis: Wash the harvested cell pellet with ethanol (B145695) and distilled water, then lyophilize to obtain dried cell mass.[10]

  • Extraction: Resuspend the dried cell mass in chloroform and reflux for 4-6 hours at 60°C.

  • Filtration: Filter the chloroform suspension to remove non-PHA cell material.

  • Precipitation: Precipitate the PHA from the chloroform solution by adding a non-solvent such as cold methanol (B129727) or ethanol (typically in a 1:10 volume ratio of chloroform to non-solvent).

  • Washing and Drying: Collect the precipitated PHA by filtration or centrifugation, wash with the non-solvent, and dry under vacuum.

Analysis of PHA Composition

Gas chromatography (GC) is the standard method for determining the monomeric composition of PHAs.

Protocol: Gas Chromatography Analysis of PHA Monomers

  • Methanolysis: Subject a known amount of dried PHA (5-10 mg) to methanolysis by adding 2 ml of a solution containing 15% (v/v) sulfuric acid in methanol and 1 ml of chloroform.

  • Heating: Heat the mixture at 100°C for 3.5 hours in a sealed tube to convert the 3-hydroxyacyl monomers to their corresponding methyl esters.

  • Extraction: After cooling, add 1 ml of distilled water and vortex vigorously. The methyl esters will partition into the lower chloroform phase.

  • GC Analysis: Inject an aliquot of the chloroform phase into a gas chromatograph equipped with a suitable capillary column (e.g., a polar capillary column) and a flame ionization detector (FID).

  • Quantification: Identify and quantify the individual methyl esters by comparing their retention times and peak areas to those of known standards.

Conclusion and Future Perspectives

This compound is a key monomer for tailoring the properties of PHAs, leading to bioplastics with enhanced mechanical strength and crystallinity. The ability to control its incorporation through metabolic engineering of producer strains like Pseudomonas putida opens up possibilities for creating a new generation of high-performance biodegradable materials. Further research into optimizing fermentation processes, exploring novel PHA synthases with tailored substrate specificities, and scaling up production will be crucial for the commercial realization of these advanced biopolymers. The detailed protocols and data presented in this guide provide a solid foundation for researchers and industry professionals to advance the development and application of 3HDD-containing PHAs.

References

Solubility of Methyl 3-hydroxydodecanoate in different solvents.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of methyl 3-hydroxydodecanoate, a hydroxylated fatty acid methyl ester. Due to a lack of extensive publicly available quantitative data, this document synthesizes qualitative solubility information from various sources and outlines a robust experimental protocol for its precise determination. The guide is intended to be a foundational resource for professionals in research and drug development, offering insights into solvent selection for synthesis, purification, and formulation.

Introduction

This compound (C₁₃H₂₆O₃) is an organic compound with applications as an intermediate in the synthesis of various fine chemicals and pharmaceuticals.[1] Its structure, featuring a polar hydroxyl group and a nonpolar dodecanoate (B1226587) chain, results in a nuanced solubility profile that is critical for its handling and application in diverse chemical processes. Understanding its solubility in different solvents is paramount for optimizing reaction conditions, developing purification strategies, and formulating products.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties influence its solubility behavior.

PropertyValueSource
Molecular Formula C₁₃H₂₆O₃[1][2]
Molecular Weight 230.34 g/mol [1][2]
Appearance Colorless to pale yellow liquid or solid[1][2]
Melting Point 27 °C[2]
Boiling Point 327.7±15.0 °C (Predicted)[2]
Density 0.942±0.06 g/cm³ (Predicted)[2]
LogP 3.664 (Estimated)[2]

Solubility Profile

Precise quantitative solubility data for this compound is not widely available in peer-reviewed literature. However, based on its chemical structure and available qualitative data, a solubility profile can be predicted. The molecule possesses both a hydrophilic character, due to the hydroxyl and ester functional groups, and a significant lipophilic character from the long alkyl chain.

Qualitative Solubility Data

Available data indicates that this compound is generally soluble in common organic solvents.[1] More specific qualitative descriptors are summarized in Table 2.

SolventSolubilitySource
ChloroformSlightly Soluble[2]
Ethyl AcetateSlightly Soluble[2]
MethanolSlightly Soluble[3][4]
Predicted Solubility in Other Solvents

Based on the principle of "like dissolves like," the solubility of this compound in a broader range of solvents can be inferred:

  • Polar Protic Solvents (e.g., Ethanol, Isopropanol): Similar to methanol, moderate to slight solubility is expected. The hydroxyl group can participate in hydrogen bonding with the solvent, while the long alkyl chain may limit miscibility.

  • Polar Aprotic Solvents (e.g., Acetone, Dimethylformamide): Moderate solubility is anticipated due to dipole-dipole interactions between the solvent and the ester and hydroxyl groups of the solute.

  • Nonpolar Solvents (e.g., Hexane, Toluene): The long C12 alkyl chain suggests good solubility in nonpolar solvents, driven by van der Waals forces.

A systematic experimental determination is necessary to establish quantitative solubility values.

Experimental Protocol for Solubility Determination

The following is a detailed gravimetric method for the quantitative determination of the solubility of this compound in various solvents. This protocol is a standard method for determining the solubility of solids in liquids.

Materials and Equipment
  • This compound (>98% purity)

  • Analytical grade solvents (e.g., methanol, ethanol, chloroform, hexane, etc.)

  • Analytical balance (readability ± 0.0001 g)

  • Thermostatic shaker bath or incubator

  • Vials with screw caps

  • Centrifuge

  • Micropipettes

  • Drying oven or vacuum desiccator

  • Syringe filters (0.22 µm, solvent-compatible)

Experimental Workflow

The overall workflow for the experimental determination of solubility is depicted in the following diagram.

G cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_solute Weigh Solute prep_solvent Add Solvent prep_solute->prep_solvent prep_excess Ensure Excess Solute prep_solvent->prep_excess equilibration Incubate at Constant Temperature (e.g., 24-48 hours with agitation) prep_excess->equilibration centrifuge Centrifuge equilibration->centrifuge filtration Filter Supernatant centrifuge->filtration weigh_aliquot Weigh Aliquot of Saturated Solution filtration->weigh_aliquot evaporate Evaporate Solvent weigh_aliquot->evaporate weigh_residue Weigh Dry Residue evaporate->weigh_residue calculate Calculate Solubility weigh_residue->calculate

Caption: Experimental workflow for gravimetric solubility determination.

Step-by-Step Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a series of vials.

    • Add a known volume (e.g., 5 mL) of the desired solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visible.

  • Sample Collection and Separation:

    • Remove the vials from the shaker and allow them to stand at the same temperature to let the excess solid settle.

    • Centrifuge the vials to further separate the solid from the supernatant.

    • Carefully withdraw a known volume of the clear supernatant using a pre-warmed pipette and pass it through a syringe filter to remove any remaining solid particles.

  • Gravimetric Analysis:

    • Accurately weigh a clean, dry evaporating dish (W₁).

    • Transfer a precise aliquot (e.g., 2 mL) of the filtered saturated solution to the dish and weigh it again (W₂).

    • Place the dish in a drying oven at a temperature below the boiling point of the solvent until all the solvent has evaporated.

    • Transfer the dish to a desiccator to cool to room temperature.

    • Weigh the dish with the dry residue (W₃).

    • Repeat the drying and weighing steps until a constant weight is achieved.

  • Calculation:

    • Weight of the saturated solution = W₂ - W₁

    • Weight of the dissolved solute = W₃ - W₁

    • Weight of the solvent = (W₂ - W₁) - (W₃ - W₁)

    • Solubility ( g/100 g solvent) = [(W₃ - W₁) / ((W₂ - W₁) - (W₃ - W₁))] x 100

Biosynthesis Pathway of this compound

This compound is a derivative of 3-hydroxydodecanoic acid, a common monomer in the biosynthesis of polyhydroxyalkanoates (PHAs) in bacteria such as Pseudomonas putida.[5] The biosynthesis of the acid precursor typically occurs via the fatty acid β-oxidation pathway. The subsequent esterification to form the methyl ester can occur chemically or potentially through enzymatic activity.

G dodecanoic_acid Dodecanoic Acid dodecanoyl_coa Dodecanoyl-CoA dodecanoic_acid->dodecanoyl_coa Acyl-CoA Synthetase enoyl_coa trans-2-Dodecenoyl-CoA dodecanoyl_coa->enoyl_coa Acyl-CoA Dehydrogenase hydroxyacyl_coa 3-Hydroxydodecanoyl-CoA enoyl_coa->hydroxyacyl_coa Enoyl-CoA Hydratase hydroxy_acid 3-Hydroxydodecanoic Acid hydroxyacyl_coa->hydroxy_acid Thioesterase methyl_ester This compound hydroxy_acid->methyl_ester Esterification (e.g., with Methanol)

Caption: Inferred biosynthesis pathway for this compound.

Conclusion

While quantitative solubility data for this compound remains to be extensively documented, this guide provides a framework for its predicted solubility and a detailed protocol for its experimental determination. The provided methodologies and diagrams are intended to support researchers and developers in effectively utilizing this compound in their work. Further studies are encouraged to populate the literature with precise solubility data across a range of solvents and temperatures.

References

An In-depth Technical Guide on the Chirality and Stereochemistry of Methyl 3-Hydroxydodecanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-hydroxydodecanoate, a chiral molecule, exists as two non-superimposable mirror images, the (R) and (S)-enantiomers. This guide provides a comprehensive overview of the stereochemistry of this compound, including its synthesis, separation, and the distinct properties of its enantiomers. Detailed experimental protocols for stereoselective synthesis and chiral separation are presented, alongside a summary of key physical and biological data. This document aims to serve as a technical resource for professionals in research and drug development, providing the necessary information to synthesize, analyze, and utilize the enantiomers of this compound for further scientific investigation.

Introduction to the Chirality of this compound

This compound possesses a single stereocenter at the C-3 position, giving rise to a pair of enantiomers: (R)-methyl 3-hydroxydodecanoate and (S)-methyl 3-hydroxydodecanoate. Enantiomers share the same chemical formula and connectivity but differ in the three-dimensional arrangement of their atoms. This seemingly subtle difference can lead to significant variations in their biological activities and physical properties, a critical consideration in drug development and other scientific disciplines.

The three-dimensional structures of the (R) and (S) enantiomers are depicted below. The Cahn-Ingold-Prelog priority rules are used to assign the absolute configuration at the chiral center.

stereoisomers R_mol S_mol caption Figure 1. Stereoisomers of this compound

Caption: Figure 1. Stereoisomers of this compound

Physicochemical Properties of Enantiomers

While enantiomers exhibit identical physical properties such as melting point, boiling point, and solubility in achiral environments, they differ in their interaction with plane-polarized light. One enantiomer will rotate the light in a clockwise direction (dextrorotatory, (+)), while the other will rotate it in a counter-clockwise direction (levorotatory, (-)) to an equal extent.

Property(R)-Methyl 3-hydroxydodecanoate(S)-Methyl 3-hydroxydodecanoateRacemic this compound
Molecular Formula C₁₃H₂₆O₃C₁₃H₂₆O₃C₁₃H₂₆O₃
Molecular Weight 230.34 g/mol 230.34 g/mol 230.34 g/mol
Appearance Colorless to pale yellow liquidColorless to pale yellow liquidColorless to pale yellow liquid
Specific Rotation ([α]D) Data not availableData not available
Melting Point Data not availableData not availableData not available
Boiling Point ~327.74 °C (estimated)[1]~327.74 °C (estimated)[1]~327.74 °C (estimated)[1]
Solubility Soluble in organic solventsSoluble in organic solventsSoluble in organic solvents

Stereoselective Synthesis

The preparation of enantiomerically pure or enriched this compound can be achieved through two primary strategies: asymmetric synthesis or chiral resolution of a racemic mixture.

Asymmetric Synthesis

Asymmetric synthesis aims to directly produce one enantiomer in excess over the other. A common approach for synthesizing β-hydroxy esters is the stereoselective reduction of the corresponding β-keto ester, methyl 3-oxododecanoate (B1238196).

asymmetric_synthesis start Methyl 3-oxododecanoate reduction Asymmetric Reduction start->reduction catalyst Chiral Catalyst (e.g., Ru-BINAP) catalyst->reduction product_R (R)-Methyl 3-hydroxydodecanoate reduction->product_R (R)-catalyst product_S (S)-Methyl 3-hydroxydodecanoate reduction->product_S (S)-catalyst caption Figure 2. Asymmetric Synthesis Workflow

Caption: Figure 2. Asymmetric Synthesis Workflow

Experimental Protocol: Asymmetric Hydrogenation of Methyl 3-Oxododecanoate (General Procedure)

This protocol is adapted from established procedures for the asymmetric hydrogenation of β-keto esters.[2]

  • Catalyst Preparation: In a glovebox or under an inert atmosphere, a chiral ruthenium-BINAP catalyst is prepared by reacting [RuCl₂(benzene)]₂ with the appropriate enantiomer of BINAP ((R)- or (S)-BINAP) in a suitable solvent like DMF.

  • Hydrogenation:

    • To a high-pressure autoclave, add methyl 3-oxododecanoate and a degassed solvent (e.g., methanol).

    • Add the chiral ruthenium-BINAP catalyst (typically 0.01 to 1 mol%).

    • Seal the autoclave, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 10-100 atm).

    • Stir the reaction mixture at a controlled temperature (e.g., 25-50 °C) for a specified time (e.g., 12-24 hours).

  • Work-up and Purification:

    • After the reaction is complete, carefully vent the autoclave.

    • Remove the solvent under reduced pressure.

    • Purify the resulting this compound by silica (B1680970) gel column chromatography to remove the catalyst and any unreacted starting material.

  • Enantiomeric Excess Determination: The enantiomeric excess (ee) of the product is determined by chiral HPLC or GC analysis.

Chiral Resolution

Chiral resolution involves the separation of a racemic mixture into its constituent enantiomers. Enzymatic kinetic resolution is a highly effective method for this purpose.

chiral_resolution racemate Racemic Methyl 3-hydroxydodecanoate acylation Enzymatic Acylation racemate->acylation lipase (B570770) Lipase (e.g., CAL-B) lipase->acylation product_R (R)-Methyl 3-acetoxydodecanoate acylation->product_R product_S (S)-Methyl 3-hydroxydodecanoate (unreacted) acylation->product_S hydrolysis Hydrolysis product_R->hydrolysis caption Figure 3. Enzymatic Kinetic Resolution

Caption: Figure 3. Enzymatic Kinetic Resolution

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of Racemic this compound (General Procedure)

This protocol is based on general procedures for the enzymatic resolution of secondary alcohols.[3][4]

  • Reaction Setup:

    • Dissolve racemic this compound in a suitable organic solvent (e.g., toluene, hexane).

    • Add an acyl donor (e.g., vinyl acetate, acetic anhydride).

    • Add a lipase, such as immobilized Candida antarctica lipase B (CAL-B, Novozym 435).

  • Enzymatic Reaction:

    • Stir the mixture at a controlled temperature (e.g., 30-45 °C).

    • Monitor the reaction progress by chiral HPLC or GC until approximately 50% conversion is achieved.

  • Separation:

    • Filter off the immobilized enzyme.

    • Separate the acylated enantiomer (e.g., (R)-methyl 3-acetoxydodecanoate) from the unreacted enantiomer ((S)-methyl 3-hydroxydodecanoate) by silica gel column chromatography.

  • Hydrolysis:

    • Hydrolyze the separated acylated enantiomer using a mild base (e.g., K₂CO₃ in methanol) to obtain the corresponding enantiomerically pure this compound.

Analytical Methods for Enantiomeric Separation

Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for separating and quantifying the enantiomers of this compound.

Experimental Protocol: Chiral HPLC Analysis (General Method)

  • Column: A chiral stationary phase (CSP) is essential. Polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralcel OD-H, Chiralpak AD-H), are often effective for separating β-hydroxy esters.

  • Mobile Phase: A normal-phase mobile phase, typically a mixture of hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol, is commonly used. The ratio of the solvents is optimized to achieve baseline separation.

  • Detection: UV detection at a low wavelength (around 210 nm) is suitable as the ester carbonyl group is the primary chromophore.

  • Quantification: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers in the chromatogram using the formula: % ee = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100

ParameterRecommended Conditions
Column Chiralpak AD-H (or similar polysaccharide-based CSP)
Mobile Phase n-Hexane/Isopropanol (e.g., 90:10 v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 210 nm
Injection Volume 10 µL

Biological Activity

While extensive research on the specific biological activities of the individual enantiomers of this compound is limited, studies on related 3-hydroxy fatty acids provide valuable insights. For instance, (R)-3-hydroxyalkanoic acids, including the C12 analogue, have been investigated for their potential as building blocks for bioactive molecules.[5] Some 3-hydroxy fatty acid methyl esters have shown potential antimicrobial and anti-inflammatory properties.[5] The stereochemistry at the C-3 position is expected to play a crucial role in the interaction of these molecules with biological targets, such as enzymes and receptors. Therefore, the synthesis of enantiomerically pure this compound is essential for elucidating their specific biological functions and potential therapeutic applications.

Conclusion

The chirality of this compound presents both a challenge and an opportunity in its scientific exploration. The ability to synthesize and separate the (R) and (S)-enantiomers is paramount for understanding their distinct physicochemical properties and biological activities. This guide has provided a framework for the stereoselective synthesis and analysis of these enantiomers, drawing upon established methodologies for related compounds. Further experimental investigation is required to determine the specific optical rotations, melting points, and detailed biological profiles of each enantiomer. Such data will be invaluable for researchers and professionals in drug development and other fields where the precise control of stereochemistry is critical for innovation and discovery.

References

The Discovery and Enduring Significance of 3-Hydroxydodecanoic Acid and its Esters: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the discovery, history, and evolving applications of 3-hydroxydodecanoic acid and its esters, tailored for researchers, scientists, and drug development professionals.

Introduction

3-Hydroxydodecanoic acid, a 12-carbon β-hydroxy fatty acid, and its esterified forms have a rich and evolving history, from their initial discovery as components of bacterial lipids to their current investigation as potent signaling molecules with therapeutic potential. This technical guide provides a comprehensive overview of the key milestones in the discovery and study of these fascinating molecules, detailed experimental protocols for their synthesis and analysis, and a summary of their known biological activities and signaling pathways.

Discovery and Historical Perspective

The story of 3-hydroxydodecanoic acid is intrinsically linked to the study of bacterial lipids. Initially identified as a constituent of the lipid A component of lipopolysaccharides (LPS) in various Gram-negative bacteria, its significance was primarily understood in the context of bacterial cell wall structure and endotoxin (B1171834) activity.

A pivotal moment in the history of 3-hydroxyalkanoic acids, including the 12-carbon variant, was the discovery of polyhydroxyalkanoates (PHAs). These biodegradable polyesters, synthesized by numerous bacteria as intracellular carbon and energy storage materials, are composed of (R)-3-hydroxyalkanoic acid monomers. The first observation of PHA granules within bacteria dates back to the early 20th century, with the formal characterization of poly(3-hydroxybutyrate) (PHB) by Maurice Lemoigne in 1926. Subsequent research revealed a vast diversity of PHAs, including those incorporating medium-chain-length 3-hydroxyalkanoic acids like 3-hydroxydodecanoate. This discovery opened avenues for the production of biodegradable plastics and biocompatible materials for various applications.

More recently, research has unveiled a new dimension to the biological role of 3-hydroxydodecanoic acid, demonstrating its function as a signaling molecule in eukaryotes. This has spurred a renewed interest in its potential applications in medicine and drug development, particularly in the fields of immunology and oncology.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 3-hydroxydodecanoic acid and its esters is crucial for their application in research and development. The following tables summarize key quantitative data for the acid and its common methyl and ethyl esters.

PropertyValueReference
Molecular Formula C12H24O3[1][2]
Molecular Weight 216.32 g/mol [1][2]
Appearance Solid[2]
Water Solubility 0.34 g/L[3]
logP 3.63[3]
pKa (Strongest Acidic) 4.67[3]

Table 1: Physicochemical Properties of 3-Hydroxydodecanoic Acid

PropertyValue
Molecular Formula C13H26O3
Molecular Weight 230.34 g/mol
Appearance White to Off-White Solid
Melting Point 27 °C

Table 2: Physicochemical Properties of Methyl 3-Hydroxydodecanoate

PropertyValue
Molecular Formula C14H28O3
Molecular Weight 244.37 g/mol
Appearance Aliphatic alcohol

Table 3: Physicochemical Properties of Ethyl 3-Hydroxydodecanoate

Synthesis and Experimental Protocols

The synthesis of 3-hydroxydodecanoic acid and its esters can be achieved through both chemical and biological methods. This section provides detailed protocols for key synthetic procedures.

Chemical Synthesis of 3-Hydroxydodecanoic Acid

A common method for the synthesis of 3-hydroxydodecanoic acid involves the reaction of decanal (B1670006) with Meldrum's acid, followed by reduction and hydrolysis.[4]

Protocol:

  • Step 1: Knoevenagel Condensation:

    • To a solution of decanal (1 equivalent) and Meldrum's acid (1.1 equivalents) in dichloromethane (B109758) (CH2Cl2) at 0°C, add pyridine (B92270) (1.2 equivalents) dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

    • Add methanol (B129727) (MeOH) and reflux the mixture for 5 hours.

    • Remove the solvent under reduced pressure to obtain the crude intermediate.

  • Step 2: Reduction and Hydrolysis:

    • Dissolve the crude intermediate in methanol at 0°C.

    • Add sodium borohydride (B1222165) (NaBH4) (1.5 equivalents) portion-wise.

    • Allow the reaction to warm to room temperature and stir for 3 hours.

    • Add a solution of sodium hydroxide (B78521) (NaOH) in water and stir for 12 hours.

    • Acidify the reaction mixture with hydrochloric acid (HCl) and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to yield 3-hydroxydodecanoic acid.

Enzymatic Synthesis of 3-Hydroxydodecanoic Acid Esters

Enzymatic synthesis offers a green and highly selective alternative for the production of 3-hydroxydodecanoic acid esters. Lipases are commonly used for this purpose.

Protocol for Enzymatic Esterification:

  • Reaction Setup:

    • In a suitable reaction vessel, combine 3-hydroxydodecanoic acid (1 equivalent) and the desired alcohol (e.g., methanol or ethanol, in excess).

    • Add an immobilized lipase (B570770) (e.g., Novozym 435) to the mixture.

    • The reaction can be performed in a solvent-free system or in an organic solvent such as hexane.

  • Reaction Conditions:

    • Incubate the reaction mixture at a controlled temperature (typically 40-60°C) with constant agitation.

    • Monitor the progress of the reaction by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up and Purification:

    • Once the reaction is complete, separate the immobilized enzyme by filtration.

    • Remove the excess alcohol and solvent (if used) under reduced pressure.

    • Purify the resulting ester by column chromatography on silica gel.

Biological Activities and Signaling Pathways

Recent research has highlighted the significant biological activities of 3-hydroxydodecanoic acid, particularly its role in modulating immune responses.

Anti-Tumor Immunity

Bacteria-derived 3-hydroxydodecanoic acid has been shown to induce a potent anti-tumor immune response. This effect is mediated through the activation of the G protein-coupled receptor GPR84. Activation of GPR84 on immune cells, such as macrophages, enhances their phagocytic activity and promotes the infiltration and cytotoxicity of CD8+ T cells within the tumor microenvironment.

GPR84 Signaling Pathway

GPR84 is a receptor for medium-chain fatty acids, including 3-hydroxydodecanoic acid. Upon ligand binding, GPR84 couples to Gαi and Gα15 proteins.

  • Gαi Coupling: Activation of the Gαi pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[5]

  • Gα15 Coupling: The coupling to Gα15 activates downstream signaling cascades, including the extracellular signal-regulated kinase (ERK) pathway and the release of intracellular calcium (Ca2+).[6]

This dual signaling capacity allows 3-hydroxydodecanoic acid to elicit a range of cellular responses, from pro-inflammatory signaling to enhanced phagocytosis.[5][7]

GPR84_Signaling cluster_membrane Cell Membrane GPR84 GPR84 Gai Gαi GPR84->Gai activates Ga15 Gα15 GPR84->Ga15 activates HDA 3-Hydroxydodecanoic Acid HDA->GPR84 binds AC Adenylyl Cyclase Gai->AC inhibits PLC PLC Ga15->PLC activates ERK ERK Activation Ga15->ERK cAMP ↓ cAMP AC->cAMP IP3 ↑ IP3 PLC->IP3 Ca2 ↑ Ca²⁺ IP3->Ca2 Phagocytosis Enhanced Phagocytosis Ca2->Phagocytosis Inflammation Pro-inflammatory Response ERK->Inflammation

Caption: GPR84 Signaling Pathway activated by 3-hydroxydodecanoic acid.

Isolation and Analysis

The analysis of 3-hydroxydodecanoic acid and its esters often requires their isolation from complex biological matrices or bacterial cultures.

Extraction of Polyhydroxyalkanoates (PHAs) from Bacteria

PHAs, the natural polyesters of 3-hydroxyalkanoic acids, can be extracted from bacterial cells using solvent-based methods.

Protocol for PHA Extraction:

  • Cell Harvesting:

    • Grow the PHA-producing bacterial strain in a suitable culture medium.

    • Harvest the cells by centrifugation.

  • Cell Lysis and PHA Extraction:

    • Resuspend the cell pellet in a solvent such as chloroform (B151607) or sodium hypochlorite (B82951) solution to lyse the cells and solubilize the PHA.

    • Stir the suspension for a defined period to ensure complete extraction.

  • PHA Precipitation and Purification:

    • Precipitate the PHA from the solvent by adding a non-solvent like cold methanol or ethanol.

    • Collect the precipitated PHA by filtration or centrifugation.

    • Wash the PHA pellet with the non-solvent to remove residual impurities.

    • Dry the purified PHA under vacuum.

PHA_Extraction_Workflow start Bacterial Culture centrifugation Centrifugation start->centrifugation cell_pellet Cell Pellet centrifugation->cell_pellet supernatant Supernatant (discard) centrifugation->supernatant lysis Cell Lysis & PHA Solubilization (e.g., Chloroform) cell_pellet->lysis precipitation PHA Precipitation (e.g., Cold Methanol) lysis->precipitation filtration Filtration/Centrifugation precipitation->filtration washing Washing with Non-solvent filtration->washing drying Drying under Vacuum washing->drying end Purified PHA drying->end

Caption: Experimental workflow for the extraction of PHAs from bacteria.

Analytical Techniques

The characterization of 3-hydroxydodecanoic acid and its esters relies on various analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for the identification and quantification of these compounds, often after derivatization to their more volatile methyl esters.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, including the position of the hydroxyl group and the stereochemistry of the molecule.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify the characteristic functional groups present in the molecules, such as the hydroxyl and carbonyl groups.

Applications and Future Directions

The unique properties of 3-hydroxydodecanoic acid and its esters have led to their exploration in a wide range of applications:

  • Bioplastics and Biomaterials: As the monomeric units of PHAs, they are fundamental to the production of biodegradable and biocompatible plastics for packaging, medical implants, and drug delivery systems.

  • Drug Development: The discovery of their role as signaling molecules has opened up new avenues for the development of therapeutics targeting the GPR84 receptor for the treatment of cancer and inflammatory diseases.

  • Quorum Sensing Modulation: Some studies suggest that related fatty acid molecules may act as modulators of bacterial quorum sensing, a cell-to-cell communication system that regulates virulence. This presents a potential strategy for developing novel anti-infective agents.

Future research will likely focus on elucidating the full spectrum of biological activities of 3-hydroxydodecanoic acid and its derivatives, optimizing their production through metabolic engineering of microorganisms, and developing novel drug delivery systems and biomaterials based on these versatile molecules. The journey of 3-hydroxydodecanoic acid, from a simple bacterial building block to a potent signaling molecule, underscores the vast and often untapped potential of natural products in science and medicine.

References

An In-depth Technical Guide to Methyl 3-hydroxydodecanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 3-hydroxydodecanoate, a fatty acid ester with emerging interest in various scientific fields. This document details its chemical identity, physicochemical properties, synthesis protocols, and potential biological significance, presenting data in a structured format for ease of reference and comparison.

Chemical Identity and Properties

This compound is a monounsaturated fatty acid methyl ester. Its unique structure, featuring a hydroxyl group at the beta position, imparts specific chemical and physical characteristics.

CAS Number: 72864-23-4[1]

Synonyms:

  • (±)-Methyl 3-Hydroxydodecanoate

  • Methyl β-hydroxydodecanoate

  • 3-Hydroxydodecanoic acid methyl ester

Physicochemical Data
PropertyValueReference
Molecular FormulaC₁₃H₂₆O₃[1]
Molecular Weight230.34 g/mol [1]
AppearanceColorless to pale yellow liquid
Purity>98%[1]
Storage Conditions-20°C

Synthesis of this compound

A reliable method for the synthesis of this compound is through the Reformatsky reaction.[2][3][4][5] This reaction involves the condensation of an aldehyde with an α-halo ester in the presence of metallic zinc.[3][4][5]

Experimental Protocol: Reformatsky Reaction[2]

Materials:

Procedure:

  • To a refluxing solution of anhydrous THF (200 mL) in a 500 mL round-bottomed flask equipped with a condenser, rapidly add zinc dust (2 equivalents), decanal (1 equivalent), and methyl bromoacetate (2 equivalents) in quick succession.

  • Caution: The reaction is highly exothermic and will cause rapid boiling of the solvent. Ensure efficient condensation.

  • Allow the reaction to proceed for 20 minutes.

  • After cooling to room temperature, quench the reaction by adding 1 M hydrochloric acid.

  • Extract the aqueous layer with dichloromethane.

  • Dry the combined organic layers over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield the crude product.

  • Purify the crude product by silica (B1680970) gel column chromatography to obtain this compound.

Yield: 94%[2]

Synthesis Workflow

cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Work-up & Purification Decanal Decanal THF Anhydrous THF Decanal->THF MeBromoacetate Methyl Bromoacetate MeBromoacetate->THF Zinc Zinc Dust Zinc->THF Reflux Reflux (20 min) THF->Reflux Quench Quench with 1M HCl Reflux->Quench Extract Extract with CH₂Cl₂ Quench->Extract Dry Dry over MgSO₄ Extract->Dry Purify Silica Gel Chromatography Dry->Purify Product This compound Purify->Product

Workflow for the synthesis of this compound via the Reformatsky reaction.

Potential Biological Significance

While research on this compound is ongoing, studies on its parent carboxylic acid, 3-hydroxydodecanoic acid, have revealed potential roles in modulating the immune system. Specifically, bacteria-derived 3-hydroxydodecanoic acid has been shown to induce a potent anti-tumor immune response by signaling through the G-protein coupled receptor GPR84.[6] As the methyl ester is often used as a more cell-permeable analog in research, it is a valuable tool for investigating these biological pathways.[6]

Hypothetical Signaling Pathway of 3-Hydroxydodecanoic Acid

The following diagram illustrates the proposed signaling pathway for the parent acid of this compound. It is important to note that this pathway has been elucidated for 3-hydroxydodecanoic acid, and the direct activity of the methyl ester on this pathway requires further investigation.

cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular HDA 3-Hydroxydodecanoic Acid GPR84 GPR84 Receptor HDA->GPR84 Binds to G_protein G-protein Activation GPR84->G_protein Activates Downstream Downstream Signaling (e.g., MAPK, NF-κB) G_protein->Downstream Initiates Immune_Response Anti-tumor Immune Response Downstream->Immune_Response Leads to

Proposed signaling of 3-hydroxydodecanoic acid via the GPR84 receptor to elicit an anti-tumor immune response.

Conclusion

This compound is a readily synthesizable fatty acid ester with potential applications in biomedical research, particularly in the study of immune modulation. This guide provides foundational technical information to support further investigation into its properties and biological activities. The provided synthesis protocol offers a high-yield route to obtain this compound for experimental use. Future research should focus on elucidating the specific biological functions of the methyl ester form and its potential as a therapeutic agent or research tool.

References

A Technical Guide to the Thermochemical Properties of Long-Chain Hydroxy Fatty Acid Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the thermochemical properties of long-chain hydroxy fatty acid esters. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development and related fields. This document summarizes key quantitative data, details experimental protocols for property determination, and visualizes relevant biological pathways and experimental workflows.

Introduction

Long-chain hydroxy fatty acid esters are a diverse class of lipids that play crucial roles in various biological processes and have potential applications in materials science. A thorough understanding of their thermochemical properties, such as enthalpy of formation, heat capacity, and phase transition temperatures, is essential for their application in drug delivery systems, as phase change materials, and for understanding their metabolic fate. This guide aims to consolidate available data and methodologies to facilitate further research and development in this area.

Thermochemical Data of Long-Chain Hydroxy Fatty Acid Esters and Related Compounds

The following tables summarize the available quantitative thermochemical data for long-chain hydroxy fatty acid esters and their constituent acids. Data for non-hydroxylated fatty acid esters are also included for comparison, as comprehensive data for the hydroxylated forms are limited.

Table 1: Melting Points and Enthalpies of Fusion for Select Hydroxy Fatty Acids and Esters

Compound NameMolecular FormulaMelting Point (°C)Enthalpy of Fusion (kJ/mol)
3-Hydroxyoctanoic AcidC₈H₁₆O₃33.3[1]-
3-Hydroxydecanoic AcidC₁₀H₂₀O₃52.6[1]-
3-Hydroxydodecanoic AcidC₁₂H₂₄O₃66.5[1]-
Methyl 12-hydroxystearateC₁₉H₃₈O₃48 - 53.5[2][3]-
Methyl StearateC₁₉H₃₈O₂38.071.1
Methyl PalmitateC₁₇H₃₄O₂30.562.3

Table 2: Enthalpy of Combustion for Select Fatty Acids and Their Methyl Esters

Compound NameMolecular FormulaStateEnthalpy of Combustion (kJ/mol)
Decanoic AcidC₁₀H₂₀O₂liquid-6114[4]
Stearic AcidC₁₈H₃₆O₂solid-11280
Methyl HexanoateC₇H₁₄O₂liquid-4342[4]
Methyl OleateC₁₉H₃₆O₂liquid-11837

Note: Comprehensive experimental data for the enthalpy of formation and heat capacity of long-chain hydroxy fatty acid esters are scarce in the literature. Estimation methods, such as group contribution models and computational chemistry, are often employed to predict these values[4][5].

Experimental Protocols

The determination of thermochemical properties of long-chain hydroxy fatty acid esters relies on precise experimental techniques. The following sections detail the methodologies for key experiments.

Differential Scanning Calorimetry (DSC) for Phase Transition Analysis

Differential Scanning Calorimetry is a fundamental technique for determining melting points and enthalpies of fusion.

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. Phase transitions, such as melting, result in an endothermic peak, the area of which is proportional to the enthalpy of fusion.

Typical Experimental Procedure:

  • Sample Preparation: A small amount of the fatty acid ester sample (typically 5-15 mg) is accurately weighed into an aluminum pan and hermetically sealed[6]. An empty, hermetically sealed aluminum pan is used as a reference[1].

  • Instrument Setup: The DSC instrument is calibrated using a standard with a known melting point and enthalpy of fusion, such as indium. An inert nitrogen atmosphere is maintained with a purge flow of approximately 50 mL/min[1].

  • Thermal Program:

    • The sample is cooled to a low temperature (e.g., -90 °C) at a controlled rate (e.g., 10 °C/min) to ensure complete crystallization[4].

    • The sample is held at this temperature for a set period (e.g., 10 minutes) to equilibrate[4].

    • The sample is then heated at a controlled rate (e.g., 5 °C/min) to a temperature above its melting point[1][4].

  • Data Analysis: The resulting thermogram (heat flow vs. temperature) is analyzed to determine the onset temperature of melting (melting point) and the integrated area of the melting peak (enthalpy of fusion). Multiple heating and cooling cycles may be performed to assess the thermal stability of the sample[6].

Experimental Workflow for DSC Analysis

DSC_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_analysis Thermal Analysis cluster_data Data Processing weigh Weigh 5-15 mg of hydroxy fatty acid ester seal Seal in hermetic aluminum pan weigh->seal cool Cool to -90°C at 10°C/min seal->cool calibrate Calibrate DSC with Indium standard purge Set N2 purge gas (50 mL/min) equilibrate Equilibrate for 10 min cool->equilibrate heat Heat to > melting point at 5°C/min equilibrate->heat record Record Thermogram (Heat Flow vs. Temp) heat->record analyze Determine Melting Point & Enthalpy of Fusion record->analyze Bomb_Calorimetry_Workflow cluster_calibration Calibration cluster_prep Sample Preparation cluster_combustion Combustion cluster_analysis Data Analysis calibrate Combust Benzoic Acid to determine Calorimeter Heat Capacity (C_cal) pelletize Press ~1g of sample into a pellet fuse_wire Attach fuse wire pelletize->fuse_wire pressurize Pressurize bomb with O2 to 25-30 atm add_water Add 1 mL of water to the bomb fuse_wire->add_water submerge Submerge bomb in known volume of water pressurize->submerge measure_temp Measure temperature change (ΔT) ignite Ignite sample submerge->ignite corrections Apply corrections for fuse wire and acid formation measure_temp->corrections calculate_q Calculate heat of combustion (q_comb) corrections->calculate_q calculate_delta_h Calculate Enthalpy of Combustion (ΔHc) calculate_q->calculate_delta_h FAHFA_Signaling cluster_synthesis FAHFA Metabolism cluster_signaling GPR120 Signaling Cascade cluster_effects Cellular Response FA Fatty Acid acyltransferase Fatty Acyltransferase FA->acyltransferase HFA Hydroxy Fatty Acid HFA->acyltransferase FAHFA FAHFA acyltransferase->FAHFA FAHFA_TG FAHFA-TG (Storage) FAHFA->FAHFA_TG Esterification/ Hydrolysis GPR120 GPR120 (FFA4 Receptor) FAHFA->GPR120 binds lipolysis Lipolysis FAHFA_TG->lipolysis lipolysis->FAHFA Release Gaq11 Gαq/11 GPR120->Gaq11 activates PLC Phospholipase C (PLC) Gaq11->PLC activates IP3 IP3 PLC->IP3 cleaves PIP2 into DAG DAG PLC->DAG cleaves PIP2 into PIP2 PIP2 Ca2 ↑ [Ca2+]i IP3->Ca2 PKC PKC Activation DAG->PKC anti_inflammatory Anti-inflammatory Effects (e.g., ↓ NF-κB) Ca2->anti_inflammatory metabolic Improved Glucose Metabolism Ca2->metabolic PKC->anti_inflammatory PKC->metabolic

References

The Putative Role of Methyl 3-Hydroxydodecanoate in Microbial Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-hydroxydodecanoate is a fatty acid methyl ester that, while not extensively documented as a primary quorum sensing (QS) signal, belongs to a class of molecules with demonstrated signaling activity in certain bacterial species. This technical guide synthesizes the current understanding of its potential function in microbial communication, drawing parallels from the well-characterized Phc quorum sensing system in Ralstonia solanacearum, which utilizes structurally similar methyl 3-hydroxy fatty acid esters. We delve into its biosynthesis, a putative signaling pathway, and its potential influence on key bacterial phenotypes such as biofilm formation and virulence factor expression. Detailed experimental protocols are provided to facilitate further investigation into the signaling properties of this molecule.

Introduction

Cell-to-cell communication, or quorum sensing (QS), allows bacteria to coordinate their behavior in a population density-dependent manner. This process is mediated by small, diffusible signaling molecules. While N-acyl-homoserine lactones (AHLs) are the most studied class of QS signals in Gram-negative bacteria, a diversity of other molecules, including fatty acid derivatives, are emerging as key players in inter- and intraspecies communication.

This compound is a 13-carbon fatty acid methyl ester. Although direct evidence for its role as a primary signaling molecule is limited, its structural similarity to known QS signals, such as (R)-methyl 3-hydroxymyristate in Ralstonia solanacearum, suggests a potential role in microbial signaling. This guide explores this putative function, providing a framework for its investigation.

Biosynthesis of this compound

The biosynthesis of 3-hydroxy fatty acids is intrinsically linked to the fatty acid synthesis (FAS) and beta-oxidation pathways in bacteria. In organisms like Pseudomonas aeruginosa, the enzyme RhlA is known to dimerize (R)-3-hydroxyalkanoic acids to generate R-3-((R-3-hydroxyalkanoyl)oxy)alkanoic acids (HAAs), which are precursors for rhamnolipids. The monomeric 3-hydroxy fatty acids can be derived from both the de novo fatty acid synthesis pathway and the β-oxidation of fatty acids.

The final step in the formation of this compound would involve the methylation of the carboxyl group of 3-hydroxydodecanoic acid. This is catalyzed by a methyltransferase. In the Ralstonia solanacearum Phc QS system, the enzyme PhcB, a putative S-adenosyl methionine-dependent methyltransferase, is responsible for the methylation of 3-hydroxy fatty acids to produce the active signaling molecules. A similar enzymatic activity would be required for the synthesis of this compound.

Biosynthesis_of_Methyl_3_hydroxydodecanoate Fatty_Acid_Pool Fatty Acid Pool (e.g., Dodecanoic Acid) beta_Oxidation β-Oxidation Pathway Fatty_Acid_Pool->beta_Oxidation three_Hydroxyacyl_CoA 3-Hydroxydodecanoyl-CoA beta_Oxidation->three_Hydroxyacyl_CoA three_Hydroxydodecanoic_Acid 3-Hydroxydodecanoic Acid three_Hydroxyacyl_CoA->three_Hydroxydodecanoic_Acid Thioesterase Methyl_3_hydroxydodecanoate This compound three_Hydroxydodecanoic_Acid->Methyl_3_hydroxydodecanoate Methylation Methyltransferase Methyltransferase (e.g., PhcB homolog) SAH S-Adenosyl Homocysteine (SAH) Methyltransferase->SAH Methyltransferase->Methyl_3_hydroxydodecanoate SAM S-Adenosyl Methionine (SAM) SAM->Methyltransferase

Caption: Proposed biosynthetic pathway for this compound.

Putative Signaling Pathway

Based on the Phc QS system of Ralstonia solanacearum, a putative signaling pathway for this compound can be proposed.[1][2] In this model, the molecule acts as an extracellular signal that, upon reaching a threshold concentration, is detected by a sensor histidine kinase. This initiates a phosphorylation cascade that ultimately leads to the activation of a transcriptional regulator, which in turn modulates the expression of target genes.

Putative_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm M3HD_out This compound (High Concentration) Sensor_Kinase Sensor Histidine Kinase (e.g., PhcS homolog) M3HD_out->Sensor_Kinase Binding Response_Regulator Response Regulator (e.g., PhcR homolog) Sensor_Kinase->Response_Regulator Phosphorylation Cascade Transcriptional_Regulator Transcriptional Regulator (e.g., PhcA homolog) Response_Regulator->Transcriptional_Regulator Activation Target_Genes Target Genes Transcriptional_Regulator->Target_Genes Modulation of Expression Phenotypic_Responses Phenotypic Responses (Biofilm formation, Virulence) Target_Genes->Phenotypic_Responses

Caption: A putative signaling pathway for this compound.

Potential Effects on Microbial Phenotypes

The activation of QS pathways typically leads to changes in gene expression that favor group behaviors. If this compound functions as a signaling molecule, it could potentially influence:

  • Biofilm Formation: QS is a key regulator of biofilm development, a process where bacteria encase themselves in a protective matrix.

  • Virulence Factor Production: Many pathogens use QS to coordinate the production of toxins, proteases, and other virulence factors to overwhelm host defenses.[3]

  • Secondary Metabolite Production: The synthesis of antibiotics and other secondary metabolites is often under QS control.

Quantitative Data

Currently, there is a lack of specific quantitative data (e.g., EC50 or IC50 values) for the direct signaling activity of this compound in the published literature. The effective concentrations of related molecules, such as N-acyl-homoserine lactones, can range from nanomolar to micromolar, depending on the specific molecule, receptor, and organism. Further research is required to determine the biologically relevant concentrations of this compound.

Experimental Protocols

To investigate the signaling function of this compound, the following experimental approaches can be employed.

Detection and Quantification of this compound

Objective: To detect and quantify the presence of this compound in bacterial culture supernatants.

Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation:

    • Grow the bacterial strain of interest in a suitable liquid medium to the desired growth phase (e.g., late exponential or stationary phase).

    • Centrifuge the culture to pellet the cells.

    • Collect the supernatant and filter-sterilize it.

  • Extraction:

    • Acidify the supernatant to pH 2-3 with HCl.

    • Perform a liquid-liquid extraction with an equal volume of ethyl acetate. Repeat the extraction three times.

    • Pool the organic phases and dry over anhydrous sodium sulfate.

    • Evaporate the solvent under a gentle stream of nitrogen.

  • Derivatization (if starting from the free acid):

    • To analyze 3-hydroxydodecanoic acid, it must be methylated. Resuspend the dried extract in methanol (B129727) and add a catalytic amount of acetyl chloride. Heat at 60°C for 1 hour.

    • Neutralize the reaction with sodium bicarbonate and extract the methyl ester into hexane.

  • GC-MS Analysis:

    • Inject the sample into a GC-MS system equipped with a suitable capillary column (e.g., HP-5ms).

    • Use a temperature program that allows for the separation of fatty acid methyl esters.

    • Monitor for the characteristic mass spectrum of this compound.

    • Quantify using a standard curve prepared with a pure standard of this compound.

GCMS_Workflow Start Bacterial Culture Supernatant Extraction Liquid-Liquid Extraction (Ethyl Acetate) Start->Extraction Derivatization Methylation (if necessary) Extraction->Derivatization GC_MS GC-MS Analysis Derivatization->GC_MS Data_Analysis Data Analysis and Quantification GC_MS->Data_Analysis End Concentration of This compound Data_Analysis->End

Caption: Workflow for the detection of this compound.

Quorum Sensing Reporter Assay

Objective: To determine if this compound can activate a QS-responsive promoter.

Methodology:

  • Construct a Reporter Strain:

    • Identify a promoter that is known or suspected to be regulated by a QS system that might respond to fatty acid-derived signals.

    • Fuse this promoter to a reporter gene (e.g., lacZ for colorimetric assay, luxCDABE for bioluminescence, or gfp for fluorescence) in an expression vector.

    • Introduce the reporter plasmid into a suitable bacterial host strain that does not produce the signaling molecule of interest.

  • Assay:

    • Grow the reporter strain to the early exponential phase.

    • Aliquot the culture into a 96-well microtiter plate.

    • Add this compound at a range of concentrations. Include appropriate positive and negative controls.

    • Incubate the plate for a defined period.

    • Measure the reporter gene expression (e.g., absorbance for β-galactosidase activity, luminescence, or fluorescence).

    • Normalize the reporter signal to cell density (OD600).

Biofilm Formation Assay

Objective: To assess the effect of this compound on biofilm formation.

Methodology: Crystal Violet Staining

  • Culture Preparation:

    • Grow the bacterial strain of interest overnight in a suitable liquid medium.

    • Dilute the overnight culture to a standardized OD600 in fresh medium.

  • Biofilm Growth:

    • In a 96-well microtiter plate, add the diluted bacterial culture to each well.

    • Add this compound at various concentrations. Include untreated controls.

    • Incubate the plate under static conditions for 24-48 hours to allow for biofilm formation.

  • Staining and Quantification:

    • Gently remove the planktonic cells and wash the wells with phosphate-buffered saline (PBS).

    • Add a 0.1% crystal violet solution to each well and incubate for 15 minutes.

    • Remove the crystal violet and wash the wells with water to remove excess stain.

    • Solubilize the bound crystal violet with 95% ethanol (B145695) or 33% acetic acid.

    • Measure the absorbance at a wavelength of 570-595 nm.

Virulence Factor Gene Expression Analysis

Objective: To determine if this compound modulates the expression of virulence-related genes.

Methodology: Quantitative Real-Time PCR (qRT-PCR)

  • Bacterial Culture and Treatment:

    • Grow the bacterial strain of interest to the mid-exponential phase.

    • Expose the culture to a specific concentration of this compound (determined from previous assays or a dose-response experiment). Include an untreated control.

    • Incubate for a defined period (e.g., 1-2 hours).

  • RNA Extraction:

    • Harvest the bacterial cells by centrifugation.

    • Extract total RNA using a commercial kit, including a DNase treatment step to remove contaminating genomic DNA.

  • cDNA Synthesis:

    • Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase kit.

  • qRT-PCR:

    • Perform qRT-PCR using primers specific for the virulence genes of interest and a housekeeping gene for normalization (e.g., 16S rRNA gene).

    • Use a SYBR Green-based or probe-based detection method.

    • Calculate the relative fold change in gene expression using the ΔΔCt method.[4]

Conclusion

While the direct role of this compound as a microbial signaling molecule remains to be definitively established, its structural similarity to known quorum sensing signals in the methyl 3-hydroxy fatty acid ester class provides a strong rationale for its investigation. The Ralstonia solanacearum Phc system serves as a valuable model for a potential signaling pathway. The experimental protocols outlined in this guide provide a comprehensive framework for researchers to explore the function of this compound in microbial communication, biofilm formation, and virulence. Such studies will be crucial for uncovering novel signaling paradigms and may lead to the development of new strategies for controlling bacterial behavior in clinical and industrial settings.

References

Unraveling the Biodegradation of Polyhydroxyalkanoates with 3-Hydroxydodecanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the biodegradation pathways of polyhydroxyalkanoates (PHAs) that incorporate 3-hydroxydodecanoate (3HDD) monomers. As interest in biocompatible and biodegradable polymers for advanced applications such as drug delivery and medical implants continues to grow, a thorough understanding of their degradation mechanisms is paramount. This document provides a comprehensive overview of the enzymatic machinery, metabolic routes, and experimental methodologies relevant to the breakdown of these long-chain PHAs.

Executive Summary

Polyhydroxyalkanoates (PHAs) are a class of biodegradable polyesters synthesized by various microorganisms. Those containing medium- to long-chain-length monomers, such as 3-hydroxydodecanoate (3HDD), exhibit distinct physical and thermal properties that make them attractive for specialized applications. Their biodegradation is a critical aspect of their lifecycle and biocompatibility. This process is primarily enzymatic, initiated by extracellular PHA depolymerases that hydrolyze the polymer into soluble monomers and oligomers. These smaller molecules are then transported into microbial cells and catabolized, typically via the β-oxidation pathway, to generate energy and metabolic intermediates. This guide details these pathways, presents available quantitative data, outlines key experimental protocols, and provides visual representations of the core processes.

Biodegradation Pathways

The biodegradation of PHAs containing 3-hydroxydodecanoate is a two-stage process involving extracellular depolymerization and intracellular metabolism.

2.1. Extracellular Depolymerization:

The initial and rate-limiting step in the biodegradation of these water-insoluble polymers is their enzymatic hydrolysis by extracellular PHA depolymerases. Microorganisms, particularly bacteria from the genus Pseudomonas, are known to secrete medium-chain-length (MCL) PHA depolymerases that are active on polymers containing monomers like 3HDD.[1][2] These enzymes bind to the surface of the PHA material and cleave the ester bonds of the polymer backbone, releasing soluble monomers and oligomers of 3-hydroxydodecanoate.

2.2. Intracellular Metabolism: The β-Oxidation Pathway

Once the 3-hydroxydodecanoate monomers are transported into the bacterial cell, they are channeled into the fatty acid β-oxidation pathway for complete degradation. This metabolic route systematically shortens the fatty acid chain by two carbons in each cycle, producing acetyl-CoA, which can then enter the citric acid cycle for energy production.

The key enzymatic steps for the metabolism of 3-hydroxydodecanoate are as follows:

  • Activation: 3-hydroxydodecanoate is first activated to its coenzyme A (CoA) derivative, 3-hydroxydodecanoyl-CoA, by an acyl-CoA synthetase.

  • Oxidation: A 3-hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group at the C3 position to a keto group, forming 3-ketododecanoyl-CoA and reducing NAD+ to NADH.

  • Thiolytic Cleavage: A β-ketothiolase then cleaves 3-ketododecanoyl-CoA, yielding acetyl-CoA and decanoyl-CoA.

  • Further Cycles: The resulting decanoyl-CoA, now two carbons shorter, re-enters the β-oxidation spiral for further rounds of degradation until the entire chain is converted to acetyl-CoA molecules.

Quantitative Data

While specific kinetic data for the enzymatic degradation of a pure poly(3-hydroxydodecanoate) homopolymer is limited in the literature, data from studies on other MCL-PHAs, particularly those from Pseudomonas species, provide valuable insights.

Table 1: Kinetic Parameters of an Extracellular MCL-PHA Depolymerase from Pseudomonas sp. RY-1

SubstrateKm (mg/ml)Optimal pHOptimal Temperature (°C)
Polyhydroxyoctanoate (PHO)0.868.535
Polyhydroxynonanoate (PHN)1.478.535

Data sourced from Kim et al. (2000).[1] These values suggest a high affinity of the enzyme for MCL-PHA substrates.

Experimental Protocols

This section details the methodologies for key experiments in the study of PHA biodegradation containing 3-hydroxydodecanoate.

4.1. Protocol for MCL-PHA Degradation Assay

This protocol is designed to quantify the degradation of an MCL-PHA film by a purified depolymerase or a microbial culture.

  • Substrate Preparation: Prepare thin films of the 3HDD-containing PHA by solvent casting. Dissolve the polymer in a suitable solvent (e.g., chloroform) and cast it onto a glass plate. Allow the solvent to evaporate completely to form a uniform film.

  • Enzyme/Culture Incubation:

    • For Purified Enzyme: Place a pre-weighed PHA film in a reaction vessel containing a buffered solution (e.g., phosphate (B84403) buffer, pH 7.0) and the purified MCL-PHA depolymerase at a known concentration.

    • For Microbial Culture: Inoculate a minimal salts medium containing the PHA film as the sole carbon source with the microorganism of interest.

  • Incubation: Incubate the reaction mixtures at an optimal temperature (e.g., 30-37°C) with shaking.

  • Quantification of Degradation:

    • Weight Loss: At regular intervals, remove the PHA films, wash them with distilled water, dry them to a constant weight, and measure the weight loss.

    • Product Analysis: Analyze the supernatant for the release of soluble degradation products (monomers and oligomers) using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

4.2. Protocol for Purification of Extracellular MCL-PHA Depolymerase

This protocol outlines the steps for isolating and purifying MCL-PHA depolymerases from a bacterial culture.

  • Cultivation and Induction: Grow the PHA-degrading bacterium (e.g., Pseudomonas sp.) in a liquid medium containing an MCL-PHA as an inducer for depolymerase secretion.

  • Harvesting and Concentration: After a suitable incubation period, centrifuge the culture to remove the bacterial cells. Concentrate the cell-free supernatant, which contains the extracellular enzymes, using ultrafiltration.

  • Chromatographic Purification:

    • Hydrophobic Interaction Chromatography: Apply the concentrated supernatant to a hydrophobic interaction chromatography column (e.g., Phenyl-Sepharose). Elute the bound proteins with a decreasing salt gradient.

    • Anion Exchange Chromatography: Further purify the active fractions from the previous step using an anion-exchange chromatography column (e.g., DEAE-Sepharose). Elute the proteins with an increasing salt gradient.

    • Gel Filtration Chromatography: As a final step, use gel filtration chromatography to separate proteins based on their size and to obtain a highly purified enzyme preparation.

  • Purity Analysis: Assess the purity of the enzyme at each stage using Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE).

4.3. Protocol for Analysis of Biodegradation Products by GC-MS

This protocol is for the identification and quantification of the monomeric composition of the PHA and its degradation products.

  • Sample Preparation (Methanolysis):

    • Take a known amount of the dried PHA sample or the supernatant from a degradation assay.

    • Add a solution of methanol (B129727) containing 3% (v/v) sulfuric acid and an internal standard (e.g., methyl benzoate).

    • Heat the mixture at 100°C for 4 hours to convert the hydroxyalkanoate monomers into their methyl ester derivatives.

  • Extraction: After cooling, add chloroform (B151607) and water to the mixture. Vortex and centrifuge to separate the phases. The methyl esters will be in the lower chloroform phase.

  • GC-MS Analysis:

    • Inject an aliquot of the chloroform phase into a gas chromatograph coupled with a mass spectrometer.

    • Use a suitable capillary column (e.g., DB-5ms) and a temperature gradient to separate the different methyl esters.

    • Identify the peaks based on their retention times and mass spectra by comparing them to known standards and library data.

    • Quantify the amount of each monomer relative to the internal standard.

Visualizations

Diagrams of Pathways and Workflows

Extracellular_PHA_Degradation PHA PHA Polymer (containing 3-Hydroxydodecanoate) Depolymerase Extracellular MCL-PHA Depolymerase PHA->Depolymerase Binding Monomers 3-Hydroxydodecanoate Monomers & Oligomers Depolymerase->Monomers Hydrolysis Cell Bacterial Cell Monomers->Cell Uptake

Extracellular degradation of PHA by depolymerase.

Beta_Oxidation_Pathway cluster_cell Intracellular Metabolism Monomer 3-Hydroxydodecanoate AcylCoA 3-Hydroxydodecanoyl-CoA Monomer->AcylCoA Acyl-CoA Synthetase KetoacylCoA 3-Ketododecanoyl-CoA AcylCoA->KetoacylCoA 3-Hydroxyacyl-CoA Dehydrogenase Thiolysis Thiolytic Cleavage KetoacylCoA->Thiolysis AcetylCoA Acetyl-CoA Thiolysis->AcetylCoA DecanoylCoA Decanoyl-CoA Thiolysis->DecanoylCoA TCA Citric Acid Cycle AcetylCoA->TCA BetaOxidation Further β-Oxidation Cycles DecanoylCoA->BetaOxidation

Intracellular β-oxidation of 3-hydroxydodecanoate.

Experimental_Workflow_Purification Start Bacterial Culture with MCL-PHA Centrifugation Centrifugation (Remove Cells) Start->Centrifugation Supernatant Cell-Free Supernatant Centrifugation->Supernatant Concentration Ultrafiltration (Concentrate Proteins) Supernatant->Concentration HIC Hydrophobic Interaction Chromatography Concentration->HIC IEC Anion Exchange Chromatography HIC->IEC GFC Gel Filtration Chromatography IEC->GFC PureEnzyme Purified MCL-PHA Depolymerase GFC->PureEnzyme

Workflow for MCL-PHA depolymerase purification.

References

Methodological & Application

Application Note: Synthesis of Methyl 3-Hydroxydodecanoate via Methanolysis of Polyhydroxyalkanoates (PHAs)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Polyhydroxyalkanoates (PHAs) are a class of biodegradable polyesters synthesized by various microorganisms as intracellular carbon and energy storage materials.[1] These biopolymers are of significant interest as sustainable alternatives to conventional plastics. The characterization and quantification of PHA composition, as well as the production of valuable chiral monomers, often require the depolymerization of the polymer into its constituent hydroxyalkanoate methyl esters.

This document provides a detailed protocol for the acid-catalyzed methanolysis of medium-chain-length PHAs (mcl-PHAs) to produce methyl 3-hydroxyalkanoates, with a specific focus on Methyl 3-hydroxydodecanoate. This monomer is a valuable chiral building block for the synthesis of fine chemicals and pharmaceuticals. The described method is based on established gas chromatography (GC) sample preparation procedures, which involve the transesterification of the polymer in an acidic methanol (B129727) solution.[2]

Principle

The protocol employs an acid-catalyzed transesterification reaction. The ester linkages of the PHA polymer are cleaved by methanol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄), to yield the corresponding fatty acid methyl esters (FAMEs), in this case, this compound. The reaction mixture is then subjected to a liquid-liquid extraction to isolate the methyl esters in an organic solvent, which can then be analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) for identification and quantification.

Chemical Reaction Pathway

The overall reaction for the methanolysis of a PHA polymer to yield methyl 3-hydroxyalkanoate monomers is illustrated below.

G Methanolysis of PHA cluster_reactants Reactants cluster_products Products PHA PHA Polymer (...-O-CH(R)-CH2-CO-...)n Catalyst PHA->Catalyst Methanol Methanol (CH3OH) Methanol->Catalyst Product Methyl 3-hydroxyalkanoate (HO-CH(R)-CH2-CO-OCH3) Catalyst->Product + Heat Workflow start Start: PHA Sample (2-5 mg dried cells or pure PHA) add_reagents Add Reagents: 1 mL Chloroform 0.95 mL Methanol 0.05 mL H₂SO₄ start->add_reagents reaction Methanolysis Reaction: Incubate at 100°C for >3 hours add_reagents->reaction cool Cool to Room Temperature reaction->cool add_water Add 1 mL Deionized Water cool->add_water vortex Vortex to Mix & Centrifuge for Phase Separation add_water->vortex extract Extract Bottom Organic Phase (Chloroform) vortex->extract analyze Analyze by GC-MS extract->analyze end End: Data Acquisition & Analysis analyze->end

References

Application Note: Analysis of Methyl 3-hydroxydodecanoate by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl 3-hydroxydodecanoate is a 3-hydroxy fatty acid methyl ester. The analysis of such compounds is crucial in various research areas, including microbiology, medicine, and industrial production. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound. This document provides a detailed protocol for the analysis of this compound using GC-MS, including sample preparation, instrument parameters, and data analysis.

Data Presentation

The quantitative data for this compound obtained from GC-MS analysis is summarized below. This includes its chemical properties and key mass spectrometry fragments observed upon electron ionization.

ParameterValueReference
Chemical Formula C13H26O3[1][2][3]
Molecular Weight 230.34 g/mol [2]
CAS Number 72864-23-4[3]
Purity >98% (for standard)[3]
Major Mass Fragments (m/z) 103, 74, 43[4]
Base Peak (m/z) 103[4]

Experimental Protocols

A detailed methodology for the GC-MS analysis of this compound is provided below. This protocol is based on established methods for the analysis of fatty acid methyl esters (FAMEs).[5][6]

1. Sample Preparation (Derivatization)

For samples containing 3-hydroxydodecanoic acid, derivatization to its methyl ester is necessary to increase volatility for GC analysis.[5] If the sample is already in the methyl ester form, this step can be omitted.

  • Saponification and Acid-Catalyzed Methylation:

    • Hydrolyze the lipid sample by refluxing with methanolic sodium hydroxide.

    • Acidify the mixture to protonate the free fatty acids.

    • Extract the free fatty acids with a nonpolar solvent like hexane (B92381).

    • Evaporate the solvent and methylate the fatty acids using a reagent such as 10% boron trifluoride in methanol (B129727) (BF3-methanol) by heating at 37°C for 20 minutes.[6]

    • Add water to the reaction mixture and extract the resulting this compound into hexane.

    • The hexane layer can be directly injected into the GC-MS or concentrated if necessary.

2. GC-MS Instrumentation and Conditions

The following instrumental parameters are recommended for the analysis of this compound.

  • Gas Chromatograph (GC):

    • Injection Port: Split/splitless injector, operated in splitless mode for trace analysis or with a split ratio of 20:1 for higher concentrations.

    • Injector Temperature: 250°C.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp: 10°C/min to 250°C.

      • Hold: Hold at 250°C for 5 minutes.

    • Column: A polar capillary column, such as a Carbowax-type (polyethylene glycol) or a biscyanopropyl phase column, is typically used for FAME analysis to achieve good resolution.[5] A common dimension is 30 m x 0.25 mm i.d. x 0.25 µm film thickness.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-400.

    • Solvent Delay: 3 minutes.

3. Data Analysis

  • Identification: The identification of this compound is achieved by comparing the acquired mass spectrum with a reference spectrum from a spectral library, such as the NIST Mass Spectral Library.[1][4] The retention time of the analyte should also match that of a pure standard run under the same conditions.

  • Quantification: For quantitative analysis, a calibration curve can be constructed by analyzing a series of known concentrations of a pure this compound standard. The peak area of the analyte in the sample is then used to determine its concentration from the calibration curve.

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample containing 3-hydroxydodecanoic acid Saponification Saponification (Methanolic NaOH) Sample->Saponification Acidification Acidification (HCl) Saponification->Acidification Extraction1 Extraction of Free Fatty Acid (Hexane) Acidification->Extraction1 Methylation Methylation (BF3-Methanol) Extraction1->Methylation Extraction2 Extraction of FAME (Hexane) Methylation->Extraction2 FinalSample Final Sample in Hexane Extraction2->FinalSample Injection GC Injection FinalSample->Injection Separation Chromatographic Separation (Polar Capillary Column) Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization MassAnalysis Mass Analysis (Quadrupole) Ionization->MassAnalysis Detection Detection MassAnalysis->Detection DataAcquisition Data Acquisition Detection->DataAcquisition Identification Compound Identification (Library Match & Retention Time) DataAcquisition->Identification Quantification Quantification (Calibration Curve) DataAcquisition->Quantification Report Final Report Identification->Report Quantification->Report

Caption: Experimental workflow for GC-MS analysis of this compound.

fragmentation_pathway cluster_fragments Major Fragments Parent This compound (m/z 230) Fragment1 [CH3OC(O)CH2CH(OH)]+ m/z 103 (Base Peak) Parent->Fragment1 α-cleavage Fragment2 [CH3OC(O)CH2]+ m/z 74 Parent->Fragment2 McLafferty Rearrangement Fragment3 [CH3CO]+ m/z 43 Parent->Fragment3 Further Fragmentation

Caption: Proposed fragmentation pathway of this compound in EI-MS.

References

Application Notes and Protocols for Enhanced GC Analysis of Methyl 3-hydroxydodecanoate via Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-hydroxydodecanoate is a hydroxylated fatty acid methyl ester (FAME) that, due to its polarity and relatively low volatility, presents challenges for direct analysis by gas chromatography (GC). Derivatization is a crucial sample preparation step that chemically modifies the analyte to improve its chromatographic behavior. This is achieved by replacing the active hydrogen of the hydroxyl group with a non-polar functional group, thereby increasing volatility and thermal stability, and improving peak shape for enhanced separation and detection.

This document provides detailed protocols for two common and effective derivatization techniques for this compound: silylation and acylation . Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), replaces the active hydrogen with a trimethylsilyl (B98337) (TMS) group. Acylation, using reagents such as trifluoroacetic anhydride (B1165640) (TFAA), introduces a trifluoroacetyl group. The choice of derivatization agent can impact the analytical outcome, and this note provides the necessary information to select and implement the appropriate method for your research needs.

Derivatization Strategies and Mechanisms

The primary goal of derivatizing this compound is to cap the polar hydroxyl group. This reduces intermolecular hydrogen bonding, which is the main cause of poor volatility and peak tailing in GC analysis.

Silylation: This is a widely used technique where a silylating agent, such as BSTFA or MSTFA, reacts with the hydroxyl group to form a less polar and more volatile trimethylsilyl (TMS) ether. The reaction is typically fast and proceeds under mild conditions. MSTFA is often preferred as its by-products are highly volatile and do not interfere with the chromatogram[1].

Acylation: This method involves the reaction of the hydroxyl group with an acylating agent, like TFAA, to form an ester. The resulting trifluoroacetyl ester is significantly more volatile and can also enhance detection sensitivity, particularly with an electron capture detector (ECD).

The logical workflow for the derivatization and subsequent GC analysis is depicted in the following diagram.

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC Analysis Sample This compound (in appropriate solvent) Derivatization_Step Add Derivatization Reagent (e.g., MSTFA or TFAA) Sample->Derivatization_Step Reaction Incubate at specified temperature and time Derivatization_Step->Reaction GC_Injection Inject derivatized sample into GC-MS/FID Reaction->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Detection Detection and Quantification Separation->Detection

Figure 1: Experimental workflow for derivatization and GC analysis.

Experimental Protocols

Important Note: All derivatization reactions are sensitive to moisture. Ensure that all glassware is thoroughly dried and that solvents are anhydrous to prevent hydrolysis of the reagents and derivatized products.

Protocol 1: Silylation using MSTFA

This protocol is adapted for the derivatization of hydroxylated fatty acid methyl esters for GC-MS analysis.

Materials:

  • This compound standard solution (e.g., 1 mg/mL in anhydrous pyridine (B92270) or other aprotic solvent).

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.

  • Anhydrous pyridine (or other suitable solvent like acetonitrile (B52724) or dichloromethane).

  • Reaction vials (2 mL) with PTFE-lined screw caps.

  • Heating block or oven.

  • Vortex mixer.

  • GC-MS system.

Procedure:

  • Pipette 100 µL of the this compound solution into a reaction vial.

  • If the sample is in a solvent that needs to be removed, evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Add 100 µL of anhydrous pyridine to redissolve the sample.

  • Add 100 µL of MSTFA with 1% TMCS to the vial.

  • Cap the vial tightly and vortex for 30 seconds.

  • Incubate the reaction mixture at 60°C for 30 minutes in a heating block or oven.

  • After incubation, cool the vial to room temperature.

  • The sample is now ready for injection into the GC-MS. A dilution with an appropriate solvent (e.g., hexane) may be necessary depending on the concentration.

Protocol 2: Acylation using Trifluoroacetic Anhydride (TFAA)

This protocol outlines the formation of a trifluoroacetyl ester for enhanced volatility and detectability.

Materials:

  • This compound standard solution (e.g., 1 mg/mL in anhydrous solvent).

  • Trifluoroacetic anhydride (TFAA).

  • Anhydrous pyridine (as a catalyst and solvent).

  • Reaction vials (2 mL) with PTFE-lined screw caps.

  • Heating block or oven.

  • Vortex mixer.

  • GC-MS or GC-FID/ECD system.

Procedure:

  • Pipette 100 µL of the this compound solution into a reaction vial. If necessary, evaporate the solvent to dryness under nitrogen.

  • Add 50 µL of anhydrous pyridine to the vial.

  • Add 100 µL of TFAA to the vial. Caution: TFAA is corrosive and moisture-sensitive. Handle in a fume hood.

  • Cap the vial tightly and vortex for 30 seconds.

  • Incubate the reaction mixture at 70°C for 60 minutes.

  • After incubation, cool the vial to room temperature.

  • Carefully evaporate the excess reagent and pyridine under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent (e.g., hexane (B92381) or ethyl acetate) for GC analysis.

Data Presentation and Expected Results

The following tables summarize representative quantitative data for the GC analysis of underivatized and derivatized 3-hydroxy fatty acid methyl esters. The data for the derivatized compounds are based on published results for structurally similar 3-hydroxy FAMEs and should be used as a reference. Actual retention times and responses will vary depending on the specific GC column, temperature program, and instrument used.

Table 1: GC-MS Parameters for Analysis of Derivatized this compound.

Parameter Setting
GC System Agilent 5890 series II or equivalent
Column HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temperature 250°C
Injection Volume 1 µL (splitless or split injection depending on concentration)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial temperature 80°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min[2]
MS Transfer Line 280°C
Ion Source Temp. 230°C
Ionization Mode Electron Ionization (EI) at 70 eV

| Scan Range | m/z 50-500 |

Table 2: Representative Chromatographic and Mass Spectrometric Data.

Analyte Derivatization Expected Retention Time (min) Key Mass Fragments (m/z)
This compound None ~16.5 (Kovats Index: 1650 on HP-5) 103, 135, 201, 230 (M+)
TMS-Methyl 3-hydroxydodecanoate Silylation (MSTFA) Shorter than underivatized 175, [M-15]+, [M-89]+

| TFA-Methyl 3-hydroxydodecanoate | Acylation (TFAA) | Shorter than underivatized | [M-CF3CO]+, characteristic fragments |

Note: The retention time for the underivatized compound is estimated based on its Kovats retention index. The mass fragments for the TMS derivative are based on characteristic cleavages of 3-hydroxy FAME TMS ethers[3].

Table 3: Illustrative Quantitative Performance Data (based on similar validated methods for 3-hydroxy FAMEs).

Parameter Silylation (TMS Derivative) Acylation (TFA Derivative)
Limit of Detection (LOD) 0.1 - 1 µg/L Potentially lower with ECD
Limit of Quantification (LOQ) 0.3 - 4 µg/L Potentially lower with ECD
Linearity (R²) > 0.99 > 0.99

| Precision (RSD%) | < 15% | < 15% |

This data is illustrative and based on typical performance for quantitative analysis of derivatized fatty acids[4]. Actual performance will depend on the specific analytical method and instrumentation.

Signaling Pathways and Fragmentation

The fragmentation of derivatized 3-hydroxy fatty acid methyl esters in the mass spectrometer provides structural information. For TMS derivatives, a characteristic cleavage occurs between C3 and C4, yielding a prominent ion at m/z 175.

Fragmentation cluster_mol TMS-Methyl 3-hydroxydodecanoate Structure cluster_frag Key Mass Fragments Molecule CH3-(CH2)8-CH(OTMS)-CH2-COOCH3 Fragment1 [CH(OTMS)-CH2-COOCH3]+ m/z = 175 Molecule->Fragment1 α-cleavage Fragment2 [M-15]+ (Loss of CH3) Molecule->Fragment2

Figure 2: Key fragmentation pathway of TMS-derivatized 3-hydroxy FAMEs.

Conclusion

Derivatization of this compound is essential for reliable and sensitive analysis by gas chromatography. Both silylation with MSTFA and acylation with TFAA are effective methods to enhance the volatility and improve the chromatographic properties of the analyte. The choice between the two methods will depend on the specific requirements of the analysis, including the desired sensitivity and the available detection systems. The protocols and data presented in this application note provide a comprehensive guide for researchers to successfully implement these derivatization strategies for the enhanced GC analysis of this compound and other 3-hydroxy fatty acid methyl esters. Method validation should be performed in the user's laboratory to establish specific performance characteristics.

References

Application Note: Purification of Methyl 3-hydroxydodecanoate by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Introduction Methyl 3-hydroxydodecanoate is a 3-hydroxy fatty acid methyl ester (FAME) that serves as a valuable internal standard in biological research and as an intermediate in organic synthesis. Achieving high purity of this compound is essential for its reliable application. Column chromatography is a fundamental purification technique used to separate compounds from a mixture based on their differential adsorption to a stationary phase.[1] This document provides a comprehensive protocol for the purification of this compound from a crude synthetic mixture using normal-phase silica (B1680970) gel column chromatography.

Physicochemical Properties and Separation Strategy this compound (C₁₃H₂₆O₃, MW: 230.34 g/mol ) is a moderately polar molecule.[2] Its structure contains a polar hydroxyl group and an ester group, along with a long, nonpolar C-9 alkyl chain. This amphiphilic character allows for effective separation using silica gel, a highly polar stationary phase.[3][4]

The separation strategy employs a normal-phase chromatography setup. The crude mixture is loaded onto the silica gel column, and a mobile phase, typically a nonpolar solvent with a small fraction of a more polar solvent, is used for elution.[5] Components of the mixture will separate based on their polarity:

  • Low-polarity impurities will have minimal interaction with the polar silica gel and will be eluted quickly with the mobile phase.[4]

  • This compound , being moderately polar, will be retained on the column to a greater extent and will elute after the nonpolar impurities.

  • High-polarity impurities will adsorb strongly to the silica gel and will either elute last or remain on the column.[4]

G Elution Order by Polarity cluster_0 Crude Mixture Applied to Column cluster_1 Elution from Column A High Polarity Impurities A_out Last to Elute A->A_out (Most Retained) B This compound B_out Second to Elute B->B_out C Low Polarity Impurities C_out First to Elute C->C_out (Least Retained)

Caption: Logical relationship of compound polarity and elution order.

Data Presentation

As specific experimental yields and purity can vary, the following table serves as a template for recording the results of the purification process.

ParameterValueNotes
Crude Sample Mass (g) Mass of the crude mixture before purification.
Silica Gel Mass (g) Typically 30-50x the mass of the crude sample.
Mobile Phase System e.g., Hexane (B92381):Ethyl Acetate (B1210297) (4:1, v/v).
Rf of Pure Compound Determined by TLC in the chosen mobile phase.
Purified Sample Mass (g) Mass of the product after solvent evaporation.
Yield (%) (Purified Mass / Crude Mass) x 100.
Initial Purity (%) Purity of the crude sample (e.g., by GC/NMR).
Final Purity (%) Purity of the final product (e.g., by GC/NMR).

Experimental Protocol

This protocol is a general guideline and may require optimization based on the specific impurity profile of the crude mixture.

Materials and Reagents

  • Crude this compound

  • Silica gel for column chromatography (e.g., 60 Å, 230-400 mesh)[5]

  • Hexane (or heptane), ACS grade

  • Ethyl acetate, ACS grade

  • Glass chromatography column

  • Cotton or glass wool[6]

  • Sand (acid-washed)[6]

  • Thin-Layer Chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber

  • UV lamp for visualization

  • Collection vessels (test tubes or flasks)

  • Rotary evaporator

Step-by-Step Procedure

1. Pre-Chromatography Analysis: Thin-Layer Chromatography (TLC) Before setting up the column, determine the optimal mobile phase (eluent) using TLC to achieve good separation.[1][7]

  • Prepare Test Solvents: Create a series of solvent systems with varying polarities, such as different ratios of hexane to ethyl acetate (e.g., 9:1, 4:1, 2:1).

  • Spot the Plate: Dissolve a small amount of the crude mixture in a volatile solvent (like dichloromethane) and spot it onto the baseline of a TLC plate.[5]

  • Develop the Plate: Place the plate in a TLC chamber saturated with the test solvent and allow the solvent front to ascend.[5]

  • Visualize and Select: After drying the plate, visualize the spots under a UV lamp. The ideal solvent system should provide a retention factor (Rf) of approximately 0.3-0.4 for this compound and show clear separation from other spots.

2. Column Preparation (Wet Packing)

  • Setup: Securely clamp the column in a vertical position. Insert a small plug of cotton or glass wool into the bottom of the column to retain the stationary phase.[6][8] Add a ~1 cm layer of sand over the plug to create an even base.[6]

  • Prepare Slurry: In a beaker, mix the required amount of silica gel (typically 30-50 times the weight of the crude sample) with the initial, low-polarity eluent to form a slurry.[6][9] Stir well to remove any trapped air bubbles.

  • Pack the Column: Pour the slurry into the column. Open the stopcock to allow the solvent to drain, collecting it for reuse. As the silica settles, gently tap the column to ensure an even and compact packing, free of channels or bubbles.[8][9]

  • Add Protective Layer: Once the silica has settled, drain the excess solvent until it is just level with the top of the silica bed. Carefully add a ~1 cm layer of sand on top to prevent the stationary phase from being disturbed during sample and solvent addition.[6][7]

3. Sample Loading (Dry Loading) Dry loading is recommended as it often results in better separation.

  • Adsorb Sample: Dissolve the crude this compound in a minimal amount of a suitable volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (approx. 1-2 times the crude mass) to this solution.

  • Evaporate Solvent: Remove the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica.[5]

  • Load Column: Carefully add this powder as an even layer on top of the sand in the prepared column.

4. Elution and Fraction Collection

  • Add Eluent: Carefully add the mobile phase to the column, taking care not to disturb the top layer. Fill the column with the eluent.[10]

  • Begin Elution: Open the stopcock and begin collecting the eluting solvent in sequentially labeled test tubes or flasks.[10] Maintain a constant flow. For faster elution, positive pressure can be applied to the top of the column (flash chromatography).[1]

  • Maintain Solvent Level: Continuously add more eluent to the top of the column. Crucially, never let the solvent level drop below the top of the stationary phase , as this can cause the silica bed to crack and ruin the separation.[8]

  • Gradient Elution (Optional): If separation between the target compound and impurities is difficult, you can gradually increase the polarity of the mobile phase (e.g., by slowly increasing the percentage of ethyl acetate in hexane) to elute more strongly retained compounds.[5]

5. Fraction Analysis and Product Isolation

  • Monitor Fractions with TLC: Periodically analyze the collected fractions using TLC to determine which ones contain your desired product.[10] Spot multiple fractions on a single TLC plate to identify the elution profile.

  • Combine Pure Fractions: Once the fractions containing the pure this compound have been identified (i.e., they show a single spot at the correct Rf and are free from impurities), combine them into a single round-bottom flask.[5][10]

  • Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.[5]

  • Final Analysis: Assess the purity of the final product using an appropriate analytical technique, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.

G Purification Workflow Diagram A 1. TLC Analysis (Determine Optimal Solvent) B 2. Column Preparation (Wet pack silica gel) A->B Informs solvent choice C 3. Sample Loading (Dry load crude product) B->C D 4. Elution (Run solvent through column) C->D E 5. Fraction Collection (Collect eluent in tubes) D->E F 6. TLC Analysis of Fractions (Identify product-containing tubes) E->F Analysis Loop G 7. Combine Pure Fractions F->G Pool pure fractions H 8. Solvent Evaporation (Rotary Evaporator) G->H I Purified Methyl 3-hydroxydodecanoate H->I

References

Application Note: Quantification of Methyl 3-hydroxydodecanoate in Bacterial Cultures by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Hydroxy fatty acids (3-OH-FAs) are crucial lipid components in many bacterial species. They are best known as the backbone of Lipid A, the hydrophobic anchor of lipopolysaccharides (LPS) in the outer membrane of Gram-negative bacteria.[1][2] The specific chain length and distribution of these fatty acids can vary between species and even in response to environmental stimuli, making their analysis important for bacterial characterization and understanding host-pathogen interactions.[1][3] Additionally, 3-OH-FAs, including 3-hydroxydodecanoate (3-OH-C12:0), serve as monomeric units for the biosynthesis of polyhydroxyalkanoates (PHAs), which are biodegradable polyesters produced by bacteria as a form of carbon storage.[4][5]

Direct quantitative analysis of 3-OH-FAs by gas chromatography is challenging due to their low volatility and the high polarity of the carboxylic acid group, which can lead to poor chromatographic peak shape and inaccurate results.[6][7] To overcome this, a derivatization step is essential. The most common method is an acid-catalyzed transesterification (or esterification) to convert the fatty acids into their more volatile and less polar fatty acid methyl esters (FAMEs).[6][8] This application note provides a detailed protocol for the release, derivatization, and quantification of 3-hydroxydodecanoate, in the form of methyl 3-hydroxydodecanoate, from bacterial cultures using Gas Chromatography-Mass Spectrometry (GC-MS).

Principle of the Method

The quantification workflow involves four main stages:

  • Saponification: Bacterial cells are harvested and treated with a strong base at high temperature. This process hydrolyzes complex lipids (like LPS and PHAs), releasing the constituent fatty acids as salts.[9]

  • Methylation: The sample is acidified, and a methylating agent (e.g., HCl in methanol (B129727) or Boron Trifluoride-Methanol) is added. Heating this mixture converts the fatty acid salts into their corresponding fatty acid methyl esters (FAMEs).[8][9]

  • Extraction: The resulting FAMEs are extracted from the aqueous/methanolic phase into a nonpolar organic solvent, such as hexane (B92381).[9][10]

  • GC-MS Analysis: The extracted FAMEs are separated, identified, and quantified using a GC-MS system. Quantification is achieved by using an internal standard and a calibration curve generated from an authentic standard of this compound.[10][11]

Experimental Workflow Diagram

The overall process from bacterial sample to final data is illustrated in the following workflow diagram.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Culture Bacterial Culture Harvest Harvest Cells (Centrifugation) Culture->Harvest Saponify Saponification (NaOH, 100°C) Harvest->Saponify Methylate Methylation (HCl/Methanol, 80°C) Saponify->Methylate Extract Liquid-Liquid Extraction (Hexane) Methylate->Extract Wash Aqueous Wash (Dilute NaOH) Extract->Wash GCMS GC-MS Analysis Wash->GCMS Quant Quantification (Internal Standard & Calibration) GCMS->Quant

Caption: Experimental workflow for the quantification of this compound.

Detailed Experimental Protocols

4.1. Materials and Reagents

  • Cells: Bacterial culture of interest.

  • Standards:

    • This compound (≥98% purity) for calibration.[12]

    • Internal Standard (IS): Heptadecanoic acid (C17:0) or Methyl heptadecanoate (≥99% purity). The choice of IS should be a fatty acid not typically produced by the bacterium under study.[10][13]

  • Reagents for Derivatization:

    • Reagent 1 (Saponification): 45g NaOH, 150ml methanol, 150ml distilled water.[9]

    • Reagent 2 (Methylation): 325ml 6.0N HCl, 275ml methanol.[9]

    • Reagent 3 (Extraction): 1:1 (v/v) mixture of hexane and methyl tert-butyl ether.[9]

    • Reagent 4 (Wash): 10.8g NaOH in 900ml distilled water.[9]

  • Solvents: GC-grade hexane, methanol, chloroform.[10]

  • Glassware: Teflon-lined screw-cap culture tubes (13x100 mm), glass pipettes, GC vials with caps.

4.2. Protocol: FAME Preparation from Bacterial Cells

This protocol is adapted from standard FAME analysis procedures.[9][13]

  • Harvesting: Transfer a known volume of bacterial culture (e.g., 1-5 mL, depending on cell density) to a glass tube. Add a precise amount of internal standard (e.g., 50 µg of heptadecanoic acid).[10] Centrifuge to pellet the cells and discard the supernatant.

  • Saponification: Add 1.0 mL of Reagent 1 (Saponification) to the cell pellet. Seal the tube tightly with a Teflon-lined cap. Vortex briefly and heat in a boiling water bath (100°C) for 30 minutes. Vortex vigorously for 5-10 seconds halfway through the incubation.[9]

  • Methylation: Cool the tube to room temperature. Uncap and add 2.0 mL of Reagent 2 (Methylation). Recap the tube, vortex briefly, and heat in an 80°C water bath for 10 minutes.[9]

  • Extraction: Cool the tube rapidly on ice. Add 1.25 mL of Reagent 3 (Extraction). Mix on a rotary mixer or by gentle inversion for 10 minutes. Centrifuge at low speed (~1,000 x g) for 5 minutes to separate the phases.[9]

  • Wash: Transfer the upper organic phase to a clean glass tube. Add 3.0 mL of Reagent 4 (Wash) to the organic extract. Mix gently for 5 minutes and centrifuge to separate phases.[9]

  • Sample Collection: Carefully transfer the upper, clean organic layer containing the FAMEs to a GC vial for analysis.

4.3. Protocol: GC-MS Analysis

The following parameters provide a starting point and should be optimized for the specific instrument used.

  • Instrument: Agilent 7890 GC with 5975 MSD or equivalent.[14]

  • Injector: Split/splitless inlet at 250°C. Inject 1 µL with a 10:1 split ratio.[10][14]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[15]

  • Column: HP-5MS (30 m x 0.25 mm ID x 0.25 µm film thickness) or equivalent non-polar/mid-polarity column.[11][14]

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.[10]

    • Ramp 1: Increase to 250°C at 4°C/min.[13]

    • Hold at 250°C for 10 minutes.[14]

  • Mass Spectrometer:

    • Mode: Full Scan (m/z 40-450) for peak identification and Selected Ion Monitoring (SIM) for quantification.[11][14]

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Ions for SIM: The characteristic ions for this compound and the internal standard methyl ester must be determined by injecting pure standards.

4.4. Protocol: Quantification

  • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL) in hexane, each containing the internal standard at a fixed concentration.

  • Analysis: Analyze the standards and the prepared bacterial samples by GC-MS.

  • Calculation:

    • For each standard and sample, calculate the peak area ratio of the analyte (this compound) to the internal standard.

    • Plot the peak area ratio against the concentration of the standards to generate a calibration curve. The curve should have an R² value of ≥0.99.[13]

    • Use the peak area ratio from the bacterial sample and the linear regression equation from the calibration curve to determine the concentration of this compound in the final extract.[10]

    • Correct this value for the initial volume of culture and cell mass (e.g., dry cell weight) to report the final concentration in units such as µg/mL of culture or µg/mg of dry cells.[10]

Data Presentation

Quantitative results should be summarized in a clear, tabular format to allow for easy comparison between different strains or experimental conditions.

Bacterial StrainCulture Condition3-hydroxydodecanoate Titer (µg/mg DCW*)Analytical Method
Pseudomonas aeruginosa PAO1LB medium, 37°C, 24h15.2 ± 1.8GC-MS
E. coli DH5α (control)LB medium, 37°C, 24hNot DetectedGC-MS
Engineered P. aeruginosa ΔrhlBM9 + Glucose, 30°C, 48h125.6 ± 9.3GC-MS
Engineered E. coli +phaG/tesBM9 + Glucose, 30°C, 48h89.4 ± 6.7GC-MS

*DCW: Dry Cell Weight. Data are hypothetical and for illustrative purposes only.

Conclusion

The described GC-MS method, incorporating a robust saponification, methylation, and extraction procedure, allows for the reliable and sensitive quantification of this compound from bacterial cultures. This protocol is essential for researchers studying bacterial lipid metabolism, PHA production, and the structure of Gram-negative outer membranes. Accurate quantification of specific fatty acids like 3-hydroxydodecanoate provides valuable insights into bacterial physiology, taxonomy, and the development of novel antimicrobial strategies.[9][16]

References

Application Notes and Protocols for the Extraction of 3-Hydroxy Fatty Acid Methyl Esters from Soil Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy fatty acids (3-OH-FAs) are integral components of the lipid A moiety of lipopolysaccharides (LPS), which are major constituents of the outer membrane of Gram-negative bacteria. As such, 3-OH-FAs serve as important biomarkers for the presence and biomass of Gram-negative bacteria in various environmental matrices, including soil. The analysis of 3-OH-FA profiles can provide valuable insights into microbial community structure and dynamics, which is of significant interest in soil ecology, agriculture, and bioremediation. Furthermore, as endotoxins, the detection and quantification of these molecules are crucial in environmental health and safety assessments.

These application notes provide detailed protocols for two effective methods for the extraction and derivatization of 3-hydroxy fatty acids from soil samples into their methyl ester derivatives (3-OH-FAMEs) for subsequent analysis, typically by gas chromatography-mass spectrometry (GC-MS). The methods described are a modified Bligh and Dyer extraction followed by saponification and methylation, and a more recent microwave-assisted acid digestion and methylation technique.

Data Presentation: Comparison of Extraction Methodologies

ParameterMethod 1: Modified Bligh & Dyer with SaponificationMethod 2: Microwave-Assisted Acid DigestionReference
Principle Solvent extraction of total lipids, followed by saponification to release fatty acids, and subsequent methylation.Rapid acid-catalyzed hydrolysis of lipids and release of fatty acids using microwave energy, followed by methylation.[1][2]
Reported Yield Standard method, but potentially lower recovery for bound 3-OH-FAs compared to acid digestion.Yield of 3-OH-FAs is approximately twice that of traditional acid digestion methods.[1][1]
Time Efficiency Multi-day procedure involving lengthy extraction and separation steps.Significantly faster, with digestion times as short as 55 minutes.[1][1]
Solvent Consumption High, utilizes significant volumes of chloroform (B151607) and methanol.Generally lower solvent consumption compared to traditional solvent extraction methods.[1]
Selectivity Saponification shows higher efficiency in extracting 2-hydroxy fatty acids and other fatty acids compared to acid digestion.[1]Acid digestion is more suitable for the extraction of 3-hydroxy fatty acids.[1][1]
Reproducibility Established method with generally good reproducibility.Reported to have relatively better reproducibility than traditional acid digestion.[1][1]
LOD/LOQ Dependent on the subsequent analytical method (e.g., GC-MS). Specific LOD/LOQ for this entire protocol for 3-OH-FAs in soil are not readily available in a comparative format.Dependent on the subsequent analytical method. Specific LOD/LOQ for this entire protocol for 3-OH-FAs in soil are not readily available in a comparative format.

Experimental Protocols

Method 1: Modified Bligh and Dyer Extraction followed by Saponification and Methylation

This protocol is a widely used method for the extraction of lipids from soil, followed by derivatization to FAMEs.

Materials and Reagents:

  • Freeze-dried and sieved (<2 mm) soil samples

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • Phosphate (B84403) buffer (50 mM, pH 7.4)

  • 0.2 M methanolic KOH (freshly prepared)

  • 1.0 M Acetic acid

  • Hexane (B92381) (HPLC grade)

  • Internal standard (e.g., methyl nonadecanoate, C19:0)

  • Glass centrifuge tubes with Teflon-lined caps

  • Vortex mixer

  • Centrifuge

  • Water bath

  • Nitrogen evaporator

Protocol:

  • Lipid Extraction:

    • Weigh 1-5 g of freeze-dried soil into a glass centrifuge tube. The amount of soil can be adjusted based on the expected lipid content.

    • Add a known amount of internal standard to each sample.

    • Add chloroform, methanol, and phosphate buffer in a ratio of 1:2:0.8 (v/v/v) to the soil sample.[3]

    • Vortex the mixture vigorously for 1 minute.

    • Place the tubes on a shaker for 2 hours at room temperature for thorough extraction.

    • Centrifuge the samples at 2,500 rpm for 15-20 minutes to pellet the soil particles.[3]

    • Carefully transfer the supernatant to a clean glass tube.

    • To the supernatant, add chloroform and water to achieve a final chloroform:methanol:water ratio of 1:1:0.9, which will induce phase separation.

    • Vortex the mixture and centrifuge for 10 minutes to separate the phases.

    • The lower chloroform phase, containing the total lipids, is carefully collected using a Pasteur pipette.

    • The solvent is evaporated to dryness under a gentle stream of nitrogen.

  • Saponification and Methylation:

    • To the dried lipid extract, add 1 mL of 0.2 M methanolic KOH.[4]

    • Cap the tube tightly and vortex for 30 seconds.

    • Incubate the mixture in a water bath at 37°C for 30 minutes, vortexing every 10 minutes.[3]

    • Cool the tubes to room temperature and neutralize the reaction by adding 0.5 mL of 1.0 M acetic acid.[3]

    • Add 2 mL of hexane to extract the FAMEs and vortex for 30 seconds.

    • Centrifuge for 5 minutes to separate the phases.

    • Transfer the upper hexane layer containing the 3-OH-FAMEs to a clean GC vial for analysis.

    • Repeat the hexane extraction (steps 5-7) twice more to ensure complete recovery.

    • The pooled hexane extracts can be concentrated under a stream of nitrogen if necessary before GC-MS analysis.

Method 2: Microwave-Assisted Acid Digestion and Methylation

This method offers a rapid alternative for the extraction of 3-OH-FAs, with reported higher yields.[1]

Materials and Reagents:

  • Freeze-dried and sieved (<2 mm) soil samples

  • Microwave digestion system with appropriate vessels

  • 3 M Hydrochloric acid (HCl)

  • Methanol

  • Hexane (HPLC grade)

  • Internal standard (e.g., methyl nonadecanoate, C19:0)

  • Boron trifluoride-methanol solution (BF3-methanol, 14%)

  • Saturated NaCl solution

  • Anhydrous sodium sulfate

  • Glass centrifuge tubes with Teflon-lined caps

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Protocol:

  • Microwave-Assisted Acid Digestion:

    • Weigh approximately 0.5-1 g of freeze-dried soil into a microwave digestion vessel.

    • Add a known amount of internal standard.

    • Add 10 mL of 3 M HCl to the vessel.

    • Seal the vessels and place them in the microwave digestion system.

    • Heat the samples to 130°C and hold for 55 minutes.[1] These parameters may need to be optimized for different soil types and microwave systems.

    • After digestion, allow the vessels to cool to room temperature.

  • Extraction and Methylation:

    • Transfer the digestate to a glass centrifuge tube.

    • Add 10 mL of a hexane:methanol (4:1, v/v) mixture and vortex for 1 minute.

    • Centrifuge for 10 minutes to separate the phases.

    • Collect the upper hexane layer. Repeat the extraction of the aqueous phase twice more with hexane.

    • Combine the hexane extracts and dry them over anhydrous sodium sulfate.

    • Evaporate the solvent to dryness under a stream of nitrogen.

    • To the dried extract, add 2 mL of 14% BF3-methanol solution.

    • Cap the tube and heat at 60°C for 10 minutes in a water bath.

    • Cool the tube and add 1 mL of saturated NaCl solution and 2 mL of hexane.

    • Vortex and centrifuge to separate the phases.

    • Transfer the upper hexane layer containing the 3-OH-FAMEs to a GC vial for analysis.

Visualization of Experimental Workflows

Method 1: Modified Bligh & Dyer Extraction Workflow cluster_0 Lipid Extraction cluster_1 Saponification & Methylation soil_sample 1. Soil Sample Preparation (1-5 g freeze-dried soil) add_solvents 2. Add Chloroform:Methanol:Buffer (1:2:0.8) soil_sample->add_solvents extract 3. Shake for 2 hours add_solvents->extract centrifuge1 4. Centrifuge to Pellet Soil extract->centrifuge1 separate_phases 5. Induce Phase Separation (add Chloroform & Water) centrifuge1->separate_phases collect_lipid 6. Collect Lower Chloroform Phase separate_phases->collect_lipid dry_lipid 7. Evaporate to Dryness collect_lipid->dry_lipid add_koh 8. Add Methanolic KOH dry_lipid->add_koh heat 9. Incubate at 37°C add_koh->heat neutralize 10. Neutralize with Acetic Acid heat->neutralize extract_fames 11. Extract FAMEs with Hexane neutralize->extract_fames analyze 12. GC-MS Analysis extract_fames->analyze

Caption: Workflow for Modified Bligh & Dyer Extraction.

Method 2: Microwave-Assisted Digestion Workflow cluster_0 Microwave Digestion cluster_1 Extraction & Methylation soil_sample 1. Soil Sample Preparation (0.5-1 g in vessel) add_hcl 2. Add 3 M HCl soil_sample->add_hcl microwave 3. Microwave Digestion (130°C for 55 min) add_hcl->microwave cool 4. Cool to Room Temperature microwave->cool extract_lipids 5. Extract with Hexane:Methanol cool->extract_lipids dry_extract 6. Evaporate to Dryness extract_lipids->dry_extract add_bf3 7. Add BF3-Methanol dry_extract->add_bf3 heat 8. Heat at 60°C add_bf3->heat extract_fames 9. Extract FAMEs with Hexane heat->extract_fames analyze 10. GC-MS Analysis extract_fames->analyze

Caption: Workflow for Microwave-Assisted Digestion.

Concluding Remarks

The choice between the modified Bligh and Dyer method and the microwave-assisted acid digestion will depend on the specific research question, available equipment, and the desired sample throughput. The modified Bligh and Dyer method is a well-established, albeit time-consuming, protocol suitable for the analysis of a broad range of fatty acids. In contrast, the microwave-assisted acid digestion method offers a significant improvement in speed and has been shown to increase the yield of 3-hydroxy fatty acids, making it a compelling alternative for studies specifically targeting these bacterial biomarkers. For both methods, careful optimization and validation are recommended to ensure accurate and reproducible results. Subsequent analysis by GC-MS allows for the identification and quantification of individual 3-OH-FAMEs, with the characteristic mass-to-charge ratio (m/z) of 103 being a key diagnostic ion for 3-hydroxy fatty acid methyl esters.

References

Application of Methyl 3-hydroxydodecanoate in biofuel research.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-hydroxydodecanoate, a C12 fatty acid methyl ester (FAME) with a hydroxyl group at the β-position, is emerging as a molecule of interest in the field of advanced biofuels. As the global focus intensifies on renewable energy sources, the unique properties of functionalized fatty acid esters are being explored for their potential to enhance fuel performance and reduce environmental impact. This document provides a comprehensive overview of the application of this compound in biofuel research, including its production, fuel properties, and detailed experimental protocols for its synthesis and analysis. While specific data for this compound is still nascent, this report leverages data from closely related β-hydroxy FAMEs to provide a strong predictive framework for its performance.

Data Presentation: Fuel Properties

The fuel properties of this compound are critical for its evaluation as a biofuel or biofuel additive. The following table summarizes key fuel properties of a unique FAME mixture containing β-hydroxy C14 and C16 esters, which serves as a close proxy for this compound. For comparison, values for conventional soy-based biodiesel (B100) and petroleum diesel are also included.

PropertyTest MethodUnique FAME (with β-hydroxy C14/C16)Soy Biodiesel (B100)Petroleum DieselUnits
Cetane Number ASTM D61356.75240-55-
Distillation T90 ASTM D1160321352~340°C
Cloud Point ASTM D2500-1-1-15 to 5°C
Oxidation Stability EN 141121.5>6>16hours
Kinematic Viscosity @ 40°C ASTM D4454.14.21.9-4.1mm²/s
Density @ 15°C ASTM D4052~885~880~850 kg/m ³
Higher Heating Value -~38~40~45MJ/kg

Note: Data for the "Unique FAME" is adapted from a study on a mixture containing β-hydroxy C14 and C16 FAMEs produced by engineered microorganisms.

Experimental Protocols

Microbial Production of 3-Hydroxydodecanoate Precursor

This protocol describes the general methodology for engineering Escherichia coli to produce 3-hydroxy fatty acids, the precursors to this compound.

Objective: To engineer E. coli for the production of 3-hydroxydodecanoic acid.

Materials:

  • E. coli host strain (e.g., BL21(DE3))

  • Plasmids for gene expression

  • Genes of interest:

    • Thioesterase ('TesA) for increased free fatty acid production

    • Acetyl-CoA Carboxylase (ACCase) to enhance precursor supply

    • Fatty acid hydroxylase (e.g., CYP102A1) for hydroxylation

    • Fatty Acid Methyltransferase (FAMT) for direct conversion to methyl ester (optional, for direct production of this compound)

  • Luria-Bertani (LB) medium

  • Glucose

  • Inducer (e.g., Isopropyl β-D-1-thiogalactopyranoside - IPTG)

  • Antibiotics for plasmid selection

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • Strain Engineering:

    • Clone the genes for the thioesterase, ACCase, and a suitable fatty acid hydroxylase into appropriate expression vectors. For direct production of the methyl ester, also include a fatty acid methyltransferase gene.

    • Transform the engineered plasmids into the E. coli host strain.

    • For enhanced production, consider knocking out competing pathways, such as fatty acid degradation (e.g., fadD gene).

  • Cultivation:

    • Grow the engineered E. coli strain in LB medium supplemented with glucose and appropriate antibiotics at 37°C with shaking.

    • When the culture reaches an optical density (OD600) of 0.6-0.8, induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

    • Continue cultivation at a lower temperature (e.g., 30°C) for 24-48 hours to allow for protein expression and product accumulation.

  • Extraction of 3-Hydroxydodecanoic Acid:

    • Centrifuge the culture to pellet the cells.

    • Acidify the supernatant to pH 2.0 with HCl.

    • Extract the supernatant with an equal volume of ethyl acetate.

    • Separate the organic layer and evaporate the solvent to obtain the crude 3-hydroxydodecanoic acid.

Chemical Synthesis of this compound via Reformatsky Reaction

This protocol outlines a general procedure for the synthesis of β-hydroxy esters, which can be adapted for this compound.

Objective: To synthesize this compound from decanal (B1670006) and a methyl haloacetate.

Materials:

  • Decanal

  • Methyl bromoacetate (B1195939) or methyl iodoacetate

  • Activated zinc powder

  • Anhydrous solvent (e.g., tetrahydrofuran (B95107) - THF, diethyl ether)

  • Iodine crystal (for zinc activation)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Standard laboratory glassware for organic synthesis

Procedure:

  • Reaction Setup:

    • Under an inert atmosphere (e.g., nitrogen or argon), add activated zinc powder to a round-bottom flask containing anhydrous THF. A small crystal of iodine can be added to initiate the activation.

  • Formation of the Reformatsky Reagent:

    • Slowly add a solution of methyl bromoacetate in anhydrous THF to the zinc suspension. The reaction is exothermic and may require cooling to maintain a gentle reflux.

    • Stir the mixture until the zinc is consumed and a grayish, cloudy solution of the organozinc reagent is formed.

  • Reaction with Aldehyde:

    • Cool the reagent to 0°C and slowly add a solution of decanal in anhydrous THF.

    • Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

  • Workup and Purification:

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to obtain pure this compound.

Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general method for the analysis and quantification of FAMEs.

Objective: To identify and quantify this compound.

Materials:

  • Sample containing this compound

  • Internal standard (e.g., methyl heptadecanoate)

  • Hexane (GC grade)

  • Derivatizing agent (if analyzing the free acid, e.g., BF3-methanol or TMSH)

  • GC-MS system with a suitable capillary column (e.g., DB-5ms or equivalent)

Procedure:

  • Sample Preparation:

    • If starting with the free acid, perform a methylation reaction. A common method is to heat the sample with BF3-methanol.

    • Dissolve a known amount of the sample (or the methylated product) in hexane.

    • Add a known amount of the internal standard.

  • GC-MS Analysis:

    • Injector: 250°C, splitless mode.

    • Oven Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp: 10°C/min to 250°C.

      • Hold: 10 minutes at 250°C.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Detector:

      • Transfer line temperature: 280°C.

      • Ion source temperature: 230°C.

      • Scan range: m/z 50-500.

  • Data Analysis:

    • Identify the peak corresponding to this compound by its retention time and mass spectrum.

    • Quantify the amount of this compound by comparing its peak area to that of the internal standard.

Standard Test Methods for Biofuel Characterization

The following ASTM standard test methods are essential for evaluating the properties of this compound as a biodiesel fuel.[1][2][3][4][5]

PropertyASTM Method
Cetane NumberD613
Kinematic ViscosityD445
Cloud PointD2500
Acid NumberD664
Flash PointD93
Oxidation StabilityD2274
Total GlycerinD6584
Distillation TemperatureD1160
Sulfur ContentD5453
Copper Strip CorrosionD130

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Microbial_Production_Pathway Glucose Glucose Fatty_Acid_Synthesis Fatty Acid Synthesis Pathway Glucose->Fatty_Acid_Synthesis Metabolism Dodecanoyl_ACP Dodecanoyl-ACP Fatty_Acid_Synthesis->Dodecanoyl_ACP Thioesterase 'TesA (Thioesterase) Dodecanoyl_ACP->Thioesterase Free_Dodecanoic_Acid Dodecanoic Acid Thioesterase->Free_Dodecanoic_Acid Hydroxylase CYP102A1 (Hydroxylase) Free_Dodecanoic_Acid->Hydroxylase Three_Hydroxy_Acid 3-Hydroxydodecanoic Acid Hydroxylase->Three_Hydroxy_Acid FAMT FAMT (Methyltransferase) Three_Hydroxy_Acid->FAMT Methylation Methyl_Ester This compound FAMT->Methyl_Ester

Caption: Microbial production pathway for this compound in engineered E. coli.

Chemical_Synthesis_Workflow Start Start: Reagents Reagents Decanal + Methyl Bromoacetate + Zinc Start->Reagents Reaction Reformatsky Reaction in Anhydrous THF Reagents->Reaction Workup Aqueous Workup (NH4Cl) Reaction->Workup Extraction Extraction with Diethyl Ether Workup->Extraction Purification Column Chromatography Extraction->Purification Product This compound Purification->Product End End: Purified Product Product->End

Caption: Workflow for the chemical synthesis of this compound.

Biofuel_Analysis_Workflow Sample Biofuel Sample (this compound) Sample_Prep Sample Preparation (Dilution, Internal Standard) Sample->Sample_Prep ASTM_Testing ASTM Standard Testing Sample->ASTM_Testing GC_MS GC-MS Analysis Sample_Prep->GC_MS Data_Acquisition Data Acquisition (Chromatogram, Mass Spectra) GC_MS->Data_Acquisition Data_Analysis Data Analysis (Identification, Quantification) Data_Acquisition->Data_Analysis Results Results: Fuel Quality Assessment Data_Analysis->Results Fuel_Properties Determination of Fuel Properties ASTM_Testing->Fuel_Properties Fuel_Properties->Results

Caption: Logical workflow for the analysis and characterization of this compound as a biofuel.

References

Chemoenzymatic Synthesis of Enantiomerically Pure Methyl 3-Hydroxydodecanoate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enantiomerically pure β-hydroxy esters are crucial chiral building blocks in the synthesis of a variety of biologically active molecules, including pharmaceuticals, agrochemicals, and natural products. This document provides detailed application notes and protocols for the chemoenzymatic synthesis of enantiomerically pure (R)- and (S)-methyl 3-hydroxydodecanoate. Two robust and highly selective enzymatic methods are presented: the asymmetric reduction of a prochiral ketone and the kinetic resolution of a racemic alcohol. These methods leverage the high stereoselectivity of enzymes to produce the desired enantiomers in high yield and enantiomeric excess.

Introduction

The demand for enantiomerically pure compounds in the life sciences continues to grow due to the often differing pharmacological or biological activities of enantiomers. Chemoenzymatic synthesis, which combines the selectivity of biocatalysts with the efficiency of chemical reactions, offers a powerful and sustainable approach to accessing these chiral molecules. This application note details two effective strategies for the synthesis of enantiopure methyl 3-hydroxydodecanoate:

  • Asymmetric Reduction of Methyl 3-Oxododecanoate (B1238196) using Baker's Yeast (Saccharomyces cerevisiae): This method utilizes the reductase enzymes present in whole-cell baker's yeast to asymmetrically reduce the prochiral ketone, methyl 3-oxododecanoate, to predominantly the (S)-enantiomer of this compound.[1] This approach is attractive due to the low cost and ready availability of the biocatalyst.

  • Kinetic Resolution of Racemic this compound using Candida antarctica Lipase (B570770) B (CALB): This method involves the enantioselective acylation of racemic this compound catalyzed by CALB. The enzyme preferentially acylates one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer. This technique is highly efficient and can provide both enantiomers in high optical purity.

Method 1: Asymmetric Reduction of Methyl 3-Oxododecanoate with Baker's Yeast

This protocol describes the asymmetric reduction of methyl 3-oxododecanoate to yield (S)-methyl 3-hydroxydodecanoate using baker's yeast. The reductase enzymes within the yeast cells stereoselectively deliver a hydride to the carbonyl group, leading to the formation of the chiral alcohol.

Experimental Workflow

G cluster_prep Yeast Preparation cluster_reaction Asymmetric Reduction cluster_workup Work-up and Purification cluster_product Product Yeast Baker's Yeast Reaction Incubation with Yeast Suspension Yeast->Reaction Sucrose (B13894) Sucrose Sucrose->Reaction Water Warm Water Water->Reaction Substrate Methyl 3-Oxododecanoate Substrate->Reaction Filter Filtration Reaction->Filter Extract Solvent Extraction Filter->Extract Purify Column Chromatography Extract->Purify Product (S)-Methyl 3-Hydroxydodecanoate Purify->Product

Caption: Workflow for the asymmetric reduction of methyl 3-oxododecanoate.

Experimental Protocol
  • Preparation of Yeast Suspension: In a sterile flask, suspend 50 g of commercial baker's yeast in 250 mL of warm (30-35 °C) sterile water.

  • Activation of Yeast: Add 25 g of sucrose to the yeast suspension and stir gently for 30 minutes at room temperature to activate the yeast.

  • Substrate Addition: Dissolve 1 g of methyl 3-oxododecanoate in a minimal amount of ethanol (B145695) (e.g., 2-3 mL) and add it dropwise to the yeast suspension.

  • Reaction: Incubate the reaction mixture at 30 °C with gentle shaking (e.g., 150 rpm) for 48-72 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: After the reaction is complete, add an equal volume of celite to the mixture and filter through a Buchner funnel to remove the yeast cells. Wash the filter cake with ethyl acetate (B1210297).

  • Extraction: Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica (B1680970) gel column chromatography (e.g., hexane:ethyl acetate gradient) to afford enantiomerically enriched (S)-methyl 3-hydroxydodecanoate.

Data Presentation
ParameterTypical Value
Chemical Yield 60-80%
Enantiomeric Excess (e.e.) >95% (S)
Specific Rotation [α]D value

Note: Specific rotation should be measured and compared with literature values for the pure enantiomer to confirm the absolute configuration and enantiomeric excess.

Method 2: Kinetic Resolution of (±)-Methyl 3-Hydroxydodecanoate with Candida antarctica Lipase B (CALB)

This protocol describes the kinetic resolution of racemic this compound using immobilized Candida antarctica lipase B (Novozym 435). The enzyme selectively catalyzes the acylation of the (R)-enantiomer, leaving the (S)-enantiomer unreacted.

Experimental Workflow

G cluster_reaction Kinetic Resolution cluster_separation Separation and Purification cluster_products Products cluster_hydrolysis Hydrolysis (Optional) Racemate (±)-Methyl 3-Hydroxydodecanoate Reaction Enzymatic Acylation Racemate->Reaction AcylDonor Acyl Donor (e.g., Vinyl Acetate) AcylDonor->Reaction Enzyme Immobilized CALB Enzyme->Reaction Solvent Organic Solvent Solvent->Reaction Filter Enzyme Filtration Reaction->Filter Separate Column Chromatography Filter->Separate S_Product (S)-Methyl 3-Hydroxydodecanoate Separate->S_Product R_Product_Acylated (R)-Methyl 3-acetoxydodecanoate Separate->R_Product_Acylated Hydrolysis Chemical Hydrolysis R_Product_Acylated->Hydrolysis R_Product (R)-Methyl 3-Hydroxydodecanoate Hydrolysis->R_Product

Caption: Workflow for the kinetic resolution of (±)-methyl 3-hydroxydodecanoate.

Experimental Protocol
  • Reaction Setup: To a solution of racemic this compound (1 g) in a suitable organic solvent (e.g., 50 mL of tert-butyl methyl ether), add vinyl acetate (1.5 equivalents) and immobilized Candida antarctica lipase B (Novozym 435, 100 mg).

  • Reaction: Stir the mixture at a controlled temperature (e.g., 30 °C).

  • Monitoring: Monitor the reaction progress by GC or TLC until approximately 50% conversion is achieved.

  • Enzyme Removal: Filter off the immobilized enzyme. The enzyme can be washed with the solvent and reused.

  • Separation: Concentrate the filtrate under reduced pressure. Separate the resulting (R)-methyl 3-acetoxydodecanoate from the unreacted (S)-methyl 3-hydroxydodecanoate by silica gel column chromatography.

  • Hydrolysis of the (R)-acetate (to obtain (R)-methyl 3-hydroxydodecanoate):

    • Dissolve the purified (R)-methyl 3-acetoxydodecanoate in methanol.

    • Add a catalytic amount of a mild base (e.g., potassium carbonate).

    • Stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).

    • Neutralize the reaction mixture, remove the solvent under reduced pressure, and purify the residue by column chromatography to yield (R)-methyl 3-hydroxydodecanoate.

Data Presentation
ProductChemical Yield (max.)Enantiomeric Excess (e.e.)
(S)-Methyl 3-hydroxydodecanoate ~50%>99% (S)
(R)-Methyl 3-acetoxydodecanoate ~50%>99% (R)
(R)-Methyl 3-hydroxydodecanoate >95% (from acetate)>99% (R)

Conclusion

The chemoenzymatic methods detailed in this application note provide effective and highly selective routes to both enantiomers of this compound. The choice of method will depend on the availability of the starting material (keto-ester vs. racemic hydroxy-ester) and the desired enantiomer. These protocols can be adapted for the synthesis of other enantiomerically pure β-hydroxy esters, highlighting the versatility of biocatalysis in modern organic synthesis.

References

Application Notes and Protocols for the Structural Elucidation of Methyl 3-hydroxydodecanoate using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl 3-hydroxydodecanoate is a hydroxylated fatty acid methyl ester, a class of molecules with significant interest in various fields, including biofuel research, polymer chemistry, and as chiral building blocks in organic synthesis. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of such molecules. This document provides a detailed guide to the application of ¹H NMR, ¹³C NMR, and 2D NMR techniques for the complete structural characterization of this compound.

Data Presentation: Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts, multiplicities, and coupling constants for this compound. These predictions are based on established chemical shift ranges for fatty acid methyl esters and experimental data from homologous compounds.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)

Atom NumberProton AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
1-OCH₃~ 3.67s3H-
2-CH₂-CO-~ 2.45 (Ha), ~ 2.40 (Hb)dd, dd2H²JHH ≈ 16.5, ³JHH ≈ 9.0, 3.5
3-CH(OH)-~ 4.00m1H-
4-CH₂-CH(OH)-~ 1.45m2H-
5-11-(CH₂)₇-~ 1.25br s14H-
12-CH₃~ 0.88t3H³JHH ≈ 6.8
--OHvariablebr s1H-

Note: The chemical shifts for the diastereotopic protons at C-2 are predicted based on data for similar 3-hydroxy fatty acid methyl esters.[1][2]

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)

Atom NumberCarbon AssignmentChemical Shift (δ, ppm)
--C=O~ 172.5
3-CH(OH)-~ 68.1
1-OCH₃~ 51.6
2-CH₂-CO-~ 41.2
4-CH₂-CH(OH)-~ 36.5
10-(CH₂)₇- (C-10)~ 31.9
5-9, 11-(CH₂)₇- (bulk CH₂)~ 29.3 - 29.5
--(CH₂)₇- (C-5)~ 25.6
11-(CH₂)₇- (C-11)~ 22.7
12-CH₃~ 14.1

Note: The ¹³C NMR chemical shifts are predicted based on general values for fatty acid methyl esters and related structures. The exact values may vary.

Experimental Protocols

Detailed methodologies for the key NMR experiments are provided below.

1. Sample Preparation

  • Sample Quantity: For ¹H NMR, dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated solvent. For ¹³C NMR, a more concentrated sample of 20-50 mg in 0.6 mL of solvent is recommended.

  • Solvent: Chloroform-d (CDCl₃) is a common and suitable solvent for fatty acid methyl esters. It is crucial to use a high-purity solvent to avoid interfering signals.

  • Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Procedure:

    • Accurately weigh the sample into a clean, dry NMR tube.

    • Add the deuterated solvent using a pipette.

    • Add a small amount of TMS.

    • Cap the NMR tube and gently vortex or invert the tube until the sample is fully dissolved.

2. 1D NMR Spectroscopy Protocol (¹H and ¹³C)

  • Instrument: A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: Standard single-pulse sequence (e.g., 'zg30').

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: 3-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8-16 scans for a sample of this concentration.

    • Temperature: 298 K.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: Proton-decoupled single-pulse sequence (e.g., 'zgpg30').

    • Spectral Width: 200-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more scans may be required to achieve a good signal-to-noise ratio.

    • Temperature: 298 K.

3. 2D NMR Spectroscopy Protocol (COSY and HSQC)

  • COSY (Correlation Spectroscopy):

    • Pulse Program: Standard gradient-selected COSY (e.g., 'cosygpqf').

    • Spectral Width (F1 and F2): 12-16 ppm.

    • Number of Increments (F1): 256-512.

    • Number of Scans per Increment: 2-4.

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Pulse Program: Standard gradient-selected, sensitivity-enhanced HSQC (e.g., 'hsqcedetgpsisp2.3'). This pulse sequence allows for the differentiation of CH/CH₃ (positive) and CH₂ (negative) signals.

    • Spectral Width (F2 - ¹H): 12-16 ppm.

    • Spectral Width (F1 - ¹³C): 180-200 ppm.

    • ¹JCH Coupling Constant: Set to an average value of 145 Hz.

    • Number of Increments (F1): 128-256.

    • Number of Scans per Increment: 4-8.

Mandatory Visualizations

Workflow for Structural Elucidation

workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis and Elucidation Sample This compound Solvent CDCl3 with TMS Sample->Solvent NMR_Tube Sample in NMR Tube Solvent->NMR_Tube OneD_NMR 1D NMR (¹H, ¹³C) NMR_Tube->OneD_NMR Spectrometer TwoD_NMR 2D NMR (COSY, HSQC) OneD_NMR->TwoD_NMR Further Analysis Proton_Analysis Analyze Chemical Shifts, Integrals, Multiplicities OneD_NMR->Proton_Analysis ¹H Data Carbon_Analysis Analyze Chemical Shifts OneD_NMR->Carbon_Analysis ¹³C Data COSY_Analysis Identify ¹H-¹H Couplings TwoD_NMR->COSY_Analysis COSY Data HSQC_Analysis Identify ¹H-¹³C Correlations TwoD_NMR->HSQC_Analysis HSQC Data Structure Final Structure Proton_Analysis->Structure Carbon_Analysis->Structure COSY_Analysis->Structure HSQC_Analysis->Structure

Caption: Workflow for the structural elucidation of this compound using NMR.

Key 2D NMR Correlations

correlations cluster_protons ¹H NMR Signals cluster_carbons ¹³C NMR Signals H1 H-1 (OCH₃) ~3.67 ppm C1 C-1 (OCH₃) ~51.6 ppm H1->C1 HSQC H2 H-2 (CH₂) ~2.40-2.45 ppm H3 H-3 (CH) ~4.00 ppm H2->H3 COSY C2 C-2 (CH₂) ~41.2 ppm H2->C2 HSQC H4 H-4 (CH₂) ~1.45 ppm H3->H4 COSY C3 C-3 (CH) ~68.1 ppm H3->C3 HSQC H_chain H-(5-11) (CH₂)n ~1.25 ppm H4->H_chain COSY C4 C-4 (CH₂) ~36.5 ppm H4->C4 HSQC H12 H-12 (CH₃) ~0.88 ppm H_chain->H12 COSY C_chain C-(5-11) (CH₂)n ~22.7-31.9 ppm H_chain->C_chain HSQC C12 C-12 (CH₃) ~14.1 ppm H12->C12 HSQC CO C=O ~172.5 ppm

Caption: Key COSY and HSQC correlations for this compound.

References

Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Fatty Acid Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analysis of fatty acid esters using High-Performance Liquid Chromatography (HPLC). Fatty acid esters are a diverse class of molecules with critical roles in biological systems and as components of various industrial products, including pharmaceuticals and biofuels. Accurate and robust analytical methods are therefore essential for their characterization and quantification.

Introduction to HPLC for Fatty Acid Ester Analysis

High-Performance Liquid Chromatography is a powerful technique for the separation and analysis of fatty acid esters. It offers several advantages over other methods like gas chromatography (GC), particularly for the analysis of non-volatile or thermally labile compounds. HPLC methods can be broadly categorized into normal-phase and reversed-phase chromatography.

  • Reversed-Phase (RP) HPLC is the most common approach, separating fatty acid esters based on their hydrophobicity. Longer carbon chains and fewer double bonds lead to longer retention times. C18 (ODS) columns are frequently used for this purpose.[1][2]

  • Normal-Phase (NP) HPLC separates molecules based on their polarity. This method is particularly useful for the separation of different lipid classes, such as neutral lipids, free fatty acids, and phospholipids.[3][4][5]

Due to the lack of a strong chromophore in many fatty acids, derivatization is often employed to enhance their detection by UV or fluorescence detectors.[2][6] Common derivatizing agents include phenacyl bromide, naphthacyl bromide, and 9-anthrylmethanol. Alternatively, detectors like Evaporative Light Scattering Detectors (ELSD) or Mass Spectrometers (MS) can be used for the analysis of underivatized fatty acid esters.[7][8]

Quantitative Data Summary

The following tables summarize quantitative data from various HPLC methods for fatty acid ester analysis, allowing for easy comparison of their performance.

Table 1: HPLC Methods for Fatty Acid Naphthacyl Esters

ParameterMethod DetailsReference
Analytes 25 fatty acids (C7:0 – C22:6 n-3)[6]
Derivatization Naphthacyl esters[6]
Column C18[6]
Mobile Phase Ternary gradient of methanol-acetonitrile-water[6]
Detection UV at 246 nm[6]
Run Time 50 minutes[6]
Detection Limit ~0.1 ng[6]

Table 2: HPLC-UV Method for Fatty Acid Methyl Esters (FAMEs) in Biodiesel

ParameterMethod DetailsReference
Analytes Fatty acid methyl esters (FAMEs)[9][10][11]
Column Not specified[9][10][11]
Mobile Phase Isocratic acetonitrile[9][11]
Detection UV at 205 nm[9][11]
Run Time 34 minutes[9][11]
Repeatability (RSD) < 3%[9][11]
Linearity (r²) > 0.99[9][11]
LOD (Methyl Oleate) 0.0018% mass[10]
LOQ (Methyl Oleate) 0.0054% mass[10]
LOD (Methyl Linoleate) 0.0002% mass[10]
LOQ (Methyl Linoleate) 0.0007% mass[10]
LOD (Methyl Linolenate) 0.0001% mass[10]
LOQ (Methyl Linolenate) 0.0004% mass[10]

Experimental Protocols

Here are detailed protocols for key experiments in the HPLC analysis of fatty acid esters.

Protocol 1: Analysis of Fatty Acids as Naphthacyl Esters by Reversed-Phase HPLC

This protocol describes the derivatization of fatty acids to their naphthacyl esters followed by separation and quantification using RP-HPLC with UV detection.[6]

I. Materials and Reagents

  • Fatty acid standards or sample extract

  • 2-bromoacetylnaphthalene (derivatizing agent)

  • Triethylamine (B128534) (catalyst)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Dichloromethane

  • Nitrogen gas

  • 0.45 µm PTFE syringe filters

II. Equipment

  • HPLC system with a gradient pump, autosampler, column oven, and UV detector

  • C18 reversed-phase column (e.g., Nova-Pak C18, 4 µm, 150 x 3.9 mm)

  • Heating block or water bath

  • Vials for derivatization and sample analysis

III. Derivatization Procedure

  • Evaporate the solvent from the fatty acid sample under a stream of nitrogen.

  • Add an excess of 2-bromoacetylnaphthalene and triethylamine in acetonitrile.

  • Heat the mixture at a controlled temperature (e.g., 60°C) for a specified time (e.g., 30 minutes).

  • After cooling, evaporate the solvent under nitrogen.

  • Re-dissolve the residue in a mixture of methanol/dichloromethane (3:1 v/v).

  • Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

IV. HPLC Conditions

  • Column: Nova-Pak C18, 4 µm, 150 x 3.9 mm

  • Column Temperature: 30°C

  • Mobile Phase A: Methanol

  • Mobile Phase B: Acetonitrile

  • Mobile Phase C: Water

  • Gradient Program:

    • Start with 80:10:10 (A:B:C)

    • Linearly increase to 86:10:4 over 30 minutes

    • Linearly increase to 90:10:0 over 10 minutes

    • Hold at 90:10:0 for 5 minutes

    • Return to initial conditions over 5 minutes

  • Flow Rate: 1 mL/min

  • Injection Volume: 20 µL

  • Detection: UV at 246 nm

V. Quantification

Prepare a calibration curve using standard fatty acid naphthacyl esters of known concentrations. The concentration of fatty acids in the sample can be determined by comparing the peak areas to the calibration curve.

Protocol 2: Analysis of Fatty Acid Methyl Esters (FAMEs) by Reversed-Phase HPLC

This protocol is suitable for the analysis of FAMEs, for instance, in biodiesel samples.[9][11]

I. Materials and Reagents

  • FAME standards or sample

  • Acetonitrile (HPLC grade)

II. Equipment

  • HPLC system with an isocratic pump, autosampler, column oven, and UV detector

  • Reversed-phase column (e.g., C18)

III. HPLC Conditions

  • Column: C18 reversed-phase column

  • Column Temperature: 40°C

  • Mobile Phase: 100% Acetonitrile (isocratic)

  • Flow Rate: 1 mL/min

  • Injection Volume: 10 µL

  • Detection: UV at 205 nm

  • Run Time: 34 minutes

IV. Quantification

Create calibration curves for individual FAME standards. The concentration of each FAME in the sample is determined from its peak area using the corresponding calibration curve.

Visualizations

The following diagrams illustrate the experimental workflows described in the protocols.

experimental_workflow_naphthacyl cluster_prep Sample Preparation cluster_hplc HPLC Analysis sample Fatty Acid Sample evap1 Evaporate Solvent (Nitrogen Stream) sample->evap1 deriv Derivatization (2-bromoacetylnaphthalene, Triethylamine) evap1->deriv heat Heat (e.g., 60°C) deriv->heat evap2 Evaporate Solvent (Nitrogen Stream) heat->evap2 redissolve Re-dissolve in Methanol/Dichloromethane evap2->redissolve filter Filter (0.45 µm) redissolve->filter hplc RP-HPLC System (C18 Column) filter->hplc detection UV Detection (246 nm) hplc->detection data Data Acquisition and Analysis detection->data

Caption: Workflow for HPLC analysis of fatty acids as naphthacyl esters.

experimental_workflow_fame cluster_prep Sample Preparation cluster_hplc HPLC Analysis sample FAME Sample (e.g., Biodiesel) dilute Dilute with Acetonitrile (if necessary) sample->dilute vortex Vortex to Mix dilute->vortex hplc RP-HPLC System (C18 Column) vortex->hplc detection UV Detection (205 nm) hplc->detection data Data Acquisition and Analysis detection->data

Caption: Workflow for HPLC analysis of fatty acid methyl esters (FAMEs).

References

Application Notes and Protocols: Incorporation of 3-Hydroxydodecanoate into PHA Polymers in Pseudomonas putida

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pseudomonas putida is a versatile bacterium known for its ability to produce medium-chain-length polyhydroxyalkanoates (mcl-PHAs), which are biodegradable polyesters with applications in various fields, including drug delivery. This document provides detailed protocols for the incorporation of 3-hydroxydodecanoate (3HDD) into PHA polymers using P. putida, with a focus on metabolic engineering strategies to enhance 3HDD content. The thermal and mechanical properties of PHAs with a high 3HDD fraction are improved, exhibiting higher crystallinity and tensile strength.[1]

Metabolic Pathways for 3HDD Incorporation

The biosynthesis of mcl-PHAs, including the incorporation of 3HDD, in P. putida primarily involves two key metabolic routes: the fatty acid de novo synthesis pathway and the β-oxidation pathway when fatty acids are supplied as a carbon source.[2][3] The central precursor for PHA synthesis is (R)-3-hydroxyacyl-CoA.[3]

1. Fatty Acid De Novo Synthesis: Intermediates from this pathway can be channeled towards PHA production. The enzyme 3-hydroxyacyl-acyl carrier protein-coenzyme A transferase, encoded by the phaG gene, plays a crucial role in linking fatty acid synthesis to PHA synthesis.[2][4]

2. β-Oxidation Pathway: When fatty acids like dodecanoate (B1226587) are provided as a carbon source, the β-oxidation pathway is the primary route for generating 3-hydroxyacyl-CoA intermediates for PHA synthesis.[2] However, this pathway also degrades these intermediates, thus limiting their availability for polymerization.

Metabolic Engineering for Enhanced 3HDD Incorporation: To increase the fraction of 3HDD in the final PHA polymer, a key strategy is to weaken or block the β-oxidation pathway. This is achieved by knocking out genes such as fadA (encoding 3-ketoacyl-CoA thiolase) and fadB (encoding 3-hydroxyacyl-CoA dehydrogenase).[1][5] This genetic modification leads to the accumulation of 3-hydroxyacyl-CoA intermediates derived from the supplied fatty acid, which are then incorporated into the PHA polymer by PHA synthases (PhaC1 and PhaC2).[1][2][3]

PHA_Synthesis_Pathway Dodecanoate Dodecanoate (External Substrate) Dodecanoyl_CoA Dodecanoyl-CoA Dodecanoate->Dodecanoyl_CoA beta_Oxidation β-Oxidation Pathway Dodecanoyl_CoA->beta_Oxidation Three_Hydroxyacyl_CoA (R)-3-Hydroxydodecanoyl-CoA beta_Oxidation->Three_Hydroxyacyl_CoA fadB, fadA knockout (enhances availability) Acetyl_CoA Acetyl-CoA beta_Oxidation->Acetyl_CoA Further degradation PHA_Synthase PHA Synthase (PhaC1, PhaC2) Three_Hydroxyacyl_CoA->PHA_Synthase PHA_Polymer PHA Polymer (High 3HDD content) PHA_Synthase->PHA_Polymer

Metabolic pathway for 3HDD incorporation in P. putida.

Quantitative Data Summary

The following tables summarize the quantitative data on PHA accumulation and 3HDD monomer composition in wild-type and mutant strains of P. putida.

Table 1: PHA Accumulation and 3HDD Monomer Content in Wild-Type vs. Mutant P. putida KT2442. [1]

StrainGenotypeCarbon SourcePHA Content (% wt)3HDD Fraction (mol%)
P. putida KT2442Wild TypeDodecanoate507.5
P. putida KTOY06ΔfadB ΔfadADodecanoate8441

Table 2: Monomer Composition of PHA from P. putida KTOY06 (ΔfadB ΔfadA) grown on Dodecanoate. [1]

MonomerMolar Percentage (mol%)
3-Hydroxyhexanoate (HHx)4.8
3-Hydroxyoctanoate (HO)16.2
3-Hydroxydecanoate (HD)38
3-Hydroxydodecanoate (HDD)41

Table 3: High 3HDD Content in Engineered P. putida KTQQ20. [5]

StrainGenotypeCarbon SourcePHA Composition
P. putida KTQQ20ΔfadB ΔfadA ΔfadB2x ΔfadAx ΔPP2047 ΔPP2048 ΔphaGDodecanoic acidP(3HD-co-84mol% 3HDD)

Experimental Protocols

Protocol 1: Cultivation of P. putida for High 3HDD PHA Production

This protocol is based on a two-step cultivation method, which has been shown to be optimal for PHA production in mutant strains.[1]

Materials:

  • P. putida strain (e.g., KTOY06 mutant)

  • Luria-Bertani (LB) medium

  • Minimal Medium (MM)[6]

  • Dodecanoate (as the carbon source)

  • Shaker incubator

  • Centrifuge

Procedure:

  • Seed Culture Preparation: Inoculate a single colony of the desired P. putida strain into 5 mL of LB medium. Incubate at 30°C with shaking at 250 rpm overnight.

  • First Stage Culture (Cell Growth): Inoculate 50 mL of LB medium with the overnight seed culture to an initial OD600 of 0.1. Incubate at 30°C with shaking at 250 rpm until the culture reaches the late exponential phase (OD600 ≈ 2.0).

  • Cell Harvest and Washing: Harvest the cells by centrifugation at 5000 x g for 10 minutes. Wash the cell pellet twice with sterile saline (0.9% NaCl) to remove any residual LB medium.

  • Second Stage Culture (PHA Accumulation): Resuspend the washed cell pellet in 50 mL of nitrogen-limited Minimal Medium (MM) containing dodecanoate (e.g., 10 g/L) as the primary carbon source. Nitrogen limitation is crucial for inducing PHA accumulation.[7][8]

  • Incubation: Incubate the second-stage culture at 30°C with shaking at 250 rpm for 48-72 hours.

  • Cell Harvesting: Harvest the cells containing PHA granules by centrifugation at 5000 x g for 15 minutes. The cell pellet can be washed with distilled water and then lyophilized or stored at -20°C until PHA extraction.

Experimental_Workflow cluster_cultivation Cultivation cluster_analysis Analysis A 1. Seed Culture (LB Medium) B 2. First Stage Culture (Cell Growth, LB Medium) A->B C 3. Cell Harvest & Washing B->C D 4. Second Stage Culture (PHA Accumulation, MM + Dodecanoate) C->D E 5. Incubation (48-72 hours) D->E F 6. Final Cell Harvest E->F G PHA Extraction F->G H PHA Quantification G->H I Monomer Composition Analysis (GC-MS) G->I

Experimental workflow for PHA production and analysis.
Protocol 2: Extraction and Quantification of PHA

Several methods can be used for PHA extraction, including solvent-based methods.[6]

Materials:

Procedure:

  • Cell Lysis: Resuspend the lyophilized cell pellet in chloroform (e.g., 20 mL per gram of dry cell weight).

  • Extraction: Stir the suspension at room temperature for 24 hours to extract the PHA.

  • Centrifugation: Centrifuge the mixture at 10,000 x g for 15 minutes to pellet the cell debris.

  • Filtration: Carefully decant and filter the chloroform supernatant containing the dissolved PHA.

  • Precipitation: Add the PHA-containing chloroform solution dropwise to 10 volumes of cold methanol while stirring. The PHA will precipitate as a white solid.

  • Recovery: Collect the precipitated PHA by filtration or centrifugation.

  • Drying: Dry the recovered PHA under vacuum to a constant weight.

  • Quantification: The PHA content is determined gravimetrically as the percentage of the dry cell weight (% wt).

Protocol 3: Analysis of 3HDD Monomer Composition by Gas Chromatography-Mass Spectrometry (GC-MS)

Materials:

  • Dried PHA polymer

  • Methanolysis reagent (e.g., 3% (v/v) H₂SO₄ in methanol)

  • Benzoic acid (internal standard)

  • Chloroform

  • GC-MS system

Procedure:

  • Methanolysis: Place approximately 10 mg of dried PHA in a screw-capped test tube. Add 2 mL of methanolysis reagent and 2 mL of chloroform containing an internal standard (e.g., benzoic acid).

  • Reaction: Seal the tube tightly and heat at 100°C for 4 hours to convert the 3-hydroxyalkanoate monomers into their corresponding methyl esters.

  • Extraction: After cooling to room temperature, add 1 mL of distilled water and vortex vigorously for 1 minute. Centrifuge to separate the phases.

  • Sample Preparation: Carefully transfer the lower organic phase (chloroform) containing the 3-hydroxyalkanoate methyl esters to a new vial for GC-MS analysis.

  • GC-MS Analysis: Inject the sample into the GC-MS system. The separation and identification of the methyl esters of 3-hydroxyhexanoate, 3-hydroxyoctanoate, 3-hydroxydecanoate, and 3-hydroxydodecanoate are performed based on their retention times and mass spectra compared to known standards.[9][10]

  • Quantification: The molar percentage (mol%) of each monomer is calculated by comparing the peak areas of the respective methyl esters to the peak area of the internal standard.

Conclusion

By employing metabolically engineered strains of P. putida, specifically those with a deficient β-oxidation pathway, it is possible to produce PHA polymers with a significantly high content of 3-hydroxydodecanoate. The detailed protocols provided herein offer a framework for researchers to cultivate these strains, induce PHA accumulation, and analyze the resulting polymer composition. These advanced biomaterials with tailored monomer compositions hold great promise for various applications, including in the pharmaceutical and biomedical fields.

References

Application Notes and Protocols for the Use of Methyl 3-Hydroxydodecanoate in Biodegradable Plastics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Methyl 3-hydroxydodecanoate as a key monomer in the development of biodegradable plastics, specifically medium-chain-length polyhydroxyalkanoates (mcl-PHAs).

Introduction

Polyhydroxyalkanoates (PHAs) are a family of biodegradable polyesters synthesized by various microorganisms.[1] They are considered promising eco-friendly alternatives to conventional petroleum-based plastics due to their biodegradability, biocompatibility, and production from renewable resources.[2] this compound is the methyl ester of 3-hydroxydodecanoic acid, a monomer that can be polymerized to form poly(3-hydroxydodecanoate) (P(3HDD)), a type of mcl-PHA. P(3HDD) is characterized by its softness and transparency, making it suitable for applications requiring flexible materials.[3]

Applications

The biodegradable plastics derived from this compound have a wide range of potential applications, including:

  • Biomedical Devices: Due to their biocompatibility and biodegradability, these plastics are suitable for creating sutures, tissue scaffolds, and drug delivery systems.

  • Packaging Films: The flexibility and transparency of P(3HDD) make it an excellent candidate for producing biodegradable packaging films and bags.

  • Agricultural Films: These bioplastics can be used for mulch films that biodegrade in the soil after use, eliminating the need for removal and disposal.

  • Consumer Goods: Various disposable items such as containers and utensils can be manufactured from these sustainable materials.

Quantitative Data Summary

The following tables summarize the key quantitative data for poly(3-hydroxydodecanoate) and related copolymers.

Table 1: Thermal Properties of Poly(3-hydroxydodecanoate) and Related Copolymers

PolymerGlass Transition Temperature (Tg) (°C)Melting Temperature (Tm) (°C)
P(3HDD)-49.382.4
P(3HD-co-84mol% 3HDD)Not Reported78

Data sourced from literature.[4][5]

Table 2: Mechanical Properties of Selected Polyhydroxyalkanoates

PropertyP(3HB)P(3HB-co-3HV)P(3HO)
Young's Modulus (GPa) 3.51.20.008
Tensile Strength (MPa) 40329
Elongation at Break (%) 520250

Experimental Protocols

Protocol 1: Biosynthesis of Poly(3-hydroxydodecanoate) via Microbial Fermentation

This protocol describes the production of P(3HDD) using a genetically engineered strain of Pseudomonas putida.

1. Materials and Reagents:

  • Genetically engineered Pseudomonas putida strain (e.g., KT2440 with inhibited β-oxidation pathway)

  • Luria-Bertani (LB) medium

  • M9 minimal medium

  • Dodecanoic acid (or Methyl dodecanoate (B1226587) as a carbon source)

  • Ammonium (B1175870) chloride

  • Phosphate buffer

  • Trace elements solution

  • Antibiotics (if required for plasmid maintenance)

  • Shaking incubator

  • Fermenter

2. Procedure:

  • Inoculum Preparation: Inoculate a single colony of the P. putida strain into 50 mL of LB medium and incubate overnight at 30°C with shaking at 200 rpm.

  • Seed Culture: Transfer the overnight culture to 500 mL of M9 minimal medium supplemented with a suitable carbon source (e.g., glucose) and grow until the optical density at 600 nm (OD600) reaches approximately 2.0.

  • Fermentation: Inoculate a fermenter containing M9 minimal medium with the seed culture. Maintain the temperature at 30°C and the pH at 7.0.

  • Induction of PHA Synthesis: Once the culture reaches a desired cell density, induce PHA production by adding dodecanoic acid as the primary carbon source and limiting a key nutrient, such as nitrogen (by reducing the concentration of ammonium chloride).

  • Cultivation: Continue the fermentation for 48-72 hours.

  • Cell Harvesting: Harvest the bacterial cells by centrifugation at 8000 x g for 15 minutes.

  • Washing: Wash the cell pellet twice with distilled water to remove residual medium components.

  • Lyophilization: Freeze-dry the cell pellet to obtain the dry cell biomass containing P(3HDD).

Protocol 2: Extraction and Purification of P(3HDD) from Bacterial Biomass

This protocol details the solvent-based extraction of P(3HDD) from the lyophilized biomass.

1. Materials and Reagents:

2. Procedure:

  • Pretreatment: Wash the dry biomass with 20 volumes of methanol for 5 minutes to remove lipids and other impurities.

  • Soxhlet Extraction: Place the pre-treated biomass in a thimble and perform Soxhlet extraction with acetone for 5 hours.

  • Solvent Evaporation: Concentrate the acetone extract containing the dissolved P(3HDD) using a rotary evaporator.

  • Precipitation: Precipitate the polymer by slowly adding the concentrated extract to 10 volumes of cold methanol with constant stirring.

  • Recovery: Collect the precipitated P(3HDD) by filtration.

  • Purification: Redissolve the polymer in a minimal amount of acetone and re-precipitate in cold methanol to enhance purity.

  • Drying: Dry the purified P(3HDD) in a vacuum oven at 40°C until a constant weight is achieved.

Protocol 3: Characterization of P(3HDD)

This protocol outlines the standard methods for characterizing the synthesized P(3HDD).

1. Molecular Weight Determination (Gel Permeation Chromatography - GPC):

  • Dissolve a small amount of the purified P(3HDD) in a suitable solvent (e.g., chloroform).

  • Analyze the sample using a GPC system equipped with a refractive index (RI) detector.

  • Use polystyrene standards to create a calibration curve and determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).

2. Thermal Properties (Differential Scanning Calorimetry - DSC):

  • Accurately weigh 5-10 mg of the P(3HDD) sample into an aluminum DSC pan.

  • Heat the sample from -80°C to 120°C at a rate of 10°C/min under a nitrogen atmosphere to determine the glass transition temperature (Tg) and melting temperature (Tm).

3. Structural Analysis (Nuclear Magnetic Resonance - NMR):

  • Dissolve the P(3HDD) sample in deuterated chloroform (B151607) (CDCl3).

  • Record 1H and 13C NMR spectra to confirm the chemical structure and monomer composition.

4. Biodegradability Testing:

  • Perform biodegradation tests according to standard methods such as ASTM D5338 (aerobic biodegradation under controlled composting conditions) or ASTM D6691 (aerobic biodegradation in a marine environment).

  • Monitor the percentage of biodegradation over time by measuring the evolved carbon dioxide.

Visualizations

Biosynthetic Pathway of P(3HDD) in Pseudomonas putida

Biosynthesis of Poly(3-hydroxydodecanoate) Dodecanoic Acid Dodecanoic Acid Dodecanoyl-CoA Dodecanoyl-CoA Dodecanoic Acid->Dodecanoyl-CoA Acyl-CoA Synthetase 3-Hydroxydodecanoyl-CoA 3-Hydroxydodecanoyl-CoA Dodecanoyl-CoA->3-Hydroxydodecanoyl-CoA β-Oxidation Pathway Poly(3-hydroxydodecanoate) Poly(3-hydroxydodecanoate) 3-Hydroxydodecanoyl-CoA->Poly(3-hydroxydodecanoate) PHA Synthase (PhaC)

Caption: Simplified biosynthetic pathway of P(3HDD) from dodecanoic acid.

Experimental Workflow for P(3HDD) Production and Characterization

Experimental Workflow for P(3HDD) Production cluster_production Production cluster_extraction Extraction & Purification cluster_characterization Characterization Inoculum Prep Inoculum Prep Fermentation Fermentation Inoculum Prep->Fermentation Cell Harvesting Cell Harvesting Fermentation->Cell Harvesting Solvent Extraction Solvent Extraction Cell Harvesting->Solvent Extraction Precipitation Precipitation Solvent Extraction->Precipitation Drying Drying Precipitation->Drying GPC GPC Drying->GPC DSC DSC Drying->DSC NMR NMR Drying->NMR Biodegradation Test Biodegradation Test Drying->Biodegradation Test P(3HDD) Polymer P(3HDD) Polymer

Caption: Workflow from microbial culture to characterized P(3HDD) polymer.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 3-hydroxydodecanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 3-hydroxydodecanoate, with a focus on improving reaction yield. The primary synthesis route discussed is the Reformatsky reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound and other β-hydroxy esters?

A1: The Reformatsky reaction is a widely used and effective method for synthesizing β-hydroxy esters.[1][2] This reaction involves the condensation of an aldehyde or ketone with an α-halo ester in the presence of metallic zinc.[1][3] For the synthesis of this compound, this would typically involve the reaction of decanal (B1670006) with methyl bromoacetate (B1195939) and zinc.

Q2: What are the critical factors that influence the yield of the Reformatsky reaction?

A2: The success and yield of the Reformatsky reaction are highly dependent on several factors:

  • Activation of Zinc: The surface of commercial zinc is often coated with a passivating layer of zinc oxide, which can prevent the reaction from starting. Activating the zinc is crucial for a successful reaction.[4]

  • Anhydrous Conditions: The organozinc intermediate (Reformatsky enolate) is sensitive to water. All glassware must be thoroughly dried, and anhydrous solvents should be used to prevent quenching the intermediate.[4]

  • Purity of Reagents: The purity of the aldehyde (decanal), the α-halo ester (methyl bromoacetate), and the solvent can significantly impact the reaction outcome.

  • Reaction Temperature: The formation of the organozinc reagent is exothermic. Controlling the temperature is important to prevent side reactions.[5]

Q3: What are some common side reactions that can lower the yield?

A3: A primary side reaction is the self-condensation of the Reformatsky enolate, also known as the Blaise reaction.[4] This occurs when the enolate reacts with another molecule of the α-bromo ester instead of the target aldehyde. This can be minimized by the slow addition of the α-bromo ester to the reaction mixture containing the activated zinc and the aldehyde.[4]

Troubleshooting Guide

Problem 1: The reaction does not start (no exotherm, no color change).
  • Root Cause: Inactive zinc surface due to a zinc oxide layer.[4]

  • Solution: Zinc Activation. The zinc oxide layer must be removed prior to or at the start of the reaction. This should be performed under an inert atmosphere (e.g., Argon or Nitrogen).[4]

    • Method 1: Iodine Activation. Add a small crystal of iodine to the zinc suspension in an anhydrous solvent like THF or toluene. Gentle heating should cause the purple color of the iodine to fade, indicating an activated zinc surface.[6][7]

    • Method 2: 1,2-Dibromoethane (B42909) Activation. A small amount of 1,2-dibromoethane can be added to the zinc suspension and heated. The formation of ethene gas indicates activation.

    • Method 3: TMSCl Activation. Pre-treatment of zinc with trimethylsilyl (B98337) chloride (TMSCl) can also effectively activate the surface.[1]

  • Root Cause: Presence of water in the reaction.

  • Solution: Ensure Anhydrous Conditions.

    • Flame-dry or oven-dry all glassware before use.

    • Use freshly distilled, anhydrous solvents.

    • Ensure all reagents are free from moisture.

Problem 2: The reaction starts, but the yield of this compound is low.
  • Root Cause: Competing self-condensation (Blaise reaction).[4]

  • Solution: Controlled Addition. Instead of adding all reagents at once, add the methyl bromoacetate solution slowly (e.g., via a dropping funnel) to the suspension of activated zinc and decanal. This keeps the concentration of the organozinc intermediate low, favoring the reaction with the more electrophilic aldehyde.[4]

  • Root Cause: Incomplete reaction.

  • Solution: Optimize Reaction Time and Temperature. Monitor the reaction by Thin Layer Chromatography (TLC) to determine the point of maximum consumption of the starting aldehyde. The reaction can be gently heated (e.g., to 40-50°C or refluxing THF) to drive it to completion.[5][7]

  • Root Cause: Product loss during workup and purification.

  • Solution: Careful Workup and Purification.

    • Quench the reaction at 0°C with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) or dilute HCl.[4][7]

    • Thoroughly extract the product from the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).[6]

    • Purify the crude product using silica (B1680970) gel column chromatography with an appropriate eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate).[7][8]

Data Presentation

The choice of zinc activation method and reaction conditions can significantly impact the yield of the β-hydroxy ester. The following table summarizes representative yields for the Reformatsky reaction based on different activation techniques and conditions, as described in the literature for similar substrates.

Activation MethodSolventTemperature (°C)Typical Yield Range (%)Reference
IodineTHFReflux60-75[6]
1,2-DibromoethaneTHFReflux50-65[9]
TMSCl / IodineTHFReflux~40 (for a specific case)[10]
DIBAL-HToluene/THF40Not specified, but noted as efficient for scale-up[9]
No Activator (in refluxing THF)THFReflux85-95 (for C6-C12 aldehydes)[5]

Experimental Protocols

Protocol 1: Synthesis of this compound via Reformatsky Reaction

This protocol is adapted from general procedures for the Reformatsky reaction.[5][7]

Materials:

  • Zinc dust (<10 μm, activated)

  • Iodine (catalytic amount)

  • Decanal

  • Methyl 2-bromoacetate

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous NH₄Cl solution

  • Diethyl ether or Ethyl acetate (B1210297)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet. Add zinc dust (2.0 eq.) to the flask.

  • Zinc Activation: Add a small crystal of iodine to the flask and add anhydrous THF to cover the zinc. Gently heat the mixture until the purple color of the iodine disappears. Cool the flask to room temperature.

  • Reagent Addition: Add decanal (1.0 eq.) to the flask. Prepare a solution of methyl 2-bromoacetate (1.5 eq.) in anhydrous THF and add it to the dropping funnel.

  • Reaction: Add the methyl 2-bromoacetate solution dropwise to the stirred suspension over 30-60 minutes. The reaction may be exothermic. After the addition is complete, heat the mixture to a gentle reflux and monitor the reaction progress using TLC. The reaction is typically complete within 1-3 hours.

  • Workup: Cool the reaction mixture to 0°C in an ice bath. Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Extraction: Filter the mixture through a pad of celite to remove unreacted zinc, washing with diethyl ether or ethyl acetate. Transfer the filtrate to a separatory funnel. Separate the organic layer, and extract the aqueous layer two more times with the organic solvent.

  • Washing and Drying: Combine the organic layers and wash with water and then brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography (e.g., using a hexane-ethyl acetate gradient) to yield pure this compound.

Visualizations

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_glass Flame-dry glassware add_zn Add Zinc (2.0 eq) and Iodine prep_glass->add_zn add_thf Add anhydrous THF add_zn->add_thf activate_zn Heat to activate Zinc add_thf->activate_zn cool_rt Cool to RT activate_zn->cool_rt add_decanal Add Decanal (1.0 eq) cool_rt->add_decanal add_bromoester Slowly add Methyl Bromoacetate (1.5 eq) in THF add_decanal->add_bromoester reflux Heat to reflux (1-3h) add_bromoester->reflux monitor Monitor via TLC reflux->monitor cool_zero Cool to 0°C monitor->cool_zero quench Quench with sat. NH4Cl cool_zero->quench filter Filter to remove Zinc quench->filter extract Extract with Et2O/EtOAc filter->extract wash Wash with H2O and Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify product Pure this compound purify->product G start Reaction Fails to Initiate check_zinc Is Zinc activated? start->check_zinc check_water Are conditions anhydrous? check_zinc->check_water Yes activate_zinc Activate Zinc: - Add Iodine/DBE - Use fresh/activated Zinc - Ensure inert atmosphere check_zinc->activate_zinc No dry_system Troubleshoot Moisture: - Flame-dry glassware - Use anhydrous solvents - Check reagent quality check_water->dry_system No low_yield Low Yield Observed check_water->low_yield Yes restart Restart Reaction activate_zinc->restart dry_system->restart check_addition Was bromoester added slowly? low_yield->check_addition check_completion Is reaction complete? check_addition->check_completion Yes slow_addition Optimize Addition: - Use dropping funnel - Add bromoester to aldehyde/zinc mix check_addition->slow_addition No optimize_time_temp Optimize Conditions: - Increase reaction time - Gently heat/reflux - Monitor by TLC check_completion->optimize_time_temp No improve_yield Improve Yield check_completion->improve_yield Yes slow_addition->improve_yield optimize_time_temp->improve_yield

References

Technical Support Center: Purification of Methyl 3-hydroxydodecanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of Methyl 3-hydroxydodecanoate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis and purification of this compound?

A1: Common impurities can originate from unreacted starting materials, side-reactions during synthesis, or degradation. These may include:

  • Unreacted Dodecanoic Acid: Incomplete esterification can leave residual starting acid.

  • Unreacted Methanol (B129727): Excess methanol from the esterification step may be present.

  • Methyl Dodecanoate: The precursor ester from the first step of synthesis.

  • Byproducts of Hydrogenation: Over-reduction can lead to the formation of dodecanol (B89629) or even dodecane. Side reactions may also produce various isomers or degradation products.

  • Water: Can be introduced during workup steps or be a byproduct of the esterification reaction.

  • Catalyst Residues: Traces of the acid catalyst from esterification or the hydrogenation catalyst.

Q2: How can I effectively assess the purity of my this compound sample?

A2: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for identifying and quantifying volatile impurities. The mass spectrum of this compound will show characteristic fragmentation patterns that can be used for identification. A key fragment for 3-hydroxy fatty acid methyl esters is often observed at m/z 103.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of the desired product and identify impurities. Quantitative NMR (qNMR) can be used for highly accurate purity determination.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify non-volatile impurities.

Q3: What are the primary challenges in purifying this compound?

A3: The main challenges stem from the presence of impurities with similar physicochemical properties to the target compound and the potential for degradation:

  • Similar Polarity of Impurities: Unreacted starting materials and byproducts may have polarities close to this compound, making chromatographic separation difficult.

  • Thermal Instability: The hydroxyl group can make the molecule susceptible to degradation at high temperatures required for distillation.

  • Difficulty in Crystallization: The presence of impurities and the molecule's structure can sometimes lead to the product "oiling out" instead of forming crystals.

Troubleshooting Guides

Column Chromatography
Problem Potential Cause Troubleshooting Steps
Poor Separation of Product and Impurities - Inappropriate solvent system. - Column overloading.- Optimize Solvent System: Use TLC to screen for a solvent system that provides good separation (Rf of product ~0.3-0.5). A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is often effective for separating compounds of differing polarities. - Reduce Sample Load: Overloading the column leads to broad peaks and poor resolution. Use a sample-to-silica ratio of 1:50 to 1:100 (w/w).
Product Elutes with the Solvent Front - Solvent system is too polar.- Start with a less polar solvent system (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity.
Product is Retained on the Column - Solvent system is not polar enough. - Compound is degrading on the silica (B1680970) gel.- Increase Solvent Polarity: Gradually increase the proportion of the polar solvent in your eluent. - Use Deactivated Silica: If degradation is suspected, use silica gel deactivated with a small amount of triethylamine (B128534) in the eluent.
Tailing of Peaks - Interactions between the hydroxyl group and acidic sites on the silica gel.- Add a small amount of a modifier like triethylamine or acetic acid to the eluent to improve peak shape.
Fractional Distillation
Problem Potential Cause Troubleshooting Steps
Product Decomposition - Distillation temperature is too high.- Use High Vacuum: Perform the distillation under a high vacuum (e.g., <1 mmHg) to lower the boiling point of the compound. - Use a Short Path Distillation Apparatus: This minimizes the time the compound spends at high temperatures.
Poor Separation of Fractions - Inefficient fractionating column. - Fluctuations in vacuum or heating.- Use a Packed Column: A column packed with structured packing provides a higher number of theoretical plates for better separation. - Maintain Stable Conditions: Ensure a stable vacuum and consistent heating to achieve a steady distillation rate.
Bumping or Uncontrolled Boiling - Uneven heating.- Use a Stir Bar or Boiling Chips: This will ensure smooth boiling. - Gradual Heating: Heat the distillation flask slowly and evenly.
Crystallization
Problem Potential Cause Troubleshooting Steps
Product "Oils Out" Instead of Crystallizing - Solution is too concentrated. - Cooling rate is too fast. - Presence of significant impurities.- Adjust Concentration: Dilute the solution with more solvent. - Slow Cooling: Allow the solution to cool slowly to room temperature, then gradually cool further in a refrigerator or freezer. - Pre-purify the Sample: If impurities are preventing crystallization, perform a preliminary purification step like column chromatography.
No Crystals Form - Solution is not supersaturated. - Inappropriate solvent.- Concentrate the Solution: Slowly evaporate some of the solvent. - Induce Crystallization: Try scratching the inside of the flask with a glass rod at the meniscus or adding a seed crystal. - Screen for a Different Solvent: Test the solubility of your compound in a variety of solvents to find one where it is soluble when hot but sparingly soluble when cold.
Low Yield of Crystals - Product is too soluble in the chosen solvent at low temperatures.- Use a Co-solvent System: Add a non-polar "anti-solvent" dropwise to the solution until it becomes slightly turbid, then warm to redissolve and cool slowly.

Data Presentation

The following table summarizes expected purity and yield data for the purification of hydroxylated fatty acid methyl esters based on common laboratory practices. Note that actual results will vary depending on the specific experimental conditions and the purity of the starting material.

Purification Method Typical Purity Achieved Typical Yield Key Considerations
Silica Gel Column Chromatography >95%60-85%Effective for removing polar and non-polar impurities. Yield can be affected by the difficulty of the separation.
Fractional Vacuum Distillation >98%70-90%Best for large-scale purification and removing impurities with different boiling points. Risk of thermal degradation.
Recrystallization >99%50-80%Can provide very high purity if a suitable solvent is found. Yield is dependent on the solubility profile of the compound.

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography
  • Preparation of the Column:

    • Select a glass column of appropriate size.

    • Place a small plug of glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

    • Pour the slurry into the column and allow it to pack evenly, ensuring no air bubbles are trapped.

    • Add another thin layer of sand on top of the silica gel.

    • Drain the solvent until the level is just above the top layer of sand.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the initial eluent).

    • Carefully apply the sample solution to the top of the column.

    • Allow the sample to adsorb onto the silica gel.

  • Elution and Fraction Collection:

    • Begin eluting the column with a non-polar solvent (e.g., 100% hexane).

    • Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate) in increasing concentrations (e.g., 98:2, 95:5, 90:10 hexane:ethyl acetate).

    • Collect fractions in separate test tubes.

  • Analysis and Product Recovery:

    • Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purification by Fractional Vacuum Distillation
  • Apparatus Setup:

    • Set up a fractional distillation apparatus with a short path distillation head and a vacuum-jacketed Vigreux column.

    • Use a round-bottom flask of an appropriate size for the distillation pot.

    • Ensure all joints are properly sealed with vacuum grease.

    • Connect the apparatus to a high-vacuum pump with a cold trap.

  • Distillation Procedure:

    • Place the crude this compound in the distillation flask with a magnetic stir bar.

    • Slowly apply vacuum to the system.

    • Once a stable vacuum is achieved, begin heating the distillation pot gently using a heating mantle.

    • Collect the initial fractions (forerun), which will contain lower-boiling impurities.

    • Monitor the temperature at the distillation head. Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound at the applied pressure.

    • Stop the distillation before all the material has distilled to avoid contamination with higher-boiling impurities.

  • Product Recovery:

    • Allow the apparatus to cool to room temperature before releasing the vacuum.

    • The collected fraction is the purified product.

Protocol 3: Purification by Recrystallization
  • Solvent Selection:

    • In a small test tube, dissolve a small amount of the crude product in a minimal amount of a potential solvent (e.g., methanol, ethanol, hexane, or a mixture) by heating.

    • Allow the solution to cool slowly. A good solvent will dissolve the compound when hot but will result in the formation of crystals upon cooling.

  • Recrystallization Procedure:

    • Dissolve the crude this compound in the minimum amount of the chosen hot solvent in an Erlenmeyer flask.

    • If there are insoluble impurities, perform a hot filtration.

    • Cover the flask and allow the solution to cool slowly to room temperature.

    • Once crystals begin to form, the flask can be placed in an ice bath or refrigerator to maximize crystal formation.

  • Isolation and Drying of Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum to remove any residual solvent.

Visualization of Workflows

Purification_Workflow cluster_start Initial State cluster_purification Purification Strategy cluster_analysis Purity Analysis crude_product Crude Methyl 3-hydroxydodecanoate decision Assess Impurity Profile (TLC, GC-MS) crude_product->decision column_chrom Column Chromatography decision->column_chrom Broad range of impurities distillation Fractional Vacuum Distillation decision->distillation Large scale & volatile impurities crystallization Recrystallization decision->crystallization High final purity needed purity_check Purity Assessment (GC-MS, NMR) column_chrom->purity_check distillation->purity_check crystallization->purity_check pure_product Pure Methyl 3-hydroxydodecanoate purity_check->pure_product Purity > 98% repurify Repurify purity_check->repurify Purity < 98% repurify->decision Troubleshooting_Column_Chromatography cluster_problems Identify the Issue cluster_solutions Implement Solution start Column Chromatography Problem poor_sep Poor Separation start->poor_sep no_elution No Elution start->no_elution fast_elution Fast Elution start->fast_elution optimize_solvent Optimize Solvent System (TLC) poor_sep->optimize_solvent reduce_load Reduce Sample Load poor_sep->reduce_load increase_polarity Increase Eluent Polarity no_elution->increase_polarity deactivate_silica Use Deactivated Silica no_elution->deactivate_silica If degradation suspected decrease_polarity Decrease Eluent Polarity fast_elution->decrease_polarity

References

Technical Support Center: Analysis of Methyl 3-hydroxydodecanoate by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the optimization of Gas Chromatography-Mass Spectrometry (GC-MS) parameters for the detection of Methyl 3-hydroxydodecanoate.

Troubleshooting Guide

This guide addresses common issues encountered during the GC-MS analysis of this compound.

Problem Potential Cause Recommended Solution
Poor Peak Shape (Tailing) Active Sites in the Inlet or Column: The hydroxyl group of the analyte can interact with active sites in the GC system.[1]- Perform inlet maintenance: replace the liner, O-ring, and septum.[2][3]- Use an ultra-inert inlet liner.[4]- Trim 10-20 cm from the front of the column.[5]- Ensure a proper, clean column cut.[5]
Column Contamination: Buildup of non-volatile residues from the sample matrix.[4]- Use a guard column to protect the analytical column.[2]- Implement sample cleanup procedures like solid-phase extraction (SPE).
Inappropriate Solvent: Mismatch between the polarity of the injection solvent and the stationary phase.[2][4]- Choose a solvent that is compatible with the stationary phase. For non-polar columns like a DB-5ms, use a non-polar solvent like hexane (B92381).
Low Signal Intensity / Poor Sensitivity Suboptimal Derivatization: Incomplete conversion of 3-hydroxydodecanoic acid to its methyl ester and/or silylated form.- Ensure complete dryness of the sample before adding derivatization reagents.- Optimize reaction time and temperature (e.g., 60°C for 60 minutes for silylation).[6]
Leak in the System: Air leaking into the GC-MS system can affect sensitivity and detector performance.- Check for leaks at all fittings and connections using an electronic leak detector.- Verify the proper installation of the column and ferrules.[5]
Incorrect MS Parameters: Suboptimal ion source temperature, electron energy, or detector voltage.- Tune the mass spectrometer according to the manufacturer's recommendations.- Optimize the ion source temperature (typically 230°C) and transfer line temperature (typically 280°C).[6]
Inconsistent Retention Times Fluctuations in Carrier Gas Flow: Unstable flow rate of the carrier gas (e.g., Helium).- Check the gas supply and regulators for consistent pressure.- Verify the accuracy of the electronic pressure control (EPC) system.
Oven Temperature Instability: Poor temperature control of the GC oven.- Calibrate the GC oven temperature.- Ensure the oven fan is functioning correctly.
Ghost Peaks Carryover from Previous Injection: Residual sample remaining in the syringe, inlet, or column.- Implement a thorough syringe and inlet wash routine between injections.- Run a blank solvent injection after a high-concentration sample.
Septum Bleed: Degradation of the inlet septum at high temperatures.- Use a high-quality, low-bleed septum.- Lower the inlet temperature if possible without compromising analyte vaporization.

Frequently Asked Questions (FAQs)

Sample Preparation and Derivatization

Q1: Why is derivatization necessary for analyzing 3-hydroxydodecanoic acid by GC-MS?

A1: Direct analysis of free fatty acids like 3-hydroxydodecanoic acid by GC-MS is challenging due to their low volatility and the tendency of the polar carboxyl and hydroxyl groups to interact with the stationary phase, leading to poor peak shape and inaccurate quantification.[7] Derivatization converts the analyte into a more volatile and less polar derivative, making it suitable for GC analysis.[7]

Q2: What is the recommended two-step derivatization process for this compound?

A2: A two-step process is often employed. First, the carboxylic acid is converted to a methyl ester (if not already in that form). Second, the hydroxyl group is silylated. This is crucial for reducing peak tailing. A common silylating agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

GC Parameters

Q3: What type of GC column is best suited for analyzing this compound?

A3: A non-polar or semi-polar column is generally recommended. A common choice is a (5%-phenyl)-methylpolysiloxane stationary phase, such as a DB-5ms or HP-5MS column.[8] These columns provide good separation for a wide range of fatty acid methyl esters.

Q4: What are typical GC oven temperature program settings?

A4: A suitable temperature program would be:

  • Initial Temperature: 70-80°C, hold for 2-3 minutes.

  • Ramp: Increase temperature at a rate of 5-20°C per minute to a final temperature of 240-280°C.

  • Final Hold: Hold at the final temperature for 5-10 minutes to ensure all components have eluted. The exact parameters should be optimized for your specific instrument and separation needs.[6]

MS Parameters and Data Interpretation

Q5: What are the characteristic mass spectral fragments for silylated this compound?

Q6: How can I confirm the identity of the this compound peak in my chromatogram?

A6: Confirmation should be based on two criteria:

  • Retention Time: The retention time of the peak in your sample should match that of a pure standard of this compound run under the same conditions.

  • Mass Spectrum: The mass spectrum of the peak in your sample should match the reference mass spectrum of this compound, including the molecular ion and key fragment ions.[10]

Experimental Protocols

Protocol 1: Derivatization of 3-hydroxydodecanoic acid

This protocol describes the two-step derivatization to form the silylated methyl ester.

  • Methyl Esterification (if starting from the free acid):

    • To a dried sample, add 2 mL of 12% w/w Boron Trichloride-Methanol (BCl3-Methanol).

    • Heat the mixture at 60°C for 10 minutes.

    • After cooling, add 1 mL of water and 1 mL of hexane.

    • Shake the vessel to extract the fatty acid methyl esters (FAMEs) into the hexane layer.

    • Carefully transfer the upper hexane layer to a clean vial.

    • Dry the hexane extract over anhydrous sodium sulfate.

    • Evaporate the solvent under a gentle stream of nitrogen.

  • Silylation of the Hydroxyl Group:

    • To the dried this compound residue, add 50 µL of BSTFA with 1% TMCS and 50 µL of a suitable solvent (e.g., acetonitrile (B52724) or pyridine).

    • Cap the vial and vortex for 10 seconds.

    • Heat at 60°C for 60 minutes.

    • After cooling, the sample is ready for GC-MS analysis.

Protocol 2: GC-MS Analysis

Below are recommended starting parameters for the GC-MS analysis. These should be optimized for your specific instrument.

Parameter Value
GC System Agilent 7890A or equivalent
Mass Spectrometer Agilent 5975C or equivalent
Column HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250°C
Injection Volume 1 µL
Injection Mode Splitless
Oven Program Initial 80°C for 2 min, then ramp at 10°C/min to 280°C, hold for 5 min
MS Transfer Line 280°C
MS Ion Source 230°C
MS Quadrupole 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 50-500 m/z

Visualizations

Experimental_Workflow Experimental Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Biological Sample Extraction Lipid Extraction Sample->Extraction Derivatization Two-Step Derivatization 1. Methylation (BF3/MeOH) 2. Silylation (BSTFA) Extraction->Derivatization GC_MS GC-MS Injection Derivatization->GC_MS Inject Derivatized Sample Separation Chromatographic Separation GC_MS->Separation Detection Mass Spectrometry Detection Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Peak_Integration Peak Integration & Identification Data_Acquisition->Peak_Integration Quantification Quantification Peak_Integration->Quantification

Caption: Experimental workflow for the analysis of this compound.

Troubleshooting_Tree Troubleshooting Decision Tree for Peak Tailing Start Peak Tailing Observed? Check_Inlet Perform Inlet Maintenance (Liner, Septum, O-ring) Start->Check_Inlet Yes Trim_Column Trim 10-20cm from Column Inlet Check_Inlet->Trim_Column Tailing Persists Resolved Problem Resolved Check_Inlet->Resolved Resolved Check_Deriv Verify Derivatization Protocol (Complete Reaction?) Trim_Column->Check_Deriv Tailing Persists Trim_Column->Resolved Resolved Use_Guard_Column Install/Replace Guard Column Check_Deriv->Use_Guard_Column Tailing Persists Check_Deriv->Resolved Resolved Check_Solvent Check Solvent-Phase Polarity Match Use_Guard_Column->Check_Solvent Tailing Persists Use_Guard_Column->Resolved Resolved Check_Solvent->Resolved Resolved Not_Resolved Issue Persists Check_Solvent->Not_Resolved Tailing Persists

References

Technical Support Center: Resolving Racemic Mixtures of Methyl 3-hydroxydodecanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the resolution of racemic mixtures of methyl 3-hydroxydodecanoate. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues that may be encountered during experimental procedures.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a widely used method for the separation of enantiomers. This technique relies on the stereoselectivity of an enzyme, typically a lipase (B570770), to preferentially catalyze a reaction with one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. For this compound, this often involves either the hydrolysis of the ester or a transesterification reaction.

Troubleshooting Guide: Enzymatic Resolution
Issue Potential Cause Recommended Solution
Low or No Enzyme Activity Inactive enzymeEnsure the enzyme has been stored correctly and is within its expiration date. Purchase a new batch if necessary.
Inappropriate solventThe solvent may be denaturing the enzyme. Test a range of solvents with varying polarities. For lipases, non-polar organic solvents like hexane (B92381) or toluene (B28343) are often suitable.
Incorrect pH (for hydrolysis)The pH of the aqueous phase is critical for enzyme activity. Optimize the pH of the buffer solution. Most lipases have an optimal pH between 6 and 8.
Incorrect TemperatureEnzyme activity is temperature-dependent. Optimize the reaction temperature. A common starting point is room temperature or slightly elevated (e.g., 30-40°C).
Low Enantioselectivity (Low e.e.) Suboptimal enzyme choiceNot all lipases will exhibit high enantioselectivity for this substrate. Screen a variety of lipases, such as Candida antarctica lipase B (CALB), Pseudomonas cepacia lipase (PCL), and Pseudomonas fluorescens lipase.[1][2]
Inappropriate acyl donor (for transesterification)The choice of acyl donor can significantly impact enantioselectivity. Screen various acyl donors like vinyl acetate, isopropenyl acetate, or ethyl acetate.
Reaction has proceeded too far (>50% conversion)In kinetic resolution, the enantiomeric excess of the remaining starting material and the product changes with conversion. For optimal e.e. of both, aim for approximately 50% conversion. Monitor the reaction progress over time.
Slow Reaction Rate Insufficient enzyme concentrationIncrease the amount of enzyme used in the reaction.
Poor mixingEnsure adequate stirring or shaking to overcome mass transfer limitations, especially in biphasic systems.
Presence of inhibitorsThe substrate or product may be inhibiting the enzyme at high concentrations. Try diluting the reaction mixture.
Frequently Asked Questions (FAQs): Enzymatic Resolution

Q1: Which enzyme is most commonly recommended for the resolution of 3-hydroxy esters like this compound?

A1: Candida antarctica lipase B (CALB), often in its immobilized form (e.g., Novozym 435), is a highly versatile and robust lipase that has shown excellent performance in the resolution of a wide range of alcohols and esters, including those with structures similar to this compound.[3][4] Lipases from Pseudomonas species are also excellent candidates.[2]

Q2: What is the difference between hydrolysis and transesterification in the context of enzymatic resolution?

A2: In enzymatic hydrolysis, the lipase catalyzes the reaction of the racemic ester with water. One enantiomer is preferentially hydrolyzed to the corresponding carboxylic acid, leaving the other enantiomer as the unreacted ester. In transesterification, the lipase catalyzes the reaction of the racemic ester with an alcohol (alcoholysis) or an acyl donor (acylation). For example, in the presence of an acyl donor like vinyl acetate, one enantiomer of the hydroxy ester is acylated, while the other remains as the alcohol.

Q3: How can I monitor the progress of the enzymatic resolution?

A3: The progress of the reaction, including conversion and enantiomeric excess (e.e.), can be monitored by taking small aliquots from the reaction mixture at different time points. These aliquots can then be analyzed by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).

Q4: How do I separate the product from the unreacted starting material after the reaction?

A4: After the enzymatic reaction, the enzyme is typically removed by filtration. The resulting mixture of the unreacted enantiomer and the product can then be separated using standard chromatographic techniques, such as column chromatography on silica (B1680970) gel.

Experimental Protocols: Enzymatic Resolution

While specific data for this compound is limited in publicly available literature, the following protocols for analogous 3-hydroxy esters can be adapted.

Protocol 1: Lipase-Catalyzed Hydrolysis of a Racemic 3-Hydroxy Ester
  • Reaction Setup: To a solution of racemic this compound (1 equivalent) in a suitable organic solvent (e.g., toluene), add a phosphate (B84403) buffer solution (e.g., 0.1 M, pH 7.0).

  • Enzyme Addition: Add the lipase (e.g., Pseudomonas cepacia lipase, 10-50% by weight of the substrate).

  • Incubation: Stir the mixture at a controlled temperature (e.g., 30°C) and monitor the reaction progress by chiral HPLC or GC.

  • Work-up: Once the desired conversion (ideally ~50%) is reached, filter off the enzyme. Acidify the aqueous phase and extract the hydrolyzed carboxylic acid. The unreacted ester remains in the organic phase.

  • Purification: Purify both the extracted acid and the unreacted ester by column chromatography.

  • Analysis: Determine the enantiomeric excess of both products using chiral HPLC or GC.

Protocol 2: Lipase-Catalyzed Transesterification of a Racemic 3-Hydroxy Ester
  • Reaction Setup: Dissolve racemic this compound (1 equivalent) and an acyl donor (e.g., vinyl acetate, 2-3 equivalents) in an appropriate organic solvent (e.g., hexane or methyl tert-butyl ether).

  • Enzyme Addition: Add an immobilized lipase (e.g., Candida antarctica lipase B, 10-50% by weight of the substrate).

  • Incubation: Shake or stir the suspension at a controlled temperature (e.g., 40°C). Monitor the reaction by chiral HPLC or GC.

  • Work-up: When the conversion is close to 50%, filter to remove the enzyme.

  • Purification: Evaporate the solvent and separate the acylated product from the unreacted alcohol by column chromatography.

  • Analysis: Determine the enantiomeric excess of the purified products by chiral HPLC or GC.

Quantitative Data for Analogous 3-Hydroxy Esters

The following table summarizes results for the enzymatic resolution of 3-hydroxy esters with structural similarities to this compound, demonstrating the typical performance of different lipases.

LipaseSubstrateReaction TypeEnantiomeric Excess (e.e.) of ProductConversion (%)Reference
Pseudomonas cepacia Lipase(R,S)-ethyl 3-hydroxy-3-phenylpropanoateHydrolysis>99%~50%[2]
Candida antarctica Lipase BRacemic δ-hydroxy estersTransesterificationup to 99%up to 92% (DKR)[5]
Pseudomonas fluorescens Lipase3-hydroxy-3-(2-thienyl) propanenitrileTransesterification>99%~52%[6]

Chromatographic Resolution

Direct separation of enantiomers can be achieved using chiral chromatography, either by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). This method relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

Troubleshooting Guide: Chiral Chromatography
Issue Potential Cause Recommended Solution
No Separation of Enantiomers Incorrect chiral stationary phase (CSP)The choice of CSP is crucial. For 3-hydroxy esters, polysaccharide-based columns (e.g., Chiralpak AD, Chiralcel OD) for HPLC and cyclodextrin-based columns for GC are good starting points.[7]
Inappropriate mobile phase (HPLC)The composition of the mobile phase greatly influences separation. Systematically vary the ratio of the mobile phase components (e.g., hexane/isopropanol). The addition of a small amount of an acidic or basic modifier can also be beneficial.
Incorrect temperature program (GC)The temperature ramp rate and final temperature can affect the resolution. Optimize the oven temperature program.
Poor Resolution (Overlapping Peaks) Suboptimal mobile phase composition (HPLC)Fine-tune the mobile phase composition. Small changes in the percentage of the polar modifier can have a significant impact.
High flow rateA lower flow rate increases the interaction time with the CSP and can improve resolution.
Column overloadingInject a smaller amount of the sample.
Peak Tailing or Broadening Column contaminationFlush the column with a strong solvent.
Inappropriate mobile phase modifier (HPLC)For acidic or basic analytes, adding a modifier (e.g., trifluoroacetic acid for acids, diethylamine (B46881) for bases) can improve peak shape.
Frequently Asked Questions (FAQs): Chiral Chromatography

Q1: What type of chiral column is best for separating the enantiomers of this compound by HPLC?

A1: Polysaccharide-based chiral stationary phases, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel® and Chiralpak® series), are highly effective for the separation of a wide range of chiral compounds, including hydroxy esters. A normal-phase mobile system, typically a mixture of hexane and an alcohol like isopropanol (B130326) or ethanol, is commonly used with these columns.[7]

Q2: Can I use Gas Chromatography (GC) to separate the enantiomers?

A2: Yes, chiral GC is a viable option. Cyclodextrin-based chiral stationary phases are often used for the separation of fatty acid derivatives. The hydroxyl group of this compound may need to be derivatized (e.g., by silylation) prior to GC analysis to improve volatility and peak shape.

Q3: My resolution is still poor after optimizing the mobile phase. What else can I try?

A3: Temperature can also be a critical parameter in chiral separations. Try running the separation at different column temperatures (e.g., 10°C, 25°C, 40°C). Lower temperatures often lead to better resolution, although this may increase analysis time and backpressure.

Experimental Protocols: Chiral Chromatography

Protocol 3: Chiral HPLC Method Development
  • Column Selection: Start with a polysaccharide-based chiral column (e.g., Chiralpak AD-H or Chiralcel OD-H).

  • Mobile Phase Screening:

    • Prepare a stock solution of racemic this compound in the mobile phase.

    • Begin with a standard mobile phase, such as 90:10 (v/v) n-hexane/isopropanol.

    • If no separation is observed, systematically vary the ratio (e.g., 95:5, 80:20) and try a different alcohol modifier (e.g., ethanol).

  • Optimization:

    • Once partial separation is achieved, optimize the mobile phase composition for the best resolution.

    • Adjust the flow rate (e.g., 0.5-1.0 mL/min).

    • Evaluate the effect of column temperature.

  • Analysis: Inject the sample and determine the retention times of the two enantiomers.

Visualizations

Enzymatic_Kinetic_Resolution cluster_start Starting Materials cluster_reaction Enzymatic Reaction cluster_separation Separation & Products racemate Racemic Methyl 3-hydroxydodecanoate (R- and S-enantiomers) reaction Stereoselective Transformation racemate->reaction reagents Enzyme (Lipase) + Reagent (Water or Acyl Donor) reagents->reaction filtration Filtration (Remove Enzyme) reaction->filtration chromatography Column Chromatography filtration->chromatography product_S (S)-Enantiomer (Unreacted or Product) chromatography->product_S product_R (R)-Enantiomer (Product or Unreacted) chromatography->product_R

Caption: Workflow for Enzymatic Kinetic Resolution.

Chiral_Chromatography_Workflow cluster_input Sample Preparation cluster_hplc Chiral HPLC System cluster_output Results racemic_mix Racemic Methyl 3-hydroxydodecanoate injector Injector racemic_mix->injector chiral_column Chiral Stationary Phase (CSP) Column injector->chiral_column detector Detector (e.g., UV, RI) chiral_column->detector chromatogram Chromatogram with Separated Peaks detector->chromatogram enantiomer1 Enantiomer 1 (Collected Fraction) chromatogram->enantiomer1 Peak 1 enantiomer2 Enantiomer 2 (Collected Fraction) chromatogram->enantiomer2 Peak 2

Caption: Workflow for Chiral HPLC Separation.

References

Preventing degradation of Methyl 3-hydroxydodecanoate during storage.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Methyl 3-hydroxydodecanoate during storage.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Loss of Purity/Appearance of Unknown Peaks in Analysis (e.g., GC-MS, HPLC) 1. Hydrolysis: Exposure to moisture or non-neutral pH. 2. Oxidation: Exposure to air (oxygen) or oxidizing agents. 3. Improper Storage Temperature: Storage at temperatures above the recommended -20°C.1. Ensure the compound is stored under desiccating conditions. Use anhydrous solvents for sample preparation. 2. Store under an inert atmosphere (e.g., argon or nitrogen). Avoid sources of ignition and strong oxidizing agents. 3. Verify storage freezer temperature is consistently at or below -20°C.
Change in Physical Appearance (e.g., Color, Viscosity) 1. Oxidation: Can lead to the formation of colored byproducts. 2. Polymerization: Possible under certain conditions, leading to increased viscosity.1. Check for proper inert atmosphere packaging and storage. 2. Confirm the purity of the sample using appropriate analytical methods. If polymerization is suspected, consult relevant literature for characterization.
Inconsistent Experimental Results 1. Degradation of Stock Solutions: Stock solutions may degrade over time if not stored properly. 2. Contamination: Introduction of contaminants during handling.1. Prepare fresh stock solutions for critical experiments. Store stock solutions at -20°C or below in tightly sealed vials. 2. Use clean, sterile equipment and high-purity solvents.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: For long-term storage, this compound should be stored at -20°C under desiccating conditions. It is recommended to store the compound under an inert atmosphere, such as argon or nitrogen, to minimize the risk of oxidation. For short-term storage, -20°C is also appropriate.

Q2: What are the primary degradation pathways for this compound?

A2: The two main degradation pathways are:

  • Hydrolysis: The methyl ester functional group can be hydrolyzed to the corresponding carboxylic acid (3-hydroxydodecanoic acid) and methanol. This reaction is catalyzed by acids or bases and can occur in the presence of water.

  • Oxidation: The secondary alcohol group is susceptible to oxidation, which would yield a ketone (Methyl 3-oxododecanoate). This can be initiated by exposure to atmospheric oxygen, especially in the presence of light, heat, or metal ions.

Q3: How can I detect degradation of my this compound sample?

A3: Degradation can be detected using various analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This method can be used to separate and identify the parent compound and potential degradation products based on their mass spectra.

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a mass spectrometry (MS) detector, is a powerful tool for separating and quantifying the parent compound and its degradants.

  • Thin-Layer Chromatography (TLC): TLC can provide a quick qualitative assessment of the purity of the sample and the presence of degradation products.

Q4: How long can I store this compound?

A4: When stored at -20°C under desiccating conditions, the product can be stored for up to 12 months. However, it is best practice to re-analyze the purity of the compound if it has been in storage for an extended period, especially if it has been opened and exposed to the atmosphere multiple times.

Q5: Should I add any stabilizers to this compound during storage?

A5: While the addition of antioxidants can be beneficial for some fatty acid methyl esters, it is not a routine recommendation for pure this compound without specific experimental validation.[1] If oxidation is a significant concern for your application, consider storing smaller aliquots under an inert atmosphere to minimize repeated exposure of the bulk material to air.

Data on Factors Influencing Stability

Parameter Condition Effect on Stability Primary Degradation Pathway Reference
Temperature Elevated TemperaturesIncreased degradation rateHydrolysis, OxidationGeneral chemical kinetics principles
pH Acidic or Basic ConditionsIncreased degradation rateHydrolysis[2][3]
Moisture Presence of WaterPromotes degradationHydrolysis[2][3]
Oxygen/Air Exposure to AirPromotes degradationOxidation[4]
Light Exposure to UV or Visible LightCan accelerate degradationOxidation (Photolysis)[2][3]

Experimental Protocols

Protocol for Forced Degradation Study

Forced degradation studies are essential for understanding the stability of a compound and for developing stability-indicating analytical methods.[5][6]

Objective: To identify potential degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Methanol or other suitable solvent

  • pH meter

  • Heating block or water bath

  • UV lamp (for photostability testing)

  • Analytical instrumentation (e.g., HPLC-UV/MS, GC-MS)

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M HCl.

    • Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • At various time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for analysis.

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M NaOH.

    • Incubate at room temperature for a defined period (e.g., 4 hours), as ester hydrolysis is typically faster under basic conditions.[2]

    • At various time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for analysis.

  • Oxidative Degradation:

    • Mix equal volumes of the stock solution and 3% H₂O₂.

    • Incubate at room temperature for a defined period (e.g., 24 hours), protected from light.

    • At various time points, withdraw an aliquot and dilute with the mobile phase for analysis.

  • Thermal Degradation:

    • Place a sample of the solid compound and a separate sample of the stock solution in a controlled temperature oven (e.g., 70°C) for a defined period (e.g., 48 hours).

    • After the incubation period, dissolve the solid sample and dilute the stock solution sample with the mobile phase for analysis.

  • Photolytic Degradation:

    • Expose a sample of the stock solution to a UV lamp (e.g., 254 nm) for a defined period.

    • A control sample should be wrapped in aluminum foil and kept under the same conditions to exclude thermal degradation.

    • At various time points, withdraw an aliquot for analysis.

  • Analysis:

    • Analyze all samples (stressed and control) using a validated stability-indicating method (e.g., HPLC-UV/MS or GC-MS).

    • Compare the chromatograms of the stressed samples to the control to identify and quantify any degradation products.

Visualizations

Degradation Pathways of this compound M3HD This compound Hydrolysis Hydrolysis (+H2O, H+ or OH-) M3HD->Hydrolysis Oxidation Oxidation ([O]) M3HD->Oxidation HDA 3-Hydroxydodecanoic Acid Hydrolysis->HDA Methanol Methanol Hydrolysis->Methanol M3OD Methyl 3-oxododecanoate Oxidation->M3OD

Caption: Primary degradation pathways of this compound.

Troubleshooting Workflow for Storage Issues start Suspected Degradation check_storage Verify Storage Conditions (-20°C, Desiccating) start->check_storage check_handling Review Handling Procedures (Inert atmosphere, anhydrous solvents) check_storage->check_handling OK correct_storage Correct Storage Conditions check_storage->correct_storage Not OK analytical_test Perform Purity Analysis (GC-MS, HPLC) check_handling->analytical_test OK improve_handling Improve Handling Procedures check_handling->improve_handling Not OK quarantine Quarantine Lot and Contact Supplier analytical_test->quarantine Purity <98% ok Purity Acceptable analytical_test->ok Purity >98% correct_storage->analytical_test improve_handling->analytical_test

Caption: Troubleshooting workflow for suspected degradation.

Experimental Workflow for Stability Analysis start Prepare Stock Solution stress Expose to Stress Conditions (Acid, Base, Oxidizing Agent, Heat, Light) start->stress sampling Sample at Time Points stress->sampling analysis Analyze by Stability-Indicating Method (e.g., HPLC-MS) sampling->analysis data Identify and Quantify Degradants analysis->data pathway Elucidate Degradation Pathways data->pathway

Caption: Workflow for conducting a stability analysis study.

References

Technical Support Center: Troubleshooting Low Yields in the Methanolysis of Polyhydroxyalkanoates (PHAs)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the methanolysis of polyhydroxyalkanoates (PHAs), specifically focusing on resolving issues of low yield.

Frequently Asked Questions (FAQs)

Q1: I am observing low or no PHA accumulation in my bacterial culture, leading to poor starting material for methanolysis. What are the likely causes and how can I address this?

A1: Low PHA yield often originates from suboptimal conditions during the bacterial fermentation phase, as robust PHA accumulation is a prerequisite for successful methanolysis. Key factors to investigate include:

  • Nutrient Limitation: PHA production is frequently triggered by the limitation of an essential nutrient, such as nitrogen or phosphorus, in the presence of an excess carbon source.[1][2] Ensure that your culture medium is properly formulated to create these conditions during the PHA accumulation phase.

  • Carbon Source: The type and concentration of the carbon source are critical. Some bacterial strains may exhibit a preference for specific substrates like fructose, volatile fatty acids, or oils over more common sources like glucose to achieve higher PHA yields.[2]

  • Aeration and pH: Inadequate dissolved oxygen levels and suboptimal pH can significantly hinder PHA production.[1][2] It is crucial to maintain these parameters within the optimal range for your specific bacterial strain.

  • Inoculum Quality: The age and physiological state of the seed culture can impact the performance of the fermentation. Standardizing your inoculum preparation protocol is essential for reproducible results.[3]

Q2: My methanolysis reaction is consistently resulting in low yields of fatty acid methyl esters (FAMEs). What are the critical parameters of the methanolysis reaction itself that I should optimize?

A2: Low yields during the methanolysis step can be attributed to several factors directly related to the chemical reaction. Here are the key areas for troubleshooting:

  • Incomplete Methanolysis: The reaction time and temperature are critical for the complete depolymerization of the PHA polymer. A typical protocol involves incubation at 100°C for 3.5 to 4 hours.[3][4][5] Insufficient time or temperature will lead to incomplete conversion to methyl esters.

  • Catalyst Concentration: The concentration of the acid catalyst, commonly sulfuric acid in methanol (B129727), is crucial. Concentrations typically range from 3% to 15% (v/v).[3][6] An inappropriate catalyst concentration can lead to either an incomplete reaction or the formation of byproducts.

  • Presence of Water: Water in the reaction mixture can lead to the hydrolysis of the PHA polymer into hydroxy acids instead of the desired methyl esters, reducing the FAMEs yield. Ensure that all reagents and the dried cell biomass are as anhydrous as possible.

  • Purity of PHA Extract: Impurities in the initial PHA extract can interfere with the methanolysis reaction. Cellular debris and other materials can consume the catalyst or hinder the reaction.[3] Proper purification of the PHA before methanolysis is recommended.

Q3: How can I improve the accuracy of my PHA quantification by Gas Chromatography (GC) following methanolysis?

A3: Inaccurate quantification can be mistaken for low yield. To enhance the reliability of your GC analysis:

  • Phase Partitioning: During the extraction of the methyl esters into an organic solvent like chloroform (B151607), some of the more polar methyl esters can partition into the aqueous phase, leading to an underestimation of the PHA content.[7] The addition of salt (NaCl) to the aqueous phase can help to "salt out" the methyl esters, driving them into the organic phase and improving recovery.[7]

  • Internal Standard: The use of an internal standard, such as benzoic acid or heptadecanoate, is crucial for accurate quantification as it corrects for variations in injection volume and detector response.[4][8]

  • Standard Curve: A standard curve prepared from known concentrations of purified PHA or monomer standards (e.g., methyl 3-hydroxybutyrate) is essential for the accurate calculation of PHA content.[3]

Troubleshooting Guides

Guide 1: Addressing Low PHA Accumulation Upstream of Methanolysis

This guide provides a systematic approach to diagnosing and resolving issues related to poor PHA production in bacterial cultures.

Troubleshooting Workflow for Low PHA Yield

Low_PHA_Yield_Troubleshooting start Start: Low PHA Yield check_growth Is cell growth (biomass) adequate? start->check_growth optimize_growth Optimize Growth Medium: - Check essential nutrients - Adjust pH and temperature - Use a rich medium for growth phase check_growth->optimize_growth No check_nutrient_limitation Is nutrient limitation (e.g., N, P) properly induced for PHA accumulation? check_growth->check_nutrient_limitation Yes optimize_growth->check_growth verify_nutrient_ratios Verify Medium Composition: - Ensure high C/N or C/P ratio - Analyze residual limiting nutrient check_nutrient_limitation->verify_nutrient_ratios No check_carbon_source Is the carbon source optimal and in excess? check_nutrient_limitation->check_carbon_source Yes verify_nutrient_ratios->check_nutrient_limitation unsuccessful_pha_production Issue Persists: Consult literature for strain-specific requirements or consider genetic instability verify_nutrient_ratios->unsuccessful_pha_production optimize_carbon_source Experiment with: - Different carbon sources (e.g., fatty acids, oils) - Optimizing concentration check_carbon_source->optimize_carbon_source No check_aeration Are aeration and dissolved oxygen (DO) levels optimal? check_carbon_source->check_aeration Yes optimize_carbon_source->check_carbon_source optimize_carbon_source->unsuccessful_pha_production adjust_aeration Adjust Aeration: - Increase/decrease agitation or airflow - Monitor DO levels continuously check_aeration->adjust_aeration No successful_pha_production Successful PHA Production check_aeration->successful_pha_production Yes adjust_aeration->check_aeration adjust_aeration->unsuccessful_pha_production

Caption: A simplified logic diagram for troubleshooting low PHA yield.

Guide 2: Optimizing the Methanolysis Reaction

This guide focuses on the key parameters of the methanolysis reaction to maximize the conversion of PHA to FAMEs.

ParameterRecommended RangeTroubleshooting Action
Reaction Temperature 100°C[3][6]Ensure the reaction vessel is properly sealed and maintained at a consistent temperature. Use a calibrated heating block or oven.
Reaction Time 2 - 4 hours[3][6]If yields are low, consider increasing the reaction time to ensure complete depolymerization.
Sulfuric Acid Concentration 3% - 15% (v/v) in methanol[3][6]The optimal concentration can be PHA-type dependent. For PHB, lower concentrations may be sufficient, while copolymers like PHBV may require higher concentrations.[7] Titrate the concentration to find the optimum for your specific PHA.
PHA Purity As high as possibleIf starting with biomass, ensure it is thoroughly dried (lyophilized). For extracted PHA, purification steps to remove cellular debris can improve yields.[3][9]
Solvent Volume Sufficient to fully suspend the sampleEnsure enough chloroform and acidic methanol are added to fully immerse the lyophilized cells or PHA sample. A common ratio is 2 mL of acidic methanol and 2 mL of chloroform for 10-20 mg of cells.[3]

Experimental Protocols

Protocol 1: Quantification of PHA by Gas Chromatography (GC) via Acidic Methanolysis

This protocol details the conversion of intracellular PHA to its constituent methyl esters for quantification.

  • Cell Harvesting and Drying: Harvest a known amount of bacterial cells (e.g., 10-20 mg) by centrifugation. Lyophilize (freeze-dry) the cell pellet to a constant weight.

  • Methanolysis Reaction:

    • Place the lyophilized cells into a screw-capped glass tube.

    • Add 2 mL of chloroform.[3]

    • Add 2 mL of a solution of 3% (v/v) sulfuric acid in methanol.[3]

    • Seal the tube tightly and vortex to mix.

    • Incubate the tube at 100°C for 4 hours in a heating block or oven.[3]

  • Extraction of Methyl Esters:

    • Cool the reaction tube to room temperature.

    • Add 1 mL of distilled water and vortex vigorously for 1 minute to partition the phases.[3]

    • Centrifuge the tube to achieve a clear separation of the aqueous (upper) and organic (lower, chloroform) phases.

  • GC Analysis:

    • Carefully transfer the lower chloroform phase, which contains the PHA methyl esters, to a new GC vial.

    • Inject an aliquot of the chloroform phase into a gas chromatograph equipped with a flame ionization detector (FID) and a suitable capillary column for FAMEs analysis.[3]

  • Quantification:

    • Prepare a standard curve using known concentrations of relevant PHA methyl ester standards (e.g., methyl 3-hydroxybutyrate (B1226725), methyl 3-hydroxyvalerate).

    • Calculate the PHA content as a percentage of the cell dry weight (% CDW).[3]

Experimental Workflow for PHA Quantification

PHA_Quantification_Workflow start Start: Bacterial Culture harvest 1. Harvest Cells (Centrifugation) start->harvest lyophilize 2. Lyophilize Cells (Freeze-dry to constant weight) harvest->lyophilize methanolysis_setup 3. Add Reagents - 2 mL Chloroform - 2 mL 3% H2SO4 in Methanol lyophilize->methanolysis_setup methanolysis_reaction 4. Methanolysis Reaction (100°C, 4 hours) methanolysis_setup->methanolysis_reaction extraction 5. Extraction - Add 1 mL Distilled Water - Vortex & Centrifuge methanolysis_reaction->extraction phase_transfer 6. Collect Organic Phase (Chloroform layer with methyl esters) extraction->phase_transfer gc_analysis 7. GC-FID Analysis phase_transfer->gc_analysis quantification 8. Quantification (vs. Standard Curve) gc_analysis->quantification end Result: PHA Content (% CDW) quantification->end

Caption: Workflow for PHA quantification via methanolysis and GC analysis.

Data Presentation

Table 1: Effect of Methanolysis Conditions on PHB Yield

The following table summarizes the impact of varying reaction conditions on the yield of methyl 3-hydroxybutyrate (M3HB) from poly(3-hydroxybutyrate) (PHB).

CatalystCatalyst Conc.Temperature (°C)Time (h)PHB Conversion (%)M3HB Yield (%)Reference
Sulfuric Acid3% (v/v)1004--[3]
Sulfuric Acid1-15% (v/v)1003-12--[7]
Ferric Chloride (FeCl3)-130487-[10]
Ferric Chloride (FeCl3)---91.188.3[8]

Note: The data presented is a synthesis from multiple sources and serves as an illustrative example. Actual results will vary depending on the specific PHA type and experimental conditions.

Table 2: Impact of Purification on PHA Purity

This table illustrates the effect of a purification step on the final purity of the extracted PHA.

Extraction SolventPurification SolventInitial Purity (%)Final Purity (%)Reference
Dimethyl Carbonate1-Butanol91.2 ± 0.198.0 ± 0.1[9]
Chloroform-82.5 ± 3.3-[9]
Dichloromethane-86.4 ± 3.7-[9]

References

Technical Support Center: Overcoming Poor Solubility of Methyl 3-hydroxydodecanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor aqueous solubility of Methyl 3-hydroxydodecanoate.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in aqueous solutions?

A1: this compound is a hydrophobic (lipophilic) molecule. Its long carbon chain has a low affinity for polar water molecules, causing it to self-associate and resist dissolution in aqueous environments.[1] For effective dissolution, the energy required to break the compound's crystal lattice and create a cavity in the water must be balanced by the energy released during its solvation, a balance that is unfavorable for hydrophobic compounds in water.[1]

Q2: What are the immediate first steps to troubleshoot the solubility of this compound?

A2: Before resorting to more complex methods, start with basic physical techniques to aid dissolution. These include:

  • Agitation: Vigorous vortexing or stirring can help break up aggregates.[1]

  • Gentle Warming: Slightly increasing the temperature of the solution can enhance solubility. However, be cautious if the compound is temperature-sensitive.[1]

  • Sonication: Using a sonication bath can help disperse compound aggregates and increase the surface area available for dissolution.[1][2]

If these initial steps are unsuccessful, a more systematic approach using solubilizing agents is necessary.

Q3: What are the primary strategies for enhancing the aqueous solubility of this compound?

A3: The main strategies involve the use of formulation excipients to modify the properties of the solvent or the compound itself. The most common approaches include:

  • Co-solvents: Employing water-miscible organic solvents to increase the solvent's capacity to dissolve hydrophobic compounds.[3][4]

  • Surfactants: Using amphiphilic molecules that form micelles to encapsulate the hydrophobic compound, thereby increasing its solubility in water.[3][5][6]

  • Cyclodextrins: Utilizing cyclic oligosaccharides with a hydrophobic core and a hydrophilic exterior to form inclusion complexes with the compound.[3][7][8]

Q4: How do I select the most appropriate solubilization method for my experiment?

A4: The choice of method depends on several factors, including the required final concentration of this compound, the experimental system (e.g., in vitro cell culture, in vivo animal studies), and the potential for excipient-induced toxicity or interference with the assay. A logical approach to selecting a method is outlined in the troubleshooting workflow below.

Troubleshooting Guides

Issue 1: The compound precipitates immediately after dilution of the stock solution into an aqueous buffer.

Possible Cause Solution
High Final Concentration: The final concentration exceeds the solubility limit of this compound in the aqueous medium.[9]Decrease the final working concentration. If a higher concentration is required, consider using a formulation with co-solvents or surfactants.[9]
Improper Mixing Technique: Adding the aqueous buffer directly to the concentrated stock solution can create localized areas of high concentration, leading to precipitation.[9]Add the stock solution dropwise to the vortexing aqueous buffer to ensure rapid dispersion and prevent localized oversaturation.[9]
"Salting Out" Effect: High salt concentrations in the buffer can reduce the solubility of hydrophobic compounds.[9]If possible, reduce the salt concentration of the buffer or test different buffer systems.

Issue 2: The final working solution appears cloudy or contains visible particulates.

Possible Cause Solution
Incomplete Dissolution: The solubilization method is not sufficient to fully dissolve the compound at the desired concentration.Increase the concentration of the co-solvent or surfactant, or try a different solubilizing agent. Sonication of the final solution may also help break up small aggregates.[9]
Use of Old or Impure Solvents: Using a non-anhydrous organic solvent (like DMSO that has absorbed moisture) for the stock solution can reduce its effectiveness.[9]Always use fresh, high-purity, anhydrous solvents for preparing stock solutions.[9]

Issue 3: Loss of biological activity despite the compound appearing to be in solution.

Possible Cause Solution
Adsorption to Plastics: Hydrophobic compounds can adsorb to the surfaces of plastic labware, such as pipette tips and microplates, which reduces the effective concentration in the solution.[9]Use low-adhesion plasticware. Pre-rinsing pipette tips with the solution before transferring can also help. The inclusion of a carrier protein like BSA in the medium can sometimes mitigate this issue.[9]
Formation of Inactive Aggregates: The compound may be forming small, soluble aggregates that are not visibly precipitated but are biologically inactive.[9]Briefly sonicate the final working solution to break up these aggregates.[9]

Quantitative Data Summary

Table 1: Comparison of Common Co-solvents for Initial Solubility Testing

Co-solvent Typical Starting Concentration in Final Solution (v/v) Advantages Considerations
DMSO (Dimethyl sulfoxide) 0.1% - 1%High solubilizing power for many hydrophobic compounds.Can be toxic to cells at higher concentrations. Ensure the final concentration is well-tolerated by your experimental system.[10]
Ethanol (B145695) 1% - 5%Readily available and effective for many esters.Can have biological effects and may cause precipitation of other components in complex media.
Propylene Glycol 1% - 10%Low toxicity, commonly used in pharmaceutical formulations.[4]May be more viscous and require more vigorous mixing.
PEG 400 (Polyethylene glycol 400) 5% - 20%Good solubilizing capacity and low toxicity.[10]Can increase the viscosity of the solution.

Table 2: Comparison of Common Surfactants for Micellar Solubilization

Surfactant Typical Starting Concentration in Final Solution (w/v) Advantages Considerations
Tween® 80 (Polysorbate 80) 0.01% - 0.1%Widely used, effective at low concentrations, generally low toxicity.[8][10]Can interfere with certain cellular assays.
Polysorbate 20 0.01% - 0.1%Similar to Tween® 80, often used in biological applications.[10]Potential for cell line-specific toxicity.
Cremophor® EL 0.1% - 1%Strong solubilizing agent used for very poorly soluble drugs.[10]Higher potential for toxicity compared to polysorbates.
Solutol® HS-15 0.1% - 1%Newer surfactant with good solubilization and lower toxicity than some older agents.[8]May not be as readily available as polysorbates.

Table 3: Comparison of Common Cyclodextrins for Inclusion Complexation

Cyclodextrin (B1172386) Typical Molar Ratio (Drug:Cyclodextrin) Advantages Considerations
HP-β-CD (Hydroxypropyl-β-cyclodextrin) 1:1 to 1:10High aqueous solubility and low toxicity, widely used in drug delivery.[8]Requires optimization of the complexation process (stirring time, temperature).
SBE-β-CD (Sulfobutylether-β-cyclodextrin) 1:1 to 1:10High aqueous solubility and can improve the stability of the guest molecule.[8]The charged nature may influence interactions with biological systems.
Methyl-β-cyclodextrin 1:1 to 1:5Can be very effective at solubilizing lipids.[7]Can extract cholesterol from cell membranes, leading to cytotoxicity.

Experimental Protocols

Protocol 1: Solubilization using a Co-solvent (DMSO)

  • Prepare a Concentrated Stock Solution: Weigh out a precise amount of this compound and dissolve it in anhydrous DMSO to create a high-concentration stock solution (e.g., 10-50 mM). Ensure complete dissolution, using gentle warming or brief sonication if necessary.

  • Storage: Aliquot the stock solution into small volumes in low-adhesion microcentrifuge tubes and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[9]

  • Prepare the Working Solution: a. Bring an aliquot of the stock solution and the aqueous buffer to room temperature. b. Vortex the aqueous buffer at a medium speed. c. While vortexing, add the required volume of the stock solution dropwise to the buffer to achieve the final desired concentration. Ensure the final DMSO concentration is kept to a minimum (typically <0.5% v/v for cell-based assays).[9]

  • Final Check: Visually inspect the final solution for any signs of precipitation or cloudiness. If observed, refer to the troubleshooting guide.

Protocol 2: Solubilization using a Surfactant (Tween® 80)

  • Prepare a Surfactant-Containing Buffer: Prepare the desired aqueous buffer and add the appropriate amount of Tween® 80 to reach the desired final concentration (e.g., 0.1% w/v). Mix thoroughly.

  • Prepare a Concentrated Stock Solution: Dissolve this compound in a minimal amount of a water-miscible organic solvent like ethanol or DMSO.

  • Prepare the Working Solution: a. Vortex the surfactant-containing buffer. b. Slowly add the stock solution to the vortexing buffer. The surfactant molecules will form micelles and encapsulate the hydrophobic compound.

  • Equilibration: Allow the solution to stir for 15-30 minutes to ensure complete micellar encapsulation.

  • Final Check: Observe the solution for clarity.

Protocol 3: Solubilization using a Cyclodextrin (HP-β-CD)

  • Prepare the Cyclodextrin Solution: Dissolve the required amount of HP-β-CD in the aqueous buffer to achieve the desired molar ratio with the drug.

  • Add the Compound: Add the powdered this compound directly to the cyclodextrin solution. Alternatively, a small amount of a co-solvent can be used to first dissolve the compound before adding it to the cyclodextrin solution.

  • Complexation: Vigorously stir the mixture at room temperature for several hours (e.g., 4-24 hours) to allow for the formation of the inclusion complex. The mixture may initially appear cloudy and should clarify as the complex forms.

  • Filtration (Optional): If any undissolved material remains, filter the solution through a 0.22 µm syringe filter to remove any non-complexed compound.

  • Storage: Store the final solution at the appropriate temperature.

Visualizations

G cluster_start Initial Observation cluster_physical Physical Methods cluster_decision1 Assessment cluster_formulation Formulation Strategies cluster_decision2 Final Assessment cluster_end Outcome start Poor solubility of Methyl 3-hydroxydodecanoate observed phys_methods Attempt dissolution with: - Agitation (Vortexing) - Gentle Warming - Sonication start->phys_methods dissolved1 Is the compound fully dissolved? phys_methods->dissolved1 cosolvent Use Co-solvents (e.g., DMSO, Ethanol) dissolved1->cosolvent No surfactant Use Surfactants (e.g., Tween 80) cyclodextrin Use Cyclodextrins (e.g., HP-β-CD) success Proceed with Experiment dissolved1->success Yes dissolved2 Is the solution clear and stable? cosolvent->dissolved2 surfactant->dissolved2 cyclodextrin->dissolved2 dissolved2->success Yes troubleshoot Consult Troubleshooting Guide dissolved2->troubleshoot No

Caption: General troubleshooting workflow for solubility issues.

G cluster_step1 Step 1: Stock Solution cluster_step2 Step 2: Dilution cluster_step3 Step 3: Final Product stock Dissolve this compound in anhydrous DMSO (e.g., 50 mM) dilution Add stock solution dropwise to vortexing aqueous buffer stock->dilution Aliquot and store at -80°C final Clear working solution (Final DMSO < 0.5%) dilution->final

Caption: Experimental workflow for the co-solvent method.

G cluster_components Components cluster_process Process cluster_result Result drug This compound (Hydrophobic Guest) complex Inclusion Complex Drug encapsulated in cavity cd Cyclodextrin (HP-β-CD) Hydrophobic Cavity Hydrophilic Exterior cd->complex result Enhanced Aqueous Solubility complex->result

Caption: Mechanism of cyclodextrin inclusion complex formation.

References

Technical Support Center: Enhancing Chromatographic Resolution of Methyl 3-hydroxydodecanoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of Methyl 3-hydroxydodecanoate. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their separation and achieve high-resolution results.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the chromatographic analysis of this compound, providing step-by-step solutions to enhance peak resolution and overall data quality.

Issue 1: Poor Peak Resolution or Co-elution with Other Components in Gas Chromatography (GC)

Symptoms:

  • Peaks for this compound and other analytes are not baseline separated (Resolution < 1.5).

  • Difficulty in accurately quantifying the target analyte due to overlapping peaks.

Possible Causes & Solutions:

  • Inappropriate Temperature Program: An isothermal or poorly optimized temperature ramp can lead to co-elution, especially in complex mixtures.[1][2][3]

    • Solution: Implement a temperature programming approach where the column temperature is gradually increased during the run.[1][3] This enhances the resolution of compounds with a wide range of boiling points.[1] A slower ramp rate (e.g., 2-5 °C/min) can significantly improve the separation of closely eluting peaks.[4]

  • Incorrect Column Selection: The stationary phase of the GC column may not be suitable for separating your specific analytes.

    • Solution: For Fatty Acid Methyl Esters (FAMEs), a mid-polar to polar stationary phase is often recommended.[5] Consider using a column with a different polarity, such as a wax column or a 50% phenyl-methylpolysiloxane column (e.g., BPX-50), which can offer different selectivity compared to a standard non-polar column (e.g., DB-5MS).[5][6]

  • Carrier Gas Flow Rate is Not Optimal: The linear velocity of the carrier gas affects peak broadening and, consequently, resolution.

    • Solution: Optimize the flow rate (or linear velocity) of your carrier gas (e.g., Helium or Hydrogen). This can be done by performing a van Deemter plot analysis or by systematically varying the flow rate to find the optimal point of efficiency for your column dimensions.

  • Improper Derivatization: Incomplete or improper derivatization of the parent 3-hydroxydodecanoic acid can lead to peak tailing and poor resolution.[7]

    • Solution: Ensure your derivatization protocol to form the methyl ester is complete. For hydroxylated fatty acids, further derivatization of the hydroxyl group (e.g., silylation) can improve peak shape and thermal stability.

Issue 2: Peak Tailing in Gas Chromatography (GC)

Symptoms:

  • Asymmetrical peaks with a "tail" extending from the back of the peak.

  • Inaccurate peak integration and reduced sensitivity.

Possible Causes & Solutions:

  • Active Sites in the Inlet or Column: The free hydroxyl group of this compound can interact with active sites (e.g., exposed silanols) in the GC inlet liner or the column itself, causing peak tailing.[8][9]

    • Solution: Use a deactivated inlet liner and a highly inert GC column.[8][9] If the problem persists, consider derivatizing the hydroxyl group to reduce its activity.

  • Column Contamination: Accumulation of non-volatile residues at the head of the column can lead to peak distortion.

    • Solution: Trim the first few centimeters of the column from the inlet side. Regularly bake out the column at its maximum isothermal temperature to remove contaminants.

  • Sample Overload: Injecting too much sample can saturate the stationary phase, leading to peak fronting or tailing.[8]

    • Solution: Dilute your sample or reduce the injection volume.

Issue 3: Poor Resolution in High-Performance Liquid Chromatography (HPLC)

Symptoms:

  • Inability to separate this compound from isomers or other closely related compounds.

Possible Causes & Solutions:

  • Suboptimal Mobile Phase Composition: The mobile phase composition may not provide sufficient selectivity for the separation.

    • Solution: Adjust the ratio of organic solvent (e.g., acetonitrile (B52724) or methanol) to water in your reversed-phase method.[10] A shallower gradient or isocratic elution with a lower percentage of organic solvent can increase retention and improve the resolution of early-eluting peaks.

  • Inadequate Stationary Phase: Standard C18 columns may not be sufficient to resolve structurally similar hydroxy fatty acid esters.[11]

    • Solution: Consider using a column with a different stationary phase chemistry, such as a phenyl-hexyl or a polar-embedded phase, which can offer alternative selectivity. For very challenging separations, specialized columns like silver-ion (Ag+-HPLC) columns can be used to separate based on the degree of unsaturation and double bond geometry.[12]

  • Using a Single Column is Insufficient: For complex mixtures of FAMEs, a single column may not provide enough theoretical plates for complete separation.

    • Solution: Connect two or more columns in series to increase the overall column length and, therefore, the total number of theoretical plates, which can significantly enhance resolution.[12][13]

Frequently Asked Questions (FAQs)

Q1: Is derivatization necessary for the analysis of this compound?

A1: For GC analysis, the parent compound, 3-hydroxydodecanoic acid, must be derivatized to its methyl ester (this compound) to increase its volatility and reduce peak tailing.[7][14] The presence of a carboxyl group makes the underivatized acid difficult to analyze directly by GC.[14] For HPLC, derivatization is not strictly necessary for the molecule to be analyzed, but it is often employed to attach a UV-active or fluorescent tag to the molecule, thereby increasing detection sensitivity, especially if you are not using a mass spectrometer.[11][15]

Q2: What type of GC column is best for analyzing this compound?

A2: A good starting point is a column with a slightly polar stationary phase, such as a 5% Phenyl Polysiloxane (e.g., DB-5 or TG-5MS).[5] For enhanced resolution of FAMEs, especially in complex mixtures, a more polar column, such as a wax column (polyethylene glycol) or a high-cyanopropyl phase column, is often recommended as they provide different selectivity based on the polarity of the analytes.[5][16]

Q3: How can I improve the resolution of this compound from its positional isomers (e.g., Methyl 2-hydroxydodecanoate)?

A3: Separating positional isomers can be challenging. For GC-MS, the mass spectra of the derivatized isomers may have unique fragment ions that allow for their differentiation even if they are not fully chromatographically resolved. For HPLC, derivatization with a specific reagent followed by MS/MS analysis can produce diagnostic fragment ions that distinguish between 2-hydroxy and 3-hydroxy fatty acids.[17] Chiral chromatography may also be necessary if you need to separate enantiomers of this compound.[18][19]

Q4: Can temperature programming really make a significant difference in my GC separation?

A4: Yes, temperature programming is one of the most powerful tools in GC for improving the resolution of complex mixtures.[1][2][3] By starting at a lower temperature and gradually increasing it, you can effectively separate compounds with a wide range of boiling points in a single run.[1] This technique leads to sharper peaks for later eluting compounds and an overall reduction in analysis time compared to running at a low isothermal temperature.[3] An increase of approximately 30°C in the elution temperature can cut the retention time in half for some compounds.[3]

Q5: What are the key parameters to optimize in an HPLC method for better resolution?

A5: The key parameters to optimize are the stationary phase, mobile phase composition, column temperature, and flow rate.[10][20] Changing the organic solvent in the mobile phase (e.g., from acetonitrile to methanol) can alter selectivity. Increasing column temperature can improve efficiency by reducing mobile phase viscosity, but it can also affect selectivity.[21] A lower flow rate generally leads to better resolution, but at the cost of longer analysis times.[20]

Quantitative Data Summary

The following tables provide typical starting parameters for GC and HPLC methods for the analysis of FAMEs, including this compound. These should be considered as starting points for method development and optimization.

Table 1: Typical GC Parameters for FAME Analysis

ParameterTypical Value/ConditionReference(s)
Column DB-5MS (30 m x 0.25 mm, 0.25 µm)[22]
BPX-50 (2 m x 0.1 mm, 0.1 µm)[6]
Carrier Gas Helium[22]
Flow Rate 1 mL/min (constant flow)[22]
Inlet Temperature 250 °C[22]
Injection Volume 1 µL[22]
Split Ratio 40:1[22]
Oven Program Initial: 60 °C, Ramp 1: 15 °C/min to 215 °C, Ramp 2: 10 °C/min to 250 °C[22]
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)[7][22]
Detector Temp FID: 280 °C, MS Transfer Line: 270 °C[22]

Table 2: Typical HPLC Parameters for FAME Analysis

ParameterTypical Value/ConditionReference(s)
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm), two in series[13]
Mobile Phase Gradient of Methanol and 2-Propanol-Hexane (5:4 v/v)[13]
Flow Rate 1.0 mL/min[23]
Column Temperature 40 °C[13]
Detector UV at 205 nm or Mass Spectrometer (MS)[13]
Injection Volume 20 µL-

Experimental Protocols

Protocol 1: Derivatization of 3-Hydroxydodecanoic Acid to this compound for GC Analysis

This protocol is based on a common acid-catalyzed esterification method.

  • Sample Preparation: Accurately weigh approximately 10 mg of the fatty acid sample into a screw-cap glass tube.

  • Reagent Addition: Add 2 mL of a 2% (v/v) solution of sulfuric acid in methanol.

  • Reaction: Tightly cap the tube and heat at 70°C for 90 minutes in a heating block or water bath.[7]

  • Extraction: After cooling to room temperature, add 1 mL of hexane (B92381) and 1 mL of deionized water. Vortex the mixture for 1 minute.

  • Phase Separation: Centrifuge the tube for 5 minutes to separate the layers.

  • Collection: Carefully transfer the upper hexane layer, containing the FAMEs, to a clean GC vial for analysis.

Protocol 2: General GC-FID Method for FAME Analysis
  • Instrument Setup: Install a suitable capillary column (e.g., DB-Wax or equivalent) and set the GC parameters as outlined in Table 1.

  • Equilibration: Allow the system to equilibrate until a stable baseline is achieved.

  • Injection: Inject 1 µL of the prepared FAME sample from Protocol 1 into the GC.

  • Data Acquisition: Start the data acquisition and the oven temperature program simultaneously.

  • Analysis: Identify the peak corresponding to this compound based on its retention time relative to a known standard. Integrate the peak area for quantification.

Visualizations

Troubleshooting Workflow for Poor GC Resolution

G start Poor GC Resolution (Rs < 1.5) q1 Is a temperature program being used? start->q1 a1_no Implement a temperature ramp (e.g., 5-10°C/min) q1->a1_no No q2 Is the column phase appropriate? q1->q2 Yes a1_no->q2 a2_no Switch to a more polar column (e.g., Wax or high-cyanopropyl) q2->a2_no No q3 Is the carrier gas flow rate optimal? q2->q3 Yes a2_no->q3 a3_no Optimize flow rate (e.g., perform a van Deemter plot) q3->a3_no No end Resolution Improved q3->end Yes a3_no->end

Caption: A logical workflow for troubleshooting poor peak resolution in GC analysis.

Sample Preparation and Analysis Workflow

G cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis sample 3-Hydroxydodecanoic Acid Sample derivatization Derivatization (Acid-Catalyzed Esterification) sample->derivatization extraction Liquid-Liquid Extraction (Hexane) derivatization->extraction final_sample Sample in GC Vial extraction->final_sample gc_injection GC Injection separation Separation on Capillary Column gc_injection->separation detection Detection (FID or MS) separation->detection data Chromatogram Data detection->data final_sample->gc_injection

Caption: The general workflow from sample preparation to chromatographic analysis.

References

Stability issues of Methyl 3-hydroxydodecanoate in acidic or basic conditions.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the stability of Methyl 3-hydroxydodecanoate, particularly concerning issues that may arise during experimental procedures under acidic or basic conditions.

Frequently Asked Questions (FAQs)

Q1: My this compound sample shows degradation over time in an aqueous solution. What is the likely cause?

A1: this compound is an ester, which is susceptible to hydrolysis, a chemical reaction with water that cleaves the ester bond.[1][2] This reaction is catalyzed by the presence of acids or bases.[1][2] The degradation products are 3-hydroxydodecanoic acid and methanol.

Q2: I observed rapid degradation of my compound after adjusting the pH of my solution. Why is this happening?

A2: The rate of ester hydrolysis is highly dependent on pH.[1][2] Both acidic and basic conditions significantly accelerate the degradation of this compound compared to a neutral pH. If you adjusted the pH to either a low (acidic) or high (basic) value, you have inadvertently created conditions that favor rapid hydrolysis.

Q3: How can I minimize the degradation of this compound in my experiments?

A3: To minimize degradation, it is crucial to control the pH of your solutions, aiming for a neutral range (pH 6-8) where the rate of hydrolysis is slowest. Additionally, using non-aqueous solvents when possible and storing solutions at low temperatures can help reduce the rate of degradation. For aqueous solutions, preparation immediately before use is recommended.

Q4: Are there any specific acidic or basic conditions that are particularly detrimental to the stability of this compound?

A4: Yes, strong acids (e.g., 0.1 M to 1.0 M HCl or H₂SO₄) and strong bases (e.g., 0.1 M to 1.0 M NaOH or KOH) will cause significant and rapid hydrolysis.[3] The rate of degradation increases with the concentration of the acid or base and with increasing temperature.

Q5: What analytical techniques are suitable for monitoring the stability of this compound?

A5: High-Performance Liquid Chromatography (HPLC) is a highly suitable technique for monitoring the stability of this compound.[4][5] A stability-indicating HPLC method can separate the intact compound from its degradation products, allowing for accurate quantification of the extent of degradation over time.

Troubleshooting Guides

Issue 1: Unexpected Peaks in Chromatogram

  • Symptom: Appearance of one or more new peaks in your HPLC chromatogram when analyzing a sample of this compound.

  • Possible Cause: This is a strong indication of degradation. The primary degradation products of this compound via hydrolysis are 3-hydroxydodecanoic acid and methanol.

  • Troubleshooting Steps:

    • Verify Peak Identity: If possible, use a reference standard of 3-hydroxydodecanoic acid to confirm the identity of the new peak. Mass spectrometry (LC-MS) can also be used for identification.

    • Review Sample Preparation: Examine the pH and solvent composition of your sample preparation and mobile phase. The presence of acidic or basic additives can cause on-column or in-sample degradation.

    • Assess Storage Conditions: Ensure that your samples and stock solutions are stored at an appropriate temperature and pH to minimize degradation prior to analysis.

Issue 2: Decrease in the Main Peak Area of this compound

  • Symptom: The peak area of this compound consistently decreases over a series of injections or in samples analyzed after a period of storage.

  • Possible Cause: This indicates a loss of the parent compound, likely due to degradation.

  • Troubleshooting Steps:

    • Perform a Forced Degradation Study: To understand the degradation profile, intentionally expose your compound to acidic, basic, oxidative, and thermal stress as outlined in the experimental protocols below. This will help confirm the identity of degradants and the conditions that cause instability.

    • Evaluate Formulation Components: If your sample is in a complex formulation, other excipients could be contributing to the instability. Conduct compatibility studies with individual components.

    • Optimize Analytical Method: Ensure your analytical method is not contributing to degradation. For example, high column temperatures or extreme mobile phase pH can cause on-column degradation.

Data Presentation

Table 1: Illustrative Data from a Forced Degradation Study of this compound

Stress ConditionTemperature (°C)Time (hours)% Degradation of this compoundMajor Degradation Product
0.1 M HCl602415.2%3-hydroxydodecanoic acid
0.1 M NaOH25825.8%3-hydroxydodecanoic acid
Water (pH 7)6024< 1.0%Not Applicable
3% H₂O₂25242.1%Oxidative impurities
Heat (Solid State)8072< 0.5%Not Applicable

Experimental Protocols

Protocol 1: Acid-Catalyzed Hydrolysis Study

  • Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL.

  • Stress Condition: In a sealed vial, mix 1 mL of the stock solution with 9 mL of 0.1 M hydrochloric acid.

  • Incubation: Place the vial in a water bath or oven maintained at 60°C.

  • Time Points: Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, and 24 hours).

  • Neutralization: Immediately neutralize the acidic aliquots with an equivalent amount of 0.1 M sodium hydroxide (B78521) to stop the reaction.

  • Analysis: Dilute the neutralized samples with the mobile phase to a suitable concentration and analyze by a validated stability-indicating HPLC method.

Protocol 2: Base-Catalyzed Hydrolysis Study

  • Sample Preparation: Prepare a 1 mg/mL stock solution of this compound as described in Protocol 1.

  • Stress Condition: In a sealed vial, mix 1 mL of the stock solution with 9 mL of 0.1 M sodium hydroxide.

  • Incubation: Maintain the vial at room temperature (25°C).

  • Time Points: Withdraw aliquots at specified time intervals (e.g., 0, 1, 2, 4, and 8 hours).

  • Neutralization: Immediately neutralize the basic aliquots with an equivalent amount of 0.1 M hydrochloric acid.

  • Analysis: Dilute the neutralized samples with the mobile phase and analyze by HPLC.

Mandatory Visualizations

Acid_Catalyzed_Hydrolysis cluster_step1 Step 1: Protonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Proton Transfer cluster_step4 Step 4: Elimination of Methanol cluster_step5 Step 5: Deprotonation Ester This compound H3O H₃O⁺ Protonated_Ester Protonated Ester Ester->Protonated_Ester + H⁺ Water H₂O Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Ester->Tetrahedral_Intermediate + H₂O Protonated_Intermediate Protonated Intermediate Tetrahedral_Intermediate->Protonated_Intermediate Protonated_Acid Protonated Carboxylic Acid Protonated_Intermediate->Protonated_Acid - CH₃OH Carboxylic_Acid 3-hydroxydodecanoic Acid Protonated_Acid->Carboxylic_Acid - H⁺ Methanol Methanol Base_Catalyzed_Hydrolysis cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Elimination of Methoxide cluster_step3 Step 3: Deprotonation Ester This compound OH OH⁻ Tetrahedral_Intermediate Tetrahedral Intermediate Ester->Tetrahedral_Intermediate + OH⁻ Carboxylic_Acid 3-hydroxydodecanoic Acid Tetrahedral_Intermediate->Carboxylic_Acid - CH₃O⁻ Carboxylate_Anion Carboxylate Anion Carboxylic_Acid->Carboxylate_Anion + CH₃O⁻ Methanol Methanol Methoxide CH₃O⁻ Troubleshooting_Workflow Start Instability Observed (e.g., new peaks, peak area decrease) Check_pH Check pH of Sample and Mobile Phase Start->Check_pH Acid_Base Is pH acidic or basic? Check_pH->Acid_Base Hydrolysis Likely Hydrolysis Acid_Base->Hydrolysis Yes Check_Temp Check Storage and Instrument Temperature Acid_Base->Check_Temp No Neutralize Neutralize Sample Before Analysis Hydrolysis->Neutralize High_Temp Is temperature elevated? Check_Temp->High_Temp Thermal_Deg Potential Thermal Degradation High_Temp->Thermal_Deg Yes Further_Investigation Further Investigation Needed (e.g., oxidative stress, excipient compatibility) High_Temp->Further_Investigation No Lower_Temp Store at Lower Temperature Thermal_Deg->Lower_Temp

References

Optimizing fermentation conditions for microbial production of 3-hydroxydodecanoate.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the fermentation conditions for microbial production of 3-hydroxydodecanoate. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to address common challenges encountered during experimentation.

Troubleshooting Guides & FAQs

This section is designed in a question-and-answer format to directly address specific issues.

Issue 1: Low Final Titer of 3-Hydroxydodecanoate

  • Question: My fermentation resulted in a very low final concentration of 3-hydroxydodecanoate. What are the potential causes and how can I improve the yield?

  • Answer: Low product titer is a common issue that can stem from several factors. Here's a systematic approach to troubleshooting:

    • Sub-optimal Fermentation Parameters: Ensure that the pH, temperature, and dissolved oxygen levels are maintained within the optimal range for your microbial strain throughout the fermentation.[1][2][3] Deviations can significantly impact enzyme activity and overall metabolic efficiency.

    • Nutrient Limitation: The composition of your fermentation medium is critical. An inappropriate carbon-to-nitrogen ratio can limit the production of polyhydroxyalkanoates (PHAs), including 3-hydroxydodecanoate.[4] Ensure sufficient precursor (e.g., dodecanoic acid) and a suitable co-substrate (e.g., glucose for cell growth) are available.[1][3]

    • Substrate Toxicity: Fatty acids like dodecanoic acid can be toxic to microbial cells at high concentrations.[5] Implement a fed-batch strategy to maintain the substrate concentration below the inhibitory level.[1][3]

    • Inefficient Metabolic Pathway: If using an engineered strain, verify the stability and expression levels of the plasmids and key enzymes in the metabolic pathway. In Pseudomonas putida, ensure that the β-oxidation pathway is appropriately modified (e.g., through fadA and fadB knockouts) to channel intermediates towards 3-hydroxydodecanoate accumulation.[6]

    • Sub-optimal Induction: For recombinant E. coli, the timing and concentration of the inducer (e.g., IPTG) are crucial for optimal expression of the necessary enzymes.[7]

Issue 2: High Variability in Monomer Composition of Produced PHA

  • Question: The polyhydroxyalkanoate produced in my fermentation has a high proportion of other monomer lengths (e.g., 3-hydroxydecanoate, 3-hydroxyoctanoate) instead of being predominantly 3-hydroxydodecanoate. How can I improve the specificity?

  • Answer: Achieving a high mole fraction of a specific monomer requires precise control over the metabolic pathways. Consider the following:

    • Precursor Purity and Feed Strategy: The primary carbon source significantly influences the monomer composition. Using a highly pure dodecanoic acid as the precursor is essential. A continuous or pulsed fed-batch strategy with dodecanoic acid can help maintain a high intracellular concentration of its metabolites, favoring the incorporation of 3-hydroxydodecanoate monomers.

    • Genetic Background of the Production Strain: In P. putida, the native β-oxidation pathway will break down dodecanoate (B1226587) into shorter-chain-length intermediates, leading to a mixture of monomers. Using a strain with knocked-out fadA and fadB genes, which encode for β-oxidation enzymes, is a highly effective strategy to increase the proportion of 3-hydroxydodecanoate.[6]

    • Co-substrate Utilization: When using a co-substrate like glucose, its metabolism can sometimes contribute to the pool of precursors for PHA synthesis, potentially leading to a mix of monomers. Optimizing the feed ratio of dodecanoic acid to the co-substrate can help control the monomer composition.[1]

Issue 3: Excessive Foaming During Fermentation

  • Question: I am experiencing significant and uncontrollable foaming in my bioreactor, especially during the production phase. What is causing this and how can it be managed?

  • Answer: Excessive foaming is often a sign of cell lysis and the release of intracellular contents, or it can be caused by the properties of the substrate itself.

    • Substrate-Related Foaming: Fatty acid substrates like decanoic acid can act as surfactants, leading to foaming, particularly at high feed rates.[3]

    • Cell Lysis: Uncontrolled substrate accumulation can lead to toxicity and cell lysis, releasing proteins and other molecules that stabilize foam.[8] Foaming can become uncontrollable at high cell densities when substrate feeding is not properly managed.[1]

    • Management Strategies:

      • Antifoam Agents: Use a suitable antifoam agent. However, excessive use can interfere with oxygen transfer and downstream processing.

      • Optimized Feeding Strategy: A well-controlled fed-batch strategy that avoids substrate accumulation is the most effective way to prevent foaming caused by toxicity.[1][3]

      • Bioreactor Design: The design of the bioreactor, including the type of impeller and agitation speed, can influence foam formation.

Issue 4: Cell Lysis Observed in the Late Stages of Fermentation

  • Question: Towards the end of my fed-batch fermentation, I observe a drop in optical density and signs of cell lysis. What could be the cause?

  • Answer: Cell lysis in the later stages of fermentation can be triggered by several stress factors:

    • Nutrient Depletion: Exhaustion of essential nutrients, other than the intended limiting nutrient for PHA production, can lead to cell death and lysis.

    • Accumulation of Toxic Byproducts: The accumulation of toxic metabolic byproducts can create an unfavorable environment.

    • Substrate Toxicity: As mentioned, high concentrations of fatty acid substrates can be detrimental to cell membrane integrity.[8]

    • High PHA Accumulation: While the goal is high PHA content, excessive accumulation can also impose a physical stress on the cells, potentially leading to lysis.

    • Troubleshooting Steps:

      • Monitor substrate and key nutrient concentrations throughout the fermentation.

      • Ensure the feeding strategy is well-controlled to prevent substrate accumulation.

      • Consider harvesting the cells before significant lysis occurs if the PHA content has reached a satisfactory level.

Quantitative Data Presentation

Table 1: Optimized Fermentation Parameters for 3-Hydroxydodecanoate Production in Pseudomonas putida

ParameterOptimal Value/RangeNotes
Temperature28 - 30°CHigher temperatures can negatively impact growth and PHA production.[9][10][11]
pH6.8 - 7.0P. putida generally prefers a neutral pH for optimal growth.[12][13][14]
Dissolved Oxygen (DO)> 20% of air saturationMaintained by adjusting agitation and aeration rates. A DO-stat feeding strategy can be effective.[15][16]
Carbon Source (Precursor)Dodecanoic AcidFed-batch feeding is recommended to avoid toxicity.[6]
Nitrogen SourceAmmonium (B1175870) Sulfate (B86663)Nitrogen limitation is often used to trigger PHA accumulation.[15]
Feeding StrategyFed-batch (DO-stat or constant feed)Crucial for achieving high cell density and high PHA content.[6][8][15]

Table 2: Optimized Fermentation Parameters for 3-Hydroxydodecanoate Production in Engineered Escherichia coli

ParameterOptimal Value/RangeNotes
TemperatureGrowth Phase: 37°C; Production Phase: 30°CA temperature shift can improve protein folding and PHA accumulation.[1][3]
pHGrowth Phase: 7.0; Production Phase: 8.0A pH shift can be part of the two-stage production strategy.[1][3]
Dissolved Oxygen (DO)Maintained at > 30% saturationImportant for maintaining aerobic metabolism.
Carbon Source (Growth)GlucoseUsed for biomass accumulation before inducing PHA production.[1][3]
Carbon Source (Precursor)Dodecanoic AcidCo-fed with glucose during the production phase.[1][3]
MediumDefined or semi-defined medium with trace metalsRich media like LB or Terrific Broth can also be used.[1][5][7][17]
InductionIPTG (for lac-inducible systems)Optimal concentration and timing need to be determined empirically.

Experimental Protocols

Protocol 1: Fed-Batch Fermentation of Engineered P. putida for 3-Hydroxydodecanoate Production

  • Inoculum Preparation:

    • Inoculate a single colony of the engineered P. putida strain (e.g., a fadA, fadB knockout) into a seed culture medium (e.g., Nutrient Broth).[18]

    • Incubate at 30°C with shaking until the culture reaches the late exponential phase.

  • Bioreactor Setup:

    • Prepare the fermentation medium (e.g., a defined mineral salt medium with ammonium sulfate as the nitrogen source) in a sterilized bioreactor.

    • Calibrate pH and DO probes. Set the initial temperature to 30°C and pH to 7.0.

  • Batch Phase:

    • Inoculate the bioreactor with the seed culture.

    • Allow the culture to grow in batch mode, consuming the initial carbon source, until a specific optical density is reached or the initial carbon source is depleted.

  • Fed-Batch Phase (Biomass Accumulation):

    • Initiate a fed-batch strategy with a growth-supporting carbon source (e.g., glucose or a mixture with a low concentration of dodecanoate) to achieve high cell density. A DO-stat feeding method can be employed where the feed rate is linked to the DO concentration.[6][15]

  • Fed-Batch Phase (Production):

    • Once the desired cell density is reached, induce PHA production by limiting a key nutrient (typically nitrogen).

    • Begin feeding the precursor carbon source, dodecanoic acid, at a controlled rate to avoid toxicity and foaming. The feed can be a constant rate or adjusted based on real-time monitoring of the culture.

  • Harvesting:

    • Monitor the production of 3-hydroxydodecanoate by taking periodic samples.

    • Harvest the cells by centrifugation when the production rate plateaus or signs of cell lysis become significant.

Protocol 2: Quantification of 3-Hydroxydodecanoate using Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation (Methanolysis):

    • Harvest a known amount of lyophilized cell biomass (e.g., 10-20 mg).

    • Add 2 mL of chloroform (B151607) and 2 mL of a methanol/sulfuric acid mixture (e.g., 85:15 v/v) to the cells.

    • Add an internal standard (e.g., methyl benzoate).[3]

    • Seal the tube and heat at 100°C for 140 minutes to convert the 3-hydroxyacyl-CoAs to their methyl ester derivatives.[19]

    • Cool the sample to room temperature.

    • Add 1 mL of distilled water and vortex to extract the methyl esters into the chloroform phase.

    • Carefully transfer the lower chloroform phase to a new vial for analysis.

  • GC-MS Analysis:

    • Instrument: Gas chromatograph coupled to a mass spectrometer.

    • Column: A suitable capillary column (e.g., HP-5MS).[20]

    • Injector Temperature: 250°C.

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 5 minutes.

      • Ramp to 200°C at 3.8°C/min.

      • Ramp to 290°C at 15°C/min, hold for 6 minutes.[20]

    • Carrier Gas: Helium.

    • MS Detection: Scan mode or selected ion monitoring (SIM) for higher sensitivity. The characteristic ion for the trimethylsilyl (B98337) derivative of 3-hydroxy fatty acid methyl esters is often m/z 175.[21]

  • Quantification:

    • Identify the peak corresponding to 3-hydroxydodecanoate methyl ester based on its retention time and mass spectrum compared to a known standard.

    • Quantify the amount of 3-hydroxydodecanoate by comparing its peak area to that of the internal standard and using a calibration curve generated with pure standards.

Protocol 3: Quantification of 3-Hydroxydodecanoate using High-Performance Liquid Chromatography (HPLC)

Note: As 3-hydroxydodecanoate lacks a strong UV chromophore, derivatization or the use of a universal detector like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is necessary.

  • Sample Preparation (Derivatization for UV/Fluorescence Detection - Optional):

    • Extract the 3-hydroxydodecanoic acid from the fermentation broth or hydrolyzed biomass.

    • Derivatize the carboxylic acid group with a fluorescent or UV-absorbing tag according to a standard protocol.

  • HPLC Analysis (with ELSD/CAD):

    • Instrument: HPLC system with an ELSD or CAD.

    • Column: C18 reverse-phase column (e.g., 3.0 mm x 150 mm, 3 µm particle size).[18]

    • Mobile Phase: A gradient of acetonitrile (B52724) and water (with a small amount of acid, e.g., 0.1% formic acid, to ensure the analyte is in its protonated form).

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Column Temperature: 30°C.[18]

    • Detector Settings (ELSD): Nebulizer temperature and gas flow should be optimized for the mobile phase composition and flow rate.

  • Quantification:

    • Generate a calibration curve using a series of known concentrations of a pure 3-hydroxydodecanoate standard.

    • Quantify the 3-hydroxydodecanoate in the sample by comparing its peak area to the calibration curve.

Signaling Pathways and Experimental Workflows

Metabolic Pathway for 3-Hydroxydodecanoate Production

Metabolic_Pathway Dodecanoate Dodecanoate (C12 Fatty Acid) FadD FadD (Acyl-CoA Synthetase) Dodecanoate->FadD Dodecanoyl_CoA Dodecanoyl-CoA FadE FadE (Acyl-CoA Dehydrogenase) Dodecanoyl_CoA->FadE Enoyl_CoA trans-2-Dodecenoyl-CoA FadB_hydratase FadB (Enoyl-CoA Hydratase) Enoyl_CoA->FadB_hydratase PhaJ PhaJ ((R)-specific Enoyl-CoA Hydratase) Enoyl_CoA->PhaJ Hydroxyacyl_CoA (S)-3-Hydroxydodecanoyl-CoA FadB_dehydrogenase FadB (3-Hydroxyacyl-CoA Dehydrogenase) Hydroxyacyl_CoA->FadB_dehydrogenase Ketoacyl_CoA 3-Ketododecanoyl-CoA FadA FadA (β-Ketothiolase) Ketoacyl_CoA->FadA β-oxidation cycle Decanoyl_CoA Decanoyl-CoA (C10) PHA_precursor (R)-3-Hydroxydodecanoyl-CoA PhaC PhaC (PHA Synthase) PHA_precursor->PhaC PHA Poly(3-hydroxydodecanoate) FadD->Dodecanoyl_CoA FadE->Enoyl_CoA FadB_hydratase->Hydroxyacyl_CoA FadB_dehydrogenase->Ketoacyl_CoA Knockout Knockout to Increase Yield FadB_dehydrogenase->Knockout FadA->Decanoyl_CoA β-oxidation cycle FadA->Knockout PhaJ->PHA_precursor PhaC->PHA Regulatory_Pathway cluster_Gac Gac/Rsm Cascade cluster_Cbr CbrA/CbrB System GacS GacS (Sensor Kinase) GacA GacA (Response Regulator) GacS->GacA Phosphorylation rsmY_Z rsmY/rsmZ (sRNAs) GacA->rsmY_Z Activates Transcription RsmA RsmA (mRNA binding protein) rsmY_Z->RsmA Sequesters phaC1 phaC1 mRNA (PHA Synthase) RsmA->phaC1 Represses Translation CbrA CbrA (Sensor Kinase) CbrB CbrB (Response Regulator) CbrA->CbrB Phosphorylation CrcZ_Y crcZ/crcY (sRNAs) CbrB->CrcZ_Y Activates Transcription Crc Crc (Catabolite Repression Control protein) CrcZ_Y->Crc Sequesters Crc->phaC1 Represses Translation Translation Translation phaC1->Translation PHA_Synthase PHA Synthase Protein Translation->PHA_Synthase PHA_Production PHA Production PHA_Synthase->PHA_Production Unknown_Signal Unknown Signal Unknown_Signal->GacS CN_Balance C:N Balance CN_Balance->CbrA Experimental_Workflow Strain_Selection Strain Selection (e.g., P. putida fadA/B-) Media_Optimization Media Optimization (C:N ratio, trace elements) Strain_Selection->Media_Optimization Shake_Flask Shake Flask Experiments (Screening conditions) Media_Optimization->Shake_Flask Bioreactor_Setup Bioreactor Setup & Sterilization Shake_Flask->Bioreactor_Setup Fed_Batch Fed-Batch Fermentation (pH, Temp, DO control) Bioreactor_Setup->Fed_Batch Sampling In-process Sampling (OD, Substrate, Product) Fed_Batch->Sampling Harvesting Cell Harvesting (Centrifugation) Fed_Batch->Harvesting Sampling->Fed_Batch Extraction Product Extraction & Purification Harvesting->Extraction Analysis Quantification (GC-MS / HPLC) Extraction->Analysis Data_Analysis Data Analysis & Iteration Analysis->Data_Analysis Data_Analysis->Media_Optimization Iterate Data_Analysis->Fed_Batch Iterate

References

Technical Support Center: Reducing Interference in Mass Spectrometric Analysis of Complex Lipid Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common interference issues encountered during the mass spectrometric analysis of complex lipid samples.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of interference in the mass spectrometric analysis of lipids?

A1: Interference in lipid mass spectrometry can be broadly categorized into three main types:

  • Isobaric Interference: This occurs when different lipid species have the same nominal mass-to-charge ratio (m/z) but different elemental compositions. For example, phosphatidylcholine (PC) and sphingomyelin (B164518) (SM) can have overlapping isotopic patterns.[1][2][3] High-resolution mass spectrometry is often required to distinguish these species.[4][5][6]

  • Isomeric Interference: This is a significant challenge in lipidomics where lipids have the same elemental composition but differ in their structure.[7][8][9][10] This includes differences in acyl chain position (sn-isomers), double bond position, and double bond geometry (cis/trans).[7][10]

  • Matrix Effects: These are caused by co-eluting compounds from the sample matrix that can suppress or enhance the ionization of the target lipid analytes, leading to inaccurate quantification.[11][12][13] Phospholipids are a major contributor to matrix effects in electrospray ionization (ESI).[12][14][15]

Q2: How can I determine if my analysis is affected by matrix effects?

A2: Two common methods to assess matrix effects are:

  • Post-Extraction Spike Method: This quantitative method involves comparing the signal response of an analyte spiked into a blank matrix extract with the response of the analyte in a neat solvent at the same concentration. The percentage difference in the signal indicates the degree of ion suppression or enhancement.[12]

  • Post-Column Infusion Method: This is a qualitative technique used to identify regions in the chromatogram where matrix effects occur. A constant flow of the analyte is infused into the mass spectrometer post-column, and a blank matrix extract is injected. Dips or rises in the analyte's baseline signal indicate ion suppression or enhancement at those retention times.[12]

Q3: What is ion mobility spectrometry (IMS) and how can it help reduce interference?

A3: Ion mobility spectrometry (IMS) is a technique that separates ions in the gas phase based on their size, shape, and charge.[2][9] When coupled with mass spectrometry (IMS-MS), it provides an additional dimension of separation, which is highly effective for resolving isomeric and isobaric lipid species that cannot be distinguished by mass alone.[2][7][9][16] Techniques like Differential Ion Mobility Spectrometry (DMS), also known as Field Asymmetric Waveform Ion Mobility Spectrometry (FAIMS), are particularly powerful for separating lipid classes and isomers.[1][17][18][19][20][21]

Q4: Can chemical derivatization help in resolving lipid isomers?

A4: Yes, chemical derivatization can be a powerful strategy. By reacting specific functional groups on lipids with a derivatizing agent, you can alter their physicochemical properties.[22][23][24] This can improve chromatographic separation, enhance ionization efficiency, and, importantly, allow for the differentiation of isomers by producing unique fragment ions in tandem MS experiments.[22][23][24][25] For example, online photochemical derivatization of C=C bonds can help identify their positions.[25]

Troubleshooting Guides

Issue 1: Poor signal intensity and inconsistent quantification, suspecting matrix effects.

This guide provides a systematic approach to troubleshooting and mitigating matrix effects.

A Start: Low/Inconsistent Signal B Dilute Sample A->B Quickest First Step C Optimize Chromatography A->C If dilution is insufficient D Improve Sample Preparation A->D Most effective approach E Use Internal Standards A->E For better quantification G Signal Improved? B->G C->G D->G E->G F Assess Matrix Effect (Post-Extraction Spike) H Problem Solved G->H Yes I Problem Persists G->I No I->F Quantify the effect A Start: Isomeric Interference B High-Resolution LC Separation A->B C Ion Mobility Spectrometry (IMS) A->C D Tandem MS (MS/MS) with Specific Fragmentation A->D E Chemical Derivatization A->E F Isomers Resolved? B->F C->F D->F E->F G Successful Identification F->G Yes H Consider Combining Techniques F->H No cluster_0 Sample Preparation cluster_1 Mass Spectrometry Analysis A Biological Sample B Lipid Extraction (LLE/SPE) A->B C Clean Lipid Extract B->C D LC Separation C->D E Ion Mobility Separation (IMS) D->E F Mass Analysis (MS) E->F G Tandem MS (MS/MS) F->G

References

Improving the efficiency of derivatization reactions for hydroxylated fatty acids.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the efficiency of derivatization reactions for hydroxylated fatty acids.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for the analysis of hydroxylated fatty acids?

Derivatization is crucial for several analytical techniques, particularly gas chromatography (GC). Free fatty acids, especially hydroxylated ones, are polar and have low volatility, which can lead to poor chromatographic performance, including peak tailing and late elution.[1] Derivatization converts the polar carboxyl and hydroxyl groups into less polar and more volatile esters or silyl (B83357) ethers, resulting in improved peak shape, better separation, and increased sensitivity. For liquid chromatography-mass spectrometry (LC-MS), derivatization can enhance ionization efficiency, leading to lower detection limits.[2][3][4]

Q2: What are the most common derivatization methods for hydroxylated fatty acids?

The two most common methods are:

  • Esterification: This method, typically forming fatty acid methyl esters (FAMEs), targets the carboxyl group. Common reagents include boron trifluoride in methanol (B129727) (BF3-methanol) or methanolic hydrochloric acid (HCl-methanol).[1]

  • Silylation: This method targets both the carboxyl and hydroxyl groups, converting them to trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) ethers/esters. Common reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS).[1]

Q3: Which derivatization method should I choose?

The choice of method depends on the analytical technique and the specific hydroxylated fatty acids being analyzed.

  • For GC-MS analysis , silylation is often preferred as it derivatizes both the carboxylic acid and the hydroxyl groups, leading to more volatile compounds and characteristic mass spectra.[1] TBDMS derivatives are more stable than TMS derivatives and can provide more structural information from their mass spectra.[5]

  • Esterification (FAMEs) is a robust method for analyzing the overall fatty acid profile, but the remaining free hydroxyl group can still cause some peak tailing.[1]

  • For LC-MS analysis , derivatization is used to improve ionization efficiency. Reagents that introduce a permanently charged group can significantly enhance sensitivity.[2][4][6]

Troubleshooting Guides

GC Analysis

Q4: My derivatized hydroxylated fatty acid peaks are tailing. What is the cause and how can I fix it?

Peak tailing is a common issue and can be caused by several factors:

  • Incomplete Derivatization: If the hydroxyl or carboxyl groups are not fully derivatized, the remaining polar sites can interact with active sites in the GC system.

    • Solution: Optimize your derivatization reaction. This may involve increasing the reagent-to-sample ratio, extending the reaction time, or increasing the temperature. Ensure your sample is completely dry, as moisture can quench the derivatization reagents.[1]

  • Active Sites in the GC System: Exposed silanol (B1196071) groups in the injector liner, column, or detector can interact with the analytes.

    • Solution: Use a deactivated inlet liner and ensure it is clean. Regularly condition your GC column according to the manufacturer's instructions. If the column is old, it may need to be replaced. Trimming a small portion from the front of the column can also help remove accumulated non-volatile residues.

  • Suboptimal GC Method Parameters: An injector temperature that is too low can cause slow volatilization.

    • Solution: Increase the injector temperature to ensure rapid volatilization of your derivatives.

Q5: I am seeing multiple peaks for a single hydroxylated fatty acid standard after derivatization. What is happening?

This can be due to:

  • Incomplete Derivatization: If both a hydroxyl and a carboxyl group are present, you might be seeing peaks for the partially and fully derivatized compound. For example, with silylation, you could have a species where only the carboxyl group is derivatized and another where both groups are.

    • Solution: Optimize the derivatization conditions as described above to drive the reaction to completion.

  • Formation of Isomers: Some derivatization conditions, particularly with BF3-methanol at high temperatures or long reaction times, can cause isomerization of unsaturated fatty acids.[7]

    • Solution: Use milder reaction conditions (e.g., lower temperature, shorter time) and consider using a different catalyst like methanolic HCl, which is less prone to causing isomerization.[8]

  • Side Reactions: BF3-methanol can sometimes lead to the formation of methoxy (B1213986) derivatives as byproducts with unsaturated fatty acids.[9]

    • Solution: Minimize the amount of BF3-methanol and the reaction time.

Q6: The recovery of my long-chain hydroxylated fatty acid derivatives is low. What can I do?

  • Incomplete Derivatization: Longer-chain fatty acids can be less soluble and may require more stringent derivatization conditions.

    • Solution: Ensure the sample is fully dissolved in an appropriate solvent before adding the derivatization reagent. You may need to increase the reaction temperature or time. For sterically hindered hydroxyl groups, a more powerful silylating agent or a catalyst might be necessary.

  • Adsorption: These larger molecules can be more prone to adsorption onto surfaces in the GC system or during sample preparation.

    • Solution: Ensure all glassware is properly silanized to minimize active sites. Use a deactivated inlet liner.

  • Extraction Inefficiency: The derivatized long-chain fatty acids may not be efficiently extracted into the organic solvent after the reaction.

    • Solution: Perform multiple extractions with a suitable nonpolar solvent like hexane (B92381) to ensure complete recovery.

Sample Preparation & Reaction Conditions

Q7: How critical is the removal of water from my sample before derivatization?

Extremely critical, especially for silylation reactions. Silylating reagents like BSTFA and MSTFA are highly sensitive to moisture and will preferentially react with water instead of your sample, leading to incomplete derivatization and low yields.[1] Esterification reactions are also hindered by the presence of water.

  • Solution: Lyophilize (freeze-dry) your samples to remove all traces of water. If dissolving your sample in a solvent, ensure the solvent is anhydrous.

Q8: I am working with polyunsaturated hydroxylated fatty acids. Are there any special precautions I should take during derivatization?

Yes, polyunsaturated fatty acids are susceptible to oxidation, especially at elevated temperatures.

  • Solution: Perform the derivatization reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Use the mildest possible reaction conditions (temperature and time) that still achieve complete derivatization. Some studies suggest that BF3-methanol can cause degradation of certain polyunsaturated fatty acids at high temperatures.[7]

Quantitative Data Comparison

Table 1: Comparison of Common Derivatization Reagents for Hydroxylated Fatty Acids

ReagentTarget GroupsTypical Reaction ConditionsAdvantagesDisadvantages
BF3-Methanol Carboxyl60-100°C, 10-60 min[1][10]Readily available, effective for FAMEs.Can cause isomerization and degradation of unsaturated fatty acids at high temperatures, potential for byproduct formation.[7][9]
HCl-Methanol Carboxyl60-100°C, 30-90 min[11]Milder than BF3, less prone to side reactions.[8]Can be less efficient for transesterification of some lipid classes compared to BF3.
BSTFA (+TMCS) Carboxyl, Hydroxyl60-80°C, 30-60 min[1]Derivatizes both functional groups, volatile byproducts.Highly moisture sensitive, TMS derivatives can be less stable over time.[1]
MSTFA (+TMCS) Carboxyl, Hydroxyl60-80°C, 30-60 min[1]Similar to BSTFA, often considered more reactive.Highly moisture sensitive.
MTBSTFA Carboxyl, Hydroxyl60-80°C, 30-60 minForms more stable TBDMS derivatives, useful for structural elucidation by MS.[5]May not be suitable for sterically hindered compounds.[12]

Table 2: Reported Derivatization Efficiencies and Recoveries for Fatty Acids

Derivatization MethodAnalyte(s)MatrixReported Efficiency/RecoveryReference
NaOH + BF3-Methanol Various Fatty AcidsPlasma>80% derivatization rate for all tested lipid classes[11]
HCl-Methanol Various Fatty AcidsPlasma>80% derivatization rate for all tested lipid classes[11]
TMS-DM Various Fatty AcidsBakery ProductsHigher recovery values (90-106%) compared to KOCH3/HCl[13][14]
KOCH3/HCl Various Fatty AcidsBakery ProductsLower recovery values (84-112%) and higher variation[13][14]

Note: The efficiencies can vary depending on the specific hydroxylated fatty acid and the complexity of the sample matrix.

Experimental Protocols

Protocol 1: Silylation using BSTFA with 1% TMCS

This protocol is suitable for the derivatization of both the carboxyl and hydroxyl groups of hydroxylated fatty acids for GC-MS analysis.

  • Sample Preparation: Ensure the sample (1-10 mg) is completely dry. This can be achieved by lyophilization or by evaporating an aqueous sample to dryness under a stream of nitrogen.

  • Reagent Addition: Place the dried sample in a reaction vial. Add 200 µL of an appropriate anhydrous solvent (e.g., pyridine, acetonitrile, or DMF) to dissolve the sample. Add 100 µL of BSTFA with 1% TMCS.

  • Reaction: Cap the vial tightly and vortex for 30 seconds. Heat the mixture at 60-80°C for 30-60 minutes.

  • Analysis: Cool the vial to room temperature. The sample is now ready for injection into the GC-MS. If necessary, the sample can be diluted with an anhydrous solvent.

Protocol 2: Esterification using BF3-Methanol (14% w/v)

This protocol is for the formation of fatty acid methyl esters (FAMEs).

  • Sample Preparation: Place the dried sample (1-25 mg) into a reaction vial.

  • Reagent Addition: Add 2 mL of 14% BF3-methanol solution.

  • Reaction: Cap the vial tightly and heat at 60-100°C for 10-30 minutes. Milder conditions (60°C for 10 minutes) are recommended to minimize side reactions with unsaturated fatty acids.

  • Extraction: Cool the vial to room temperature. Add 1 mL of water and 2 mL of hexane. Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.

  • Sample Cleanup: Centrifuge the vial to separate the layers. Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate (B86663) to remove any residual water.

  • Analysis: The sample is now ready for GC analysis.

Visualizations

experimental_workflow_silylation cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis start Start with Dried Sample dissolve Dissolve in Anhydrous Solvent start->dissolve add_reagent Add BSTFA (+ 1% TMCS) dissolve->add_reagent heat Heat at 60-80°C for 30-60 min add_reagent->heat cool Cool to Room Temperature heat->cool inject Inject into GC-MS cool->inject

Caption: Experimental workflow for silylation of hydroxylated fatty acids.

experimental_workflow_esterification cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_extraction Extraction cluster_cleanup Sample Cleanup & Analysis start Start with Dried Sample add_reagent Add BF3-Methanol start->add_reagent heat Heat at 60-100°C for 10-30 min add_reagent->heat add_water_hexane Add Water and Hexane heat->add_water_hexane extract Vortex and Separate Layers add_water_hexane->extract dry Dry Hexane Layer with Na2SO4 extract->dry inject Inject into GC dry->inject

Caption: Experimental workflow for esterification of hydroxylated fatty acids.

troubleshooting_logic cluster_peak_shape Peak Shape Issues cluster_quantification Quantification Issues start Poor Chromatographic Results peak_tailing Peak Tailing? start->peak_tailing low_yield Low Yield/ Recovery? start->low_yield incomplete_deriv Incomplete Derivatization? peak_tailing->incomplete_deriv Yes active_sites Active Sites in System? incomplete_deriv->active_sites No optimize_reaction Optimize Reaction: - Increase reagent - Increase time/temp - Ensure dry sample incomplete_deriv->optimize_reaction Yes check_system Check GC System: - Use deactivated liner - Condition/trim column - Check for leaks active_sites->check_system Yes reaction_conditions Suboptimal Reaction Conditions? low_yield->reaction_conditions Yes sample_loss Sample Loss During Workup? reaction_conditions->sample_loss No revisit_protocol Re-evaluate Protocol: - Check reagent quality - Ensure anhydrous conditions - Optimize for specific analyte reaction_conditions->revisit_protocol Yes improve_extraction Improve Extraction: - Multiple extractions - Check solvent polarity sample_loss->improve_extraction Yes

Caption: Troubleshooting logic for common derivatization issues.

References

Validation & Comparative

Comparison of different synthesis routes for Methyl 3-hydroxydodecanoate.

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the synthesis of Methyl 3-hydroxydodecanoate, an important intermediate in the pharmaceutical and cosmetic industries, is presented below. This document provides a comparative analysis of three distinct synthetic routes: the Reformatsky reaction, asymmetric hydrogenation, and chemoenzymatic kinetic resolution. The comparison focuses on key performance indicators such as yield, enantioselectivity, and reaction conditions, supported by representative experimental data. Detailed protocols for each methodology are provided to facilitate practical application by researchers, scientists, and drug development professionals.

Comparison of Synthesis Routes

The selection of an optimal synthesis route for this compound is contingent on factors such as desired stereochemistry, scalability, and cost-effectiveness. The following table summarizes the key quantitative data for the three discussed methods.

ParameterReformatsky ReactionAsymmetric HydrogenationChemoenzymatic Kinetic Resolution
Starting Materials Decanal (B1670006), Methyl bromoacetate (B1195939), ZincMethyl 3-oxododecanoate (B1238196)Racemic this compound
Key Reagents/Catalyst Activated Zinc(R)- or (S)-BINAP-Ru(II) catalystImmobilized Lipase (B570770) (e.g., CAL-B)
Reaction Conditions Toluene (B28343), 90°C, 30 minMethanol, 50-100 atm H₂, Room temp., 12-24 hOrganic solvent (e.g., hexane), 30-45°C, 24-48 h
Typical Yield ~85% (racemic)>95%~45% (for one enantiomer)
Enantioselectivity (ee) N/A (produces racemate)>98%>99%
Key Advantages Good yield for racemic product, relatively fast reaction.High yield and excellent enantioselectivity.Very high enantioselectivity, mild reaction conditions.
Key Disadvantages Produces a racemic mixture requiring further resolution.Requires a specialized chiral catalyst and high-pressure equipment.Theoretical maximum yield for a single enantiomer is 50%.

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below.

Reformatsky Reaction

This method produces racemic this compound through the reaction of an aldehyde with an α-halo ester in the presence of zinc.

Materials:

  • Decanal

  • Methyl bromoacetate

  • Activated zinc dust

  • Iodine (catalytic amount)

  • Toluene

  • Methyl tert-butyl ether (MTBE)

  • Water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • A suspension of activated zinc dust (5.0 eq) and a catalytic amount of iodine (0.1 eq) in toluene (50 mL) is stirred under reflux for 5 minutes and then cooled to room temperature.

  • To this mixture, add methyl bromoacetate (2.0 eq).

  • Subsequently, a solution of decanal (1.0 eq) in toluene (10 mL) is added to the suspension.

  • The resulting mixture is stirred at 90°C for 30 minutes.[1]

  • After cooling the reaction to 0°C, water is added to quench the reaction.

  • The suspension is filtered, and the filtrate is extracted with MTBE.

  • The combined organic phases are washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

  • The crude product is purified by silica (B1680970) gel chromatography to yield this compound.

Asymmetric Hydrogenation of Methyl 3-oxododecanoate

This route provides enantiomerically pure this compound through the asymmetric reduction of the corresponding β-keto ester using a chiral catalyst.

Part A: Synthesis of Methyl 3-oxododecanoate This precursor can be synthesized via a malonic ester synthesis.

Materials:

  • Potassium methyl malonate

  • Triethylamine (Et₃N)

  • Anhydrous magnesium chloride (MgCl₂)

  • Decanoyl chloride

  • Acetonitrile (MeCN)

  • Toluene

  • Hydrochloric acid (13% aqueous solution)

Procedure:

  • In a 1 L flask under an argon atmosphere, place potassium methyl malonate (0.21 mol).

  • Add MeCN (300 mL), stir the mixture, and cool to 10-15°C.

  • Add dry Et₃N (0.32 mol) followed by anhydrous MgCl₂ (0.25 mol) and continue stirring at 20-25°C for 2.5 hours.[2]

  • Cool the resulting slurry to 0°C and add decanoyl chloride (0.1 mol) dropwise over 25 minutes, followed by the addition of Et₃N (3 mL).

  • Allow the mixture to stir overnight at 20-25°C and then concentrate in vacuo to remove MeCN.

  • Suspend the residue in toluene (100 mL) and reconcentrate in vacuo.

  • Add toluene (150 mL) and cool the mixture to 10-15°C.

  • Cautiously add 13% aqueous HCl (150 mL) while maintaining the temperature below 25°C.

  • Separate the aqueous layer, and wash the organic layer twice with 40 mL of 13% aq. HCl and 40 mL of water.

  • Concentrate the organic layer in vacuo to give the crude product, which can be purified by distillation or recrystallization to yield Methyl 3-oxododecanoate.[2]

Part B: Asymmetric Hydrogenation

Materials:

  • Methyl 3-oxododecanoate

  • (R)- or (S)-BINAP-Ru(II) complex

  • Methanol (degassed)

  • Hydrogen gas

Procedure:

  • In a dry Schlenk tube under an argon atmosphere, dissolve Methyl 3-oxododecanoate (1.0 equiv) in degassed methanol.

  • Add the in-situ prepared (R)- or (S)-BINAP-Ru(II) catalyst (0.001 to 0.01 equiv).[3]

  • Transfer the solution to a high-pressure autoclave.

  • Pressurize the autoclave with hydrogen gas to 50-100 atm.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • After the reaction, carefully vent the hydrogen gas.

  • The solvent is removed by rotary evaporation, and the residue is distilled to give enantiomerically pure this compound.[3]

Chemoenzymatic Kinetic Resolution

This method utilizes the enantioselectivity of a lipase to resolve a racemic mixture of this compound.

Materials:

  • Racemic this compound

  • Immobilized Candida antarctica lipase B (CAL-B, e.g., Novozym 435)

  • Acyl donor (e.g., vinyl acetate)

  • Anhydrous organic solvent (e.g., hexane (B92381) or toluene)

Procedure:

  • In a flask, dissolve racemic this compound (1.0 equiv) in an anhydrous organic solvent.

  • Add the acyl donor (e.g., vinyl acetate, 1.5 equiv).

  • Add immobilized CAL-B (typically 1-10% by weight of the substrate).

  • Stir the mixture at a controlled temperature (e.g., 30-45°C).

  • Monitor the reaction progress by GC or TLC until approximately 50% conversion is reached.

  • Filter off the immobilized enzyme. The enzyme can often be washed and reused.

  • Concentrate the filtrate under reduced pressure.

  • Separate the resulting acylated (R)- or (S)-Methyl 3-hydroxydodecanoate from the unreacted (S)- or (R)-Methyl 3-hydroxydodecanoate by silica gel column chromatography.

  • To obtain the free hydroxy ester from the acylated product, perform a mild hydrolysis (e.g., using K₂CO₃ in methanol).

Visualizations

The following diagrams illustrate the workflows for the described synthetic routes.

reformatsky_reaction decanal Decanal reaction Reaction in Toluene 90°C, 30 min decanal->reaction bromoacetate Methyl Bromoacetate reformatsky_reagent Reformatsky Reagent (Organozinc Intermediate) bromoacetate->reformatsky_reagent zinc Activated Zinc zinc->reformatsky_reagent reformatsky_reagent->reaction workup Aqueous Workup & Purification reaction->workup product Racemic Methyl 3-hydroxydodecanoate workup->product

Reformatsky Reaction Workflow

asymmetric_hydrogenation keto_ester Methyl 3-oxododecanoate hydrogenation Asymmetric Hydrogenation in Methanol, RT, 12-24h keto_ester->hydrogenation catalyst Ru-BINAP Catalyst (R)- or (S)- catalyst->hydrogenation hydrogen H₂ (50-100 atm) hydrogen->hydrogenation purification Purification hydrogenation->purification r_product (R)-Methyl 3-hydroxydodecanoate purification->r_product using (R)-BINAP s_product (S)-Methyl 3-hydroxydodecanoate purification->s_product using (S)-BINAP

Asymmetric Hydrogenation Workflow

kinetic_resolution racemate Racemic Methyl 3-hydroxydodecanoate resolution Kinetic Resolution in Hexane, 30-45°C racemate->resolution lipase Immobilized Lipase (e.g., CAL-B) lipase->resolution acyl_donor Acyl Donor (e.g., Vinyl Acetate) acyl_donor->resolution separation Separation resolution->separation s_product (S)-Methyl 3-hydroxydodecanoate (unreacted) separation->s_product r_acylated (R)-3-Acetoxydodecanoate separation->r_acylated hydrolysis Hydrolysis r_acylated->hydrolysis r_product (R)-Methyl 3-hydroxydodecanoate hydrolysis->r_product

Chemoenzymatic Kinetic Resolution Workflow

References

A Comparative Analysis of the Biological Activities of Methyl 3-hydroxydodecanoate and its Parent Acid, 3-hydroxydodecanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and development, the comparative analysis of a parent compound and its derivatives is crucial for identifying candidates with optimal efficacy and pharmacokinetic properties. This guide provides a detailed comparison of the known biological activities of 3-hydroxydodecanoic acid and its corresponding methyl ester, Methyl 3-hydroxydodecanoate. This document is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation based on available experimental data.

Summary of Biological Activities

The available scientific literature extensively documents the biological activities of 3-hydroxydodecanoic acid, highlighting its potential in anti-tumor, anti-inflammatory, and antifungal applications. In contrast, specific experimental data on the biological activities of this compound are sparse, with most information derived from commercial suppliers suggesting its use as an antibacterial agent in cosmetic formulations, without substantial supporting data.

Data Presentation

The quantitative data for the biological activities of 3-hydroxydodecanoic acid are summarized in the tables below.

Table 1: Anti-inflammatory Activity of 3-hydroxydodecanoic acid

Cell LineStimulantConcentration of 3-HDAObserved EffectReference
RAW264.7 Murine MacrophagesLipopolysaccharide (LPS)Not specifiedReduction in Reactive Oxygen Species (ROS), TNF-α, Cyclooxygenase-2 (COX-2), and Prostaglandin E2 (PGE2)[Link to relevant study]
RBL-2H3 Rat Mast CellsCompound 48/80Not specified45% reduction in histamine (B1213489) and 58% reduction in β-hexosaminidase expression[Link to relevant study]
HaCaT Human KeratinocytesCapsaicin or 45°CNot specifiedInhibition of IL-31 secretion, reduced TRPV1 activity, and Ca2+ release[Link to relevant study]

Table 2: Antifungal Activity of 3-hydroxydodecanoic acid

Fungal StrainMinimum Inhibitory Concentration (MIC)Reference
Various molds and yeasts10 - 100 µg/mL[Link to relevant study]

Table 3: GPR84 Receptor Activation by 3-hydroxydodecanoic acid

AssayCell LineEC50Observed EffectReference
[³⁵S]GTPγS binding assayGPR84-expressing cells13 µMActivation of GPR84[1]
Chemotaxis assayHuman Polymorphonuclear Leukocytes (PMNs)24.2 µMProvoked chemotaxis[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to enable reproducibility and further investigation.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Stock Solution: Dissolve the test compound (3-hydroxydodecanoic acid or this compound) in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Inoculum Preparation: Culture the microbial strain of interest in an appropriate broth medium overnight. Dilute the culture to achieve a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound stock solution with cation-adjusted Mueller-Hinton broth (CAMHB) or another suitable broth.

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at the optimal temperature and duration for the specific microorganism (typically 37°C for 18-24 hours).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

Anti-inflammatory Activity: Inhibition of Albumin Denaturation Assay

This in vitro assay assesses the anti-inflammatory potential of a compound by measuring its ability to inhibit protein denaturation.

  • Reaction Mixture Preparation: Prepare a reaction mixture containing 0.2 mL of egg albumin, 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of the test compound at various concentrations.

  • Control: A similar volume of distilled water is used as the control.

  • Incubation: Incubate the reaction mixtures at 37°C for 15 minutes.

  • Heat-induced Denaturation: Induce protein denaturation by heating the mixtures at 70°C for 5 minutes.

  • Absorbance Measurement: After cooling, measure the absorbance of the solutions at 660 nm.

  • Calculation of Inhibition: The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test Sample) / Absorbance of Control] x 100

Quorum Sensing Inhibition: Crystal Violet Biofilm Assay

This assay quantifies the inhibition of biofilm formation, a process often regulated by quorum sensing.

  • Culture Preparation: Grow the bacterial strain (e.g., Chromobacterium violaceum or Pseudomonas aeruginosa) in a suitable broth medium, with and without sub-MIC concentrations of the test compounds.

  • Incubation: Incubate the cultures in a 96-well plate at an appropriate temperature for a duration that allows for biofilm formation (e.g., 24-48 hours).

  • Washing: Gently wash the wells with distilled water to remove planktonic bacteria.

  • Staining: Stain the adherent biofilms with a 0.4% (w/v) crystal violet solution for 30 minutes.

  • Washing: Remove the excess stain and wash the wells with distilled water.

  • Solubilization: Solubilize the bound crystal violet with ethanol.

  • Quantification: Measure the optical density of the solubilized stain at 595 nm using a microplate reader. The reduction in absorbance in the presence of the test compound indicates biofilm inhibition.[2][3]

GPR84 Receptor Activation: cAMP Inhibition Assay

This assay measures the activation of Gαi-coupled receptors like GPR84 by quantifying the inhibition of cyclic AMP (cAMP) production.

  • Cell Culture: Use a cell line engineered to express the human GPR84 receptor (e.g., GPR84-CHO).

  • Stimulation: Treat the cells with various concentrations of the test compound (agonist).

  • cAMP Induction: Induce cAMP production using a forskolin (B1673556) stimulus.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit (e.g., HTRF-based assay).

  • Data Analysis: A decrease in cAMP levels in the presence of the test compound indicates GPR84 activation. The EC50 value, the concentration of the agonist that produces 50% of the maximal response, is determined from the dose-response curve.[4]

Mandatory Visualization

The following diagrams illustrate key pathways and workflows relevant to the biological activities discussed.

GPR84_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 3_HDA 3-Hydroxydodecanoic Acid GPR84 GPR84 3_HDA->GPR84 Binds to G_alpha_i Gαi GPR84->G_alpha_i Activates Inflammatory_Response Pro-inflammatory Response GPR84->Inflammatory_Response Leads to AC Adenylate Cyclase G_alpha_i->AC Inhibits cAMP ↓ cAMP AC->cAMP

Caption: GPR84 signaling pathway activated by 3-hydroxydodecanoic acid.

Experimental_Workflow cluster_compound Compound Preparation cluster_assays Biological Assays cluster_analysis Data Analysis & Comparison Compound 3-HDA or This compound Antimicrobial Antimicrobial Assay (MIC Determination) Compound->Antimicrobial Anti_inflammatory Anti-inflammatory Assay (e.g., Albumin Denaturation) Compound->Anti_inflammatory QS_Inhibition Quorum Sensing Inhibition (Biofilm Assay) Compound->QS_Inhibition Data_Analysis Quantitative Data Analysis (IC50, MIC) Antimicrobial->Data_Analysis Anti_inflammatory->Data_Analysis QS_Inhibition->Data_Analysis Comparison Comparative Evaluation Data_Analysis->Comparison

Caption: General experimental workflow for comparing biological activities.

Conclusion

3-hydroxydodecanoic acid exhibits a range of promising biological activities, including anti-tumor, anti-inflammatory, and antifungal effects, with a known mechanism of action involving the GPR84 receptor. The current body of scientific literature, however, lacks sufficient experimental data to conduct a robust comparison with its methyl ester, this compound. While the esterification of the carboxylic acid group may alter the compound's polarity, solubility, and ability to interact with biological targets, thereby potentially modifying its activity, further empirical studies are required to substantiate these hypotheses. Researchers are encouraged to utilize the provided experimental protocols to investigate the biological profile of this compound and facilitate a direct and meaningful comparison with its parent acid. This will be instrumental in determining the therapeutic potential of both molecules.

References

Comparative Analysis of Methyl 3-hydroxydodecanoate and Other 3-hydroxy Fatty Acid Methyl Esters

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Methyl 3-hydroxydodecanoate against other medium to long-chain 3-hydroxy fatty acid methyl esters (3-OH-FAMEs), including Methyl 3-hydroxydecanoate (B1257068), Methyl 3-hydroxytetradecanoate, and Methyl 3-hydroxyhexadecanoate. This document summarizes their physicochemical properties, biological activities with a focus on their role in inflammatory signaling, and detailed experimental protocols for their analysis and evaluation.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound and related 3-OH-FAMEs. These properties are crucial for understanding their behavior in biological systems and for the development of analytical methods.

PropertyMethyl 3-hydroxydecanoateThis compoundMethyl 3-hydroxytetradecanoateMethyl 3-hydroxyhexadecanoate
CAS Number 62675-82-5[1]72864-23-4[2]55682-83-251883-36-4
Molecular Formula C₁₁H₂₂O₃[1]C₁₃H₂₆O₃[2][3]C₁₅H₃₀O₃C₁₇H₃₄O₃
Molecular Weight ( g/mol ) 202.29[1]230.34[2][3]258.40286.45
Appearance LiquidLiquid[3]Solid-
Boiling Point (°C) 278[4]308[4]326[4]358[4]
Melting Point (°C) -0.8[4]19.4[4]39[4]-
Solubility Soluble in Chloroform (B151607), Methanol (B129727) (Slightly)Soluble in common organic solventsSoluble in Chloroform, Ether, Methanol-
Purity >98%>98%[3]>98%-

Biological Activity: Pro-inflammatory Signaling via GPR84

Recent studies have identified 3-hydroxy fatty acids as endogenous ligands for the G protein-coupled receptor 84 (GPR84), a receptor predominantly expressed on immune cells such as macrophages and neutrophils.[5][6] Activation of GPR84 is associated with pro-inflammatory responses, including chemotaxis, phagocytosis, and the production of inflammatory cytokines.[5][7] While much of the research has focused on the free fatty acid forms, their methyl esters are valuable tools for in vitro studies due to their increased cell permeability.

The signaling cascade initiated by the binding of a 3-hydroxy fatty acid to GPR84 is primarily mediated through the Gαi subunit of the heterotrimeric G protein.[8] This leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. The dissociation of the Gβγ subunits can also activate downstream signaling pathways, contributing to the inflammatory response.[8]

Comparative Biological Activity Data

Direct comparative studies on the potency of different 3-OH-FAMEs on GPR84 are limited. However, research on the corresponding free fatty acids provides valuable insights into the structure-activity relationship. For instance, capric acid (C10) has been shown to be a potent activator of GPR84.[5] It is plausible that the chain length of the 3-OH-FAMEs influences their binding affinity and efficacy at the GPR84 receptor, though further studies are required to confirm this for the methyl ester derivatives.

Experimental Protocols

Quantification of 3-hydroxy Fatty Acid Methyl Esters by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general method for the extraction and quantification of 3-OH-FAMEs from biological samples.

1. Lipid Extraction:

  • Homogenize the sample (e.g., cell pellet, tissue) in a mixture of chloroform and methanol (2:1, v/v).

  • Add an internal standard (e.g., a deuterated 3-OH-FAME analogue) for accurate quantification.

  • Vortex the mixture thoroughly and centrifuge to separate the organic and aqueous phases.

  • Collect the lower organic phase containing the lipids.

2. Transesterification:

  • Evaporate the solvent from the lipid extract under a stream of nitrogen.

  • Add a solution of 2% sulfuric acid in methanol to the dried lipid residue.

  • Heat the mixture at 80°C for 1 hour to convert the fatty acids to their methyl esters.

  • After cooling, add water and extract the FAMEs with hexane (B92381).

3. GC-MS Analysis:

  • Inject the hexane extract containing the FAMEs into a gas chromatograph equipped with a mass spectrometer.

  • Column: A polar capillary column (e.g., HP-88 or similar) is recommended for the separation of fatty acid methyl esters.[9]

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A temperature gradient is used to separate the FAMEs based on their chain length and polarity. A typical program might start at a lower temperature and ramp up to a higher temperature.

  • Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode. For quantification, selected ion monitoring (SIM) can be used to monitor characteristic ions of the target 3-OH-FAMEs and the internal standard.

In Vitro Anti-inflammatory Assay: Lipopolysaccharide (LPS)-Induced Cytokine Release

This protocol describes a method to assess the pro-inflammatory effects of 3-OH-FAMEs by measuring cytokine release from macrophages.

1. Cell Culture:

  • Culture a macrophage cell line (e.g., RAW 264.7) in appropriate culture medium supplemented with fetal bovine serum.

  • Seed the cells in 96-well plates at a suitable density and allow them to adhere overnight.

2. Treatment:

  • Prepare stock solutions of the 3-OH-FAMEs in a suitable solvent (e.g., DMSO) and dilute them to the desired concentrations in culture medium.

  • Remove the old medium from the cells and add the medium containing the different concentrations of 3-OH-FAMEs.

  • Include a vehicle control (medium with DMSO) and a positive control (e.g., a known GPR84 agonist).

3. Stimulation:

  • After a pre-incubation period with the 3-OH-FAMEs, stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Incubate the cells for a further period (e.g., 6-24 hours) to allow for cytokine production and release.

4. Cytokine Quantification:

  • Collect the cell culture supernatants.

  • Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatants using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based assay (e.g., Luminex).[10][11]

Visualizations

GPR84 Signaling Pathway

GPR84_Signaling cluster_membrane Cell Membrane cluster_gprotein G Protein GPR84 GPR84 G_alpha_i Gαi GPR84->G_alpha_i Activates ligand 3-OH-FAME ligand->GPR84 Binds G_beta_gamma Gβγ G_alpha_i->G_beta_gamma Dissociates AC Adenylyl Cyclase G_alpha_i->AC Inhibits response Pro-inflammatory Response G_beta_gamma->response cAMP cAMP AC->cAMP Produces cAMP->response Modulates

Caption: GPR84 signaling cascade initiated by 3-OH-FAME binding.

Experimental Workflow for GC-MS Analysis

GCMS_Workflow sample Biological Sample extraction Lipid Extraction (Chloroform/Methanol) sample->extraction transesterification Transesterification (H₂SO₄/Methanol) extraction->transesterification gcms GC-MS Analysis transesterification->gcms data Data Analysis gcms->data

Caption: Workflow for the analysis of 3-OH-FAMEs by GC-MS.

Workflow for In Vitro Anti-inflammatory Assay

Cytokine_Assay_Workflow seeding Seed Macrophages treatment Treat with 3-OH-FAMEs seeding->treatment stimulation Stimulate with LPS treatment->stimulation collection Collect Supernatant stimulation->collection quantification Quantify Cytokines (ELISA/Luminex) collection->quantification

Caption: Workflow for assessing the pro-inflammatory effects of 3-OH-FAMEs.

References

A Researcher's Guide to Cross-Validation of Analytical Methods for Lipid Metabolite Profiling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accuracy and reproducibility of lipid metabolite profiling are paramount. This guide provides a comprehensive comparison of common analytical methods, supported by experimental data, to aid in the selection and validation of the most suitable techniques for your research needs.

The intricate roles of lipids in cellular functions and disease pathogenesis have positioned lipidomics at the forefront of biomedical research. However, the inherent complexity and diversity of the lipidome present significant analytical challenges. Cross-validation of analytical methods is a critical step to ensure the reliability and comparability of lipidomics data across different studies and laboratories. This guide delves into the key aspects of cross-validation, comparing prevalent extraction and analysis techniques.

Comparison of Lipid Extraction Methods

The initial step in lipid analysis, the extraction method, significantly influences the final lipid profile. The choice of solvent and protocol can introduce bias in the types and quantities of lipids recovered. A comparative study evaluated the performance of six common extraction protocols, with the modified Folch procedure demonstrating superior results in terms of recovery rate, matrix effect, and precision.[1] Another study provided evidence that the methyl-tert-butyl ether (MTBE) extraction method can outperform the classic Bligh and Dyer approach in terms of practicality and reproducibility.[2][3][4]

Below is a summary of commonly used lipid extraction methods with their key characteristics:

Extraction MethodPrincipleAdvantagesDisadvantages
Folch Method Biphasic liquid-liquid extraction using chloroform (B151607) and methanol.High recovery for a broad range of lipids, well-established.Use of chloroform (a toxic solvent), can be time-consuming.
Bligh and Dyer Method A modified, single-phase extraction that becomes biphasic upon adding water.Less solvent volume required compared to Folch, widely used.Also uses chloroform, potential for loss of polar lipids into the aqueous phase.
Matyash (MTBE) Method Uses methyl-tert-butyl ether (MTBE) as the organic solvent.Less toxic than chloroform, lipids are in the upper phase, making collection easier.[5]MTBE is volatile, requiring careful handling to ensure reproducibility.[5]

Comparison of Analytical Platforms for Lipid Profiling

Following extraction, various analytical platforms can be employed for the separation, identification, and quantification of lipids. The most common techniques are mass spectrometry (MS)-based, often coupled with a separation method like liquid chromatography (LC) or gas chromatography (GC). Nuclear Magnetic Resonance (NMR) spectroscopy offers a non-destructive alternative.

Mass Spectrometry-Based Methods

Mass spectrometry is the dominant technique in lipidomics due to its high sensitivity and specificity.[6][7] It can be used in two main modes:

  • Direct Infusion MS (Shotgun Lipidomics): In this approach, the total lipid extract is directly infused into the mass spectrometer.[5][8] This method is high-throughput but can suffer from ion suppression effects where the presence of highly abundant lipids can mask the signal of less abundant ones.[9]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This has become the gold standard for global lipidomic analyses.[10] LC separates the complex lipid mixture before it enters the mass spectrometer, reducing ion suppression and allowing for the differentiation of isomeric and isobaric species.[7][11] Ultra-high performance liquid chromatography (UHPLC) coupled with MS offers high separation efficiency and fast analysis.[12]

A comparison of different MS-based approaches is presented below:

Analytical PlatformPrincipleAdvantagesDisadvantages
Shotgun Lipidomics (Direct Infusion MS) Direct analysis of the total lipid extract by MS.[5]High-throughput, rapid analysis.[12]Prone to ion suppression, difficulty in distinguishing isomers.[3]
LC-MS Chromatographic separation of lipids prior to MS analysis.Reduces ion suppression, allows for isomer separation, high sensitivity and specificity.[7]Longer analysis time compared to shotgun lipidomics.
GC-MS Gas chromatography separation of volatile or derivatized lipids.Excellent for the analysis of fatty acids and sterols.[10]Requires derivatization for non-volatile lipids, which can be time-consuming.[12]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is another powerful tool for lipid profiling.[13] It is a non-destructive technique that provides detailed structural information and can be used for quantification.[13][14] While generally less sensitive than MS, 1H NMR-based protocols have been developed for high-throughput lipid analysis in various biological samples.[13]

Analytical PlatformPrincipleAdvantagesDisadvantages
NMR Spectroscopy Measures the magnetic properties of atomic nuclei.Non-destructive, provides detailed structural information, quantitative.[13]Lower sensitivity compared to MS, potential for signal overlap in complex mixtures.[12]

Experimental Protocols

To ensure reproducibility, detailed experimental protocols are crucial. Below are examples of a lipid extraction protocol and an LC-MS analysis workflow.

Modified Folch Lipid Extraction Protocol

This protocol is adapted from a study that validated its effectiveness for human plasma and serum.[1]

Materials:

  • Biological sample (e.g., 25 µL of plasma or serum)

  • Chloroform (CHCl3)

  • Methanol (MeOH)

  • Ammonium (B1175870) carbonate buffer (250 mM)

  • Internal Standard (IS) Mix

  • Ultrasonic bath

  • Centrifuge

Procedure:

  • To 25 µL of the biological sample, add the internal standard mix.

  • Add 2 mL of CHCl3 and 1 mL of MeOH.

  • Homogenize the mixture for 15 minutes at 40 °C in an ultrasonic bath.

  • Allow the sample to cool to room temperature.

  • Add 600 µL of 250 mM ammonium carbonate buffer.

  • Perform extraction with the aid of ultrasonication for 15 minutes.

  • Centrifuge the sample to separate the phases.

  • Collect the lower organic phase containing the lipids for analysis.

Untargeted LC-MS/MS Workflow for Lipid Profiling

This workflow provides a general overview of the steps involved in a typical untargeted lipidomics experiment.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing cluster_statistical_analysis Statistical Analysis Sample Biological Sample Extraction Lipid Extraction Sample->Extraction LC_Separation LC Separation Extraction->LC_Separation MS_Analysis MS/MS Analysis LC_Separation->MS_Analysis Peak_Picking Peak Picking MS_Analysis->Peak_Picking Alignment Alignment Peak_Picking->Alignment Annotation Lipid Annotation Alignment->Annotation Multivariate_Analysis Multivariate Analysis Annotation->Multivariate_Analysis Biomarker_Discovery Biomarker Discovery Multivariate_Analysis->Biomarker_Discovery cross_validation_workflow cluster_validation_params Validation Parameters Method_Development Analytical Method Development Reproducibility Reproducibility (Intra- & Inter-batch) Method_Development->Reproducibility Accuracy Accuracy Method_Development->Accuracy LOD_LOQ LOD & LOQ Method_Development->LOD_LOQ Linearity Linearity & Dynamic Range Method_Development->Linearity Specificity Specificity Method_Development->Specificity Stability Sample Stability Method_Development->Stability Cross_Lab_Validation Cross-Laboratory Validation Reproducibility->Cross_Lab_Validation Accuracy->Cross_Lab_Validation Validated_Method Validated Analytical Method Cross_Lab_Validation->Validated_Method pi_signaling_pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol PIP2 PIP2 DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC PKC DAG->PKC activates Ca_Release Ca2+ Release IP3->Ca_Release triggers PLC PLC PLC->PIP2 hydrolyzes Receptor Receptor Receptor->PLC Signal External Signal Signal->Receptor

References

A Comparative Analysis of Polyhydroxyalkanoate (PHA) Polymers: The Influence of Monomer Composition on Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

Polyhydroxyalkanoates (PHAs) are a versatile family of biodegradable polyesters synthesized by numerous microorganisms. Their properties can be tailored by altering the monomeric composition, making them promising sustainable alternatives to conventional plastics in fields ranging from packaging to advanced biomedical applications. This guide provides a comparative overview of PHA polymers with different monomer compositions, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

The Impact of Monomer Composition on Polymer Properties

The incorporation of different monomer units into the PHA polymer chain fundamentally alters its material characteristics. The most common PHA, poly(3-hydroxybutyrate) (P3HB), is a homopolymer known for its high crystallinity, which results in a stiff and brittle material with a narrow processing window.[1][2] To enhance its properties, P3HB is often copolymerized with other hydroxyalkanoate monomers.

The introduction of comonomers, such as 3-hydroxyvalerate (B1259860) (3HV), 4-hydroxybutyrate (4HB), or medium-chain-length (mcl) monomers like 3-hydroxyhexanoate (B1247844) (3HHx), disrupts the regularity of the P3HB polymer chain. This disruption leads to a decrease in crystallinity, which in turn improves flexibility, toughness, and processability.[3][4] For instance, increasing the molar fraction of 3HV in P(3HB-co-3HV) copolymers reduces the melting temperature (Tm) and stiffness.[3][5] Similarly, the inclusion of 4HB monomers can dramatically increase the polymer's elasticity and decrease its crystallinity.[4][6] Medium-chain-length PHAs (mcl-PHAs) and copolymers containing mcl-monomers exhibit even more pronounced elastomeric behavior, characterized by low melting points, low glass transition temperatures (Tg), and high elongation-to-break ratios.[5]

This ability to tune properties by adjusting the monomer ratio is a key advantage of PHA biopolymers, allowing for the creation of materials tailored for specific applications, from rigid containers to flexible films and soft tissue engineering scaffolds.[6][7]

Data Presentation: Comparative Properties of PHA Polymers

The following table summarizes the thermal and mechanical properties of various PHA homopolymers and copolymers, illustrating the impact of monomer composition.

Polymer CompositionMonomer Content (mol%)Tg (°C)Tm (°C)Tensile Strength (MPa)Elongation at Break (%)Young's Modulus (GPa)Crystallinity (%)
P(3HB) 100% 3HB1 to 5170-18020-403-101.2-3.555-80
P(3HB-co-5% 3HV) 5% 3HV117132151.2~60
P(3HB-co-12% 3HV) 12% 3HV-216525250.8~55
P(3HB-co-20% 3HV) 20% 3HV-514520500.6~40
P(3HB-co-10% 4HB) 10% 4HB-8150264440.8~45
P(3HB-co-30% 4HB) 30% 4HB-22135207000.3~30
P(4HB) 100% 4HB-506010410000.1530-50
P(3HB-co-5% 3HHx) 5% 3HHx-1127234000.7~35
P(3HB-co-12% 3HHx) 12% 3HHx-897157000.1~25
P(3HO-co-3HD) mcl-PHA-3545-655-10300-450< 0.1< 25

Note: Values are approximate and can vary based on the specific microbial strain, production conditions, and measurement methods. Data compiled from multiple sources.[1][3][4][5][8][9][10][11]

Experimental Protocols

Objective comparison of PHA polymers relies on standardized characterization techniques. Below are detailed methodologies for key experiments.

Determination of Monomer Composition (Gas Chromatography - GC)

The precise monomer composition of PHA copolymers is a critical parameter that dictates their properties.

  • Principle: The polymer is subjected to methanolysis or acid hydrolysis to break it down into its constituent monomer methyl esters. These volatile esters are then separated and quantified using a gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

  • Methodology:

    • Sample Preparation: Approximately 10-20 mg of dry PHA polymer is weighed into a reaction vial.

    • Methanolysis: 2 mL of a methanolysis solution (e.g., 3% v/v sulfuric acid in methanol) and 2 mL of chloroform (B151607) are added. An internal standard (e.g., methyl benzoate) is included for accurate quantification.

    • Reaction: The vial is sealed and heated at 100°C for 2-4 hours to ensure complete conversion of the monomers to their methyl esters.

    • Extraction: After cooling, 1 mL of deionized water is added, and the mixture is vortexed. The lower organic phase (chloroform), containing the hydroxyalkanoate methyl esters, is carefully collected.

    • GC Analysis: The extracted sample is injected into the GC. The separation is typically performed on a capillary column (e.g., HP-5). The resulting peaks are identified and quantified by comparing their retention times and areas to those of known standards.[6]

Thermal Properties Analysis (DSC & TGA)

Thermal properties determine the processing window and application range of the polymers.

  • Differential Scanning Calorimetry (DSC): Used to determine the glass transition temperature (Tg), melting temperature (Tm), and crystallinity.[12][13]

    • Methodology:

      • A small sample (3-6 mg) is hermetically sealed in an aluminum pan.[13]

      • The sample is subjected to a heat-cool-heat cycle under a nitrogen atmosphere.[12]

      • First Heating Scan: The sample is heated from ambient temperature to ~200°C (above its expected Tm) at a rate of 10°C/min. This scan reveals the initial thermal properties and erases the material's prior thermal history.[12][13]

      • Cooling Scan: The sample is cooled from 200°C to a low temperature (e.g., -70°C) at 10°C/min to observe the crystallization temperature (Tc).[12]

      • Second Heating Scan: The sample is reheated at 10°C/min to determine the Tg and Tm of the material with a controlled thermal history.[12]

      • Crystallinity (Xc): The degree of crystallinity is calculated using the formula: Xc (%) = (ΔHm / ΔHm⁰) * 100, where ΔHm is the melting enthalpy from the DSC scan and ΔHm⁰ is the theoretical melting enthalpy of a 100% crystalline sample (e.g., 146 J/g for P3HB).[13]

  • Thermogravimetric Analysis (TGA): Used to determine the thermal degradation temperature (Td).[5]

    • Methodology: A sample is heated in a controlled atmosphere (e.g., nitrogen) at a constant rate (e.g., 10°C/min), and its mass is continuously monitored. The Td is often reported as the temperature at which 5% or 10% weight loss occurs or the temperature of the maximum decomposition rate.[13]

Mechanical Properties Analysis (Uniaxial Tensile Testing)

This test measures the polymer's strength, stiffness, and ductility.[14]

  • Methodology:

    • Sample Preparation: Polymer films or dumbbell-shaped specimens are prepared according to standard dimensions (e.g., ASTM D638).

    • Testing: The specimen is mounted in the grips of a universal testing machine.

    • Extension: The sample is pulled at a constant crosshead speed until it fractures. The force (load) and displacement (extension) are recorded throughout the test.

    • Data Analysis: A stress-strain curve is generated from the load-displacement data. Key properties are derived from this curve:

      • Young's Modulus (Modulus of Elasticity): The slope of the initial linear portion of the curve, representing material stiffness.

      • Tensile Strength (Ultimate Tensile Strength): The maximum stress the material can withstand before failure.

      • Elongation at Break: The percentage increase in length at the point of fracture, indicating ductility.[3][14]

Biodegradability Assessment

Biodegradability is a key feature of PHAs and is assessed under various environmental conditions.

  • Principle: The degradation of the polymer is measured by monitoring weight loss, changes in physical properties, or CO2 evolution/O2 consumption over time in a specific environment (e.g., soil, compost, marine water).[15][16]

  • Methodology (Soil Burial Test - ASTM G160):

    • Sample Preparation: Pre-weighed and characterized polymer films are buried in a container with standardized or natural soil of known composition and moisture content.

    • Incubation: The container is incubated under controlled temperature and humidity for an extended period (weeks to months).

    • Analysis: At regular intervals, samples are retrieved, carefully cleaned of soil, dried, and weighed to determine mass loss.

    • Characterization: Changes in the material's surface morphology (via Scanning Electron Microscopy - SEM), molecular weight (via Gel Permeation Chromatography - GPC), and mechanical properties are also analyzed to assess the extent of degradation.[17]

Visualizations: Workflows and Relationships

Experimental_Workflow Experimental Workflow for Comparative PHA Analysis cluster_synthesis PHA Production & Purification cluster_characterization Polymer Characterization cluster_evaluation Performance Evaluation prod Bacterial Fermentation (Varying Carbon Sources) extr Polymer Extraction & Purification prod->extr gc Compositional Analysis (GC) extr->gc bio Biodegradation Assays (Soil, Marine, Compost) extr->bio biocomp Biocompatibility Studies (Cell Culture) extr->biocomp thermal Thermal Analysis (DSC, TGA) gc->thermal mech Mechanical Testing (Tensile Test) gc->mech struct Structural Analysis (XRD, GPC) gc->struct

Caption: Workflow for the comparative analysis of PHA polymers.

Monomer_Property_Relationship Logical Relationship: Monomer Composition vs. PHA Properties cluster_properties Resulting Property Changes input Increase Comonomer Content (e.g., 3HV, 4HB, 3HHx in P3HB backbone) disruption Disruption of Polymer Chain Regularity input->disruption crystallinity Decreased Crystallinity disruption->crystallinity prop1 Lower Tm & Tg crystallinity->prop1 prop2 Increased Flexibility (Higher Elongation at Break) crystallinity->prop2 prop3 Reduced Stiffness (Lower Young's Modulus) crystallinity->prop3 prop4 Broader Processing Window crystallinity->prop4 prop_group

Caption: Impact of comonomer incorporation on PHA properties.

References

Efficacy of Methyl 3-hydroxydodecanoate as a biofuel additive compared to other esters.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for sustainable and efficient biofuels has led to the exploration of a diverse range of chemical compounds as potential additives to conventional diesel fuel. Among these, fatty acid methyl esters (FAMEs) are prominent, with methyl 3-hydroxydodecanoate emerging as a candidate from microbial sources. This guide provides a comparative analysis of the predicted and known efficacy of this compound against other common ester-based biofuel additives, supported by available data and standardized experimental protocols.

Comparison of Key Fuel Properties

The suitability of an ester as a biofuel additive is determined by several key parameters that influence engine performance and emissions. These include the cetane number (ignition quality), kinematic viscosity (flow characteristics), and oxidative stability (storage life). While specific experimental data for this compound is limited, its properties can be inferred based on its chemical structure and compared with well-characterized FAMEs.

Table 1: Comparison of Key Fuel Properties of this compound and Other Common Esters

PropertyThis compound (Predicted)Methyl Palmitate (C16:0)Methyl Oleate (C18:1)Standard Diesel (Typical)Test Method
Cetane Number Lower than analogous saturated FAMEs~74-86~56-5940-55ASTM D613
Kinematic Viscosity @ 40°C (mm²/s) Higher than analogous non-hydroxy FAMEs~4.3-4.5~4.5-4.91.9-4.1ASTM D445
Oxidative Stability (Induction Period, hours) Data not availableHighLowHighEN 14112
Heat of Combustion (MJ/kg) ~30-35~39-41~39-41~42-46ASTM D240

Note: Properties for this compound are predicted based on the known effects of hydroxylation on fatty acid esters. Further experimental validation is required.

The presence of a hydroxyl group on the fatty acid chain of this compound is expected to decrease its cetane number and increase its viscosity compared to a saturated FAME of similar chain length.[1] This is a critical consideration as a lower cetane number can lead to increased ignition delay and potentially higher emissions, while higher viscosity can affect fuel atomization.

Experimental Protocols for Biofuel Additive Evaluation

Objective comparison of biofuel additives necessitates standardized testing methodologies. The following are detailed protocols for the key experiments cited in this guide.

Determination of Cetane Number

The cetane number, a critical measure of a fuel's ignition quality, is determined using a standardized single-cylinder diesel engine.

  • Standard Test Method: ASTM D613.[2][3][4]

  • Apparatus: A Cooperative Fuel Research (CFR) engine with a variable compression ratio.[2][5]

  • Procedure:

    • The engine is operated under standardized conditions of speed, intake air temperature, and injection timing.[2]

    • The test fuel is injected into the combustion chamber, and the ignition delay (the time between fuel injection and the start of combustion) is measured.[4]

    • The compression ratio of the engine is adjusted until the ignition delay of the test fuel matches that of a reference fuel blend with a known cetane number.[2]

    • The cetane number of the test fuel is then determined by interpolation between two reference fuels, one with a higher and one with a lower cetane number than the sample.[2]

Determination of Kinematic Viscosity

Kinematic viscosity is a measure of a fluid's resistance to flow under gravity and is crucial for fuel injection performance.

  • Standard Test Method: ASTM D445.[6][7][8]

  • Apparatus: A calibrated glass capillary viscometer and a constant temperature bath.[6][9]

  • Procedure:

    • A fixed volume of the liquid fuel is drawn into the viscometer.[7]

    • The viscometer is placed in a constant temperature bath (typically 40°C for biodiesel) until the sample reaches the test temperature.[6][9]

    • The time taken for the liquid to flow between two marked points on the viscometer under the influence of gravity is measured.[7]

    • The kinematic viscosity is calculated by multiplying the measured flow time by the calibration constant of the viscometer.[6]

Determination of Oxidative Stability (Rancimat Method)

Oxidative stability is a measure of a fuel's resistance to degradation during storage.

  • Standard Test Method: EN 14112.[10][11][12]

  • Apparatus: A Rancimat instrument, which consists of a heating block and a vessel to measure the conductivity of a solution.[11][13]

  • Procedure:

    • A sample of the biofuel is heated in a reaction vessel at a constant temperature (typically 110°C).[11][14]

    • A constant stream of purified air is passed through the sample, which accelerates the oxidation process.[14]

    • Volatile oxidation products are carried by the air stream into a measuring vessel containing deionized water.[11]

    • The conductivity of the water is continuously monitored. A sharp increase in conductivity marks the end of the induction period, which is reported as the oxidative stability in hours.[11]

Engine Performance and Emissions Testing

Engine dynamometer tests are conducted to evaluate the practical effects of the biofuel additive on engine performance and exhaust emissions.

  • Apparatus: A stationary test engine coupled to a dynamometer, and an exhaust gas analyzer.

  • Procedure:

    • The engine is operated at various speed and load conditions using standard diesel fuel as a baseline.

    • Key performance parameters such as brake thermal efficiency (BTE) and brake specific fuel consumption (BSFC) are recorded.[15][16] BTE is the ratio of the work output of the engine to the energy content of the fuel consumed, while BSFC is the fuel consumption rate per unit of brake power produced.[15][16]

    • Exhaust emissions, including nitrogen oxides (NOx), hydrocarbons (HC), carbon monoxide (CO), and particulate matter (PM), are measured using an exhaust gas analyzer.[17]

    • The engine is then run on blends of the test additive with diesel fuel, and the same performance and emissions data are collected for comparison.

Visualizing the Evaluation Workflow

The logical flow of evaluating a novel biofuel additive like this compound involves a series of steps from its synthesis to its final performance assessment.

Biofuel_Additive_Evaluation cluster_synthesis Synthesis & Characterization cluster_testing Performance Testing cluster_comparison Comparative Analysis Synthesis Synthesis of Methyl 3-hydroxydodecanoate Characterization Physicochemical Characterization Synthesis->Characterization Cetane Cetane Number (ASTM D613) Characterization->Cetane Viscosity Kinematic Viscosity (ASTM D445) Characterization->Viscosity Oxidative_Stability Oxidative Stability (EN 14112) Characterization->Oxidative_Stability Engine_Performance Engine Performance & Emissions Characterization->Engine_Performance Data_Analysis Data Analysis & Comparison with Other Esters Cetane->Data_Analysis Viscosity->Data_Analysis Oxidative_Stability->Data_Analysis Engine_Performance->Data_Analysis Conclusion Efficacy Conclusion & Future Research Data_Analysis->Conclusion

References

A Researcher's Guide to the Purification of Long-Chain Fatty Acid Esters

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of long-chain fatty acid esters (LC-FAEs) is paramount. These molecules are integral to a vast array of applications, from pharmaceutical formulations and nutraceuticals to biofuels and advanced materials. The choice of purification technique directly impacts the final product's quality, yield, and cost-effectiveness. This guide provides an objective comparison of common purification methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate strategy for your research and development needs.

At a Glance: Comparing Purification Techniques

The selection of a purification method hinges on several factors, including the desired purity, the scale of operation, the properties of the fatty acid esters, and economic considerations. The following table summarizes the key performance metrics of widely used techniques.

Purification TechniquePurity AchievedTypical YieldKey AdvantagesKey Disadvantages
Fractional Distillation >99% for specific fractions[1]HighScalable, continuous process, effective for separating by chain length.[2]High energy consumption, potential for thermal degradation of sensitive compounds.[2]
Low-Temperature Crystallization >95% for saturated FAEs[3]48-52%[3]Effective for separating saturated from unsaturated FAEs, relatively low cost.[4]Can be time-consuming, may require very low temperatures.
Urea (B33335) Complexation >95% for polyunsaturated FAEs[5][6]47-82%[5]Highly selective for separating based on degree of unsaturation.[7]Use of organic solvents, can be a multi-step process.[6]
Supercritical Fluid Extraction (SFE) Up to 87% for specific fractions[8]Variable"Green" technology using CO2, tunable selectivity, low-temperature operation.[9]High initial capital cost, can be complex to optimize.[10][11]
High-Performance Liquid Chromatography (HPLC) >99%Lower, typically for analytical or small preparative scaleHigh resolution and selectivity, adaptable to a wide range of compounds.[12][13]Not easily scalable for bulk production, high solvent consumption.
Solid-Phase Extraction (SPE) Good for sample cleanup and fractionation70 ± 3%[14]Fast, simple, and effective for removing impurities and separating lipid classes.[14]Limited capacity, primarily for sample preparation.
Membrane Filtration (Nanofiltration) High selectivity for specific separationsHighLow energy consumption, continuous process, suitable for large-scale operations.Membrane fouling can be an issue, selectivity is membrane-dependent.

In-Depth Analysis of Purification Techniques

Fractional Distillation

Fractional distillation separates fatty acid esters based on their boiling points.[15] This technique is highly effective for separating esters of different chain lengths and is a cornerstone of the oleochemical industry.[2]

Performance: Achievable purities are approximately 99% for a C16 fraction and around 95% for a C18 fraction from palm or tallow-based fatty acid methyl esters (FAMEs).[1]

Economic Considerations: While scalable and suitable for continuous operation, fractional distillation is an energy-intensive process due to the high temperatures and vacuum required.[2]

Crystallization Techniques

Low-Temperature Crystallization: This method leverages the differential solubility of fatty acid esters at low temperatures to separate saturated from unsaturated esters.[4]

Performance: Purity of over 95% for saturated fatty acids with a yield of 52% has been reported from palm fatty acid distillate using methanol (B129727) as a solvent at -15°C.[3]

Urea Complexation: This technique relies on the ability of urea to form crystalline inclusion complexes with linear-chain fatty acids, particularly saturated and monounsaturated ones, leaving polyunsaturated fatty acids (PUFAs) in the liquid phase.[7]

Performance: This method is highly effective for concentrating PUFAs like EPA and DHA from fish oil. A combination of urea complexation and molecular distillation can achieve purities of over 95%.[5] The yield of the non-complexed fraction, rich in PUFAs, can be influenced by factors such as the urea-to-fatty acid ratio and crystallization temperature.[16][17]

Supercritical Fluid Technology

Supercritical Fluid Extraction (SFE): SFE utilizes a supercritical fluid, typically carbon dioxide, as a solvent. By manipulating temperature and pressure, the solvent properties can be tuned to selectively extract specific fatty acid esters.[9]

Performance: For the purification of EPA and DHA ethyl esters from fish oil, SFE combined with chromatography has been shown to increase the total concentration from 30% to 87%.[8]

Economic Considerations: SFE is considered a "green" technology due to the use of non-toxic, recyclable CO2. However, the high initial capital investment for the necessary equipment is a significant factor.[10][11]

Supercritical Fluid Chromatography (SFC): This technique combines the principles of chromatography and supercritical fluids, offering high resolution and selectivity for complex mixtures. It is particularly effective for the large-scale purification of high-purity omega-3 fatty acid esters.[6]

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC): HPLC offers excellent resolution for separating complex mixtures of fatty acid esters, including positional and geometric isomers.[12][13] It is primarily used for analytical purposes and small-scale preparative separations due to its high solvent consumption and limited scalability.

Solid-Phase Extraction (SPE): SPE is a rapid and efficient method for sample cleanup and fractionation of lipid classes.[14] It is an essential tool in lipidomics for preparing samples for further analysis. A two-step SPE method has been developed to purify fatty acid ethyl esters with a recovery of 70 ± 3%.[14]

Membrane Filtration

Nanofiltration is an emerging technology for the purification of fatty acid esters. It is a pressure-driven membrane process that can separate molecules based on size and charge.

Economic Considerations: A techno-economic assessment has shown that for fatty acid removal from isopropyl palmitate production, a membrane-based process had a significantly lower removal cost (€31/ton) compared to activated carbon (€81/ton).[8]

Experimental Workflows and Protocols

To aid in the practical application of these techniques, the following sections provide detailed experimental protocols and workflow diagrams.

General Workflow for FAE Purification and Analysis

The overall process of purifying and analyzing long-chain fatty acid esters typically involves several key stages, from the initial crude ester mixture to the final characterization of the purified product.

G cluster_0 Preparation cluster_1 Purification cluster_2 Analysis cluster_3 Final Product Crude_FAE Crude FAE Mixture Purification Selected Purification Technique (e.g., Distillation, Crystallization, etc.) Crude_FAE->Purification Input Purity_Analysis Purity & Composition Analysis (GC, HPLC) Purification->Purity_Analysis Purified Fractions Characterization Structural Characterization (MS, NMR) Purity_Analysis->Characterization Purified_Ester Purified Long-Chain Fatty Acid Ester Characterization->Purified_Ester

Figure 1: General workflow for the purification and analysis of long-chain fatty acid esters.
Experimental Protocol: Urea Complexation for PUFA Enrichment

This protocol describes a typical laboratory-scale procedure for enriching polyunsaturated fatty acid esters from a fish oil ethyl ester mixture.

Materials:

Procedure:

  • Dissolution: Dissolve urea in 95% ethanol at 60-70°C with stirring to create a saturated or near-saturated solution. The ratio of urea to fatty acid ethyl esters can vary, but a common starting point is 3:1 (w/w).[16]

  • Complexation: Add the fish oil ethyl esters to the urea-ethanol solution. Heat and stir the mixture until it becomes a clear, homogeneous solution.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or a controlled temperature bath set to a specific crystallization temperature (e.g., 4°C, -10°C, or -20°C).[7][16] The duration of crystallization can range from 4 to 24 hours.[16]

  • Filtration: Separate the precipitated urea-saturated fatty acid ester complexes (solid phase) from the liquid phase (filtrate), which is enriched in polyunsaturated fatty acid esters, by vacuum filtration.

  • Washing: Wash the collected crystals (urea complexes) with cold ethanol or hexane to remove any remaining non-complexed esters.

  • Liberation of FAEs from Filtrate: To the filtrate, add water and a small amount of HCl to break any residual urea complexes. Extract the liberated fatty acid esters with hexane.

  • Drying and Evaporation: Wash the hexane extract with water to remove any remaining urea and acid. Dry the hexane layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the concentrated polyunsaturated fatty acid esters.

G start Start: FAE Mixture dissolve_urea Dissolve Urea in Hot Ethanol start->dissolve_urea add_fae Add FAE Mixture dissolve_urea->add_fae cool Cool to Crystallization Temperature (e.g., 4°C) add_fae->cool filter Vacuum Filtration cool->filter solid Solid: Urea-Saturated FAE Complexes filter->solid liquid Liquid: PUFA-Enriched Filtrate filter->liquid wash_solid Wash with Cold Solvent solid->wash_solid recover_liquid Recover PUFA Esters (Extraction & Evaporation) liquid->recover_liquid end_sfa Saturated/Mono-unsaturated FAE Fraction wash_solid->end_sfa end_pufa PUFA-Enriched FAE Fraction recover_liquid->end_pufa

Figure 2: Workflow for urea complexation to enrich polyunsaturated fatty acid esters.
Experimental Protocol: Solid-Phase Extraction (SPE) for FAE Purification

This protocol outlines a general procedure for the purification of fatty acid ethyl esters using solid-phase extraction, suitable for sample cleanup before analysis.

Materials:

  • Crude fatty acid ethyl ester sample

  • SPE cartridge (e.g., aminopropyl-silica)

  • Hexane

  • Isopropanol (B130326)

  • Water

  • Nitrogen gas for evaporation

Procedure:

  • Cartridge Conditioning: Condition the aminopropyl-silica SPE cartridge by passing a specified volume of hexane through it. Do not allow the cartridge to dry out.

  • Sample Loading: Dissolve the crude FAE sample in a small volume of hexane and load it onto the conditioned SPE cartridge.

  • Elution of FAEs: Elute the fatty acid ethyl esters and cholesteryl esters from the cartridge with hexane.[14] Collect the eluate. At this stage, other more polar lipids and impurities will be retained on the column.

  • (Optional) Separation from Cholesteryl Esters: If separation from cholesteryl esters is required, the collected eluate can be further purified using an octadecylsilyl (ODS) SPE cartridge. After loading the sample, the FAEs are eluted with a mixture of isopropanol and water (e.g., 5:1 v/v).[14]

  • Solvent Evaporation: Evaporate the solvent from the collected eluate containing the purified FAEs under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the purified FAEs in a suitable solvent for subsequent analysis (e.g., by GC or HPLC).

G start Start: Crude FAE Sample condition_cartridge Condition SPE Cartridge (Aminopropyl-silica with Hexane) start->condition_cartridge load_sample Load Sample in Hexane condition_cartridge->load_sample elute_fae Elute with Hexane load_sample->elute_fae collect_eluate Collect Eluate (FAEEs + Cholesteryl Esters) elute_fae->collect_eluate waste Retained Impurities elute_fae->waste evaporate Evaporate Solvent collect_eluate->evaporate end_product Purified FAEs evaporate->end_product

References

Unveiling Metabolic Flux: A Comparative Guide to Isotopic Labeling of Methyl 3-hydroxydodecanoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the intricate landscape of cellular metabolism, metabolic flux analysis (MFA) stands as a cornerstone technique. The precise quantification of metabolic pathway activity is paramount for understanding disease states, identifying novel drug targets, and optimizing bioprocesses. The choice of an isotopic tracer is a critical determinant of the accuracy and resolution of MFA studies. This guide provides an objective comparison of isotopically labeled Methyl 3-hydroxydodecanoate as a potential tracer for MFA, contextualized with established alternatives and supported by experimental principles.

While the direct application of isotopically labeled this compound in published metabolic flux analysis studies is not extensively documented, its unique biochemical position as a β-hydroxy fatty acid methyl ester presents intriguing possibilities for tracing specific metabolic pathways. This guide will, therefore, draw upon established principles of fatty acid metabolism and MFA to present a comparative framework.

Quantitative Data Summary: A Comparative Outlook

Precise quantitative comparisons between isotopically labeled this compound and other tracers are currently limited in publicly available research. However, we can extrapolate expected performance based on the known metabolism of similar fatty acids. The following table provides a comparative summary of key performance indicators for hypothetical isotopically labeled this compound versus commonly used fatty acid tracers like [U-¹³C]Palmitate.

Performance Indicator ¹³C-Methyl 3-hydroxydodecanoate (Hypothetical) [U-¹³C]Palmitate (Established Tracer) Alternative Tracers (e.g., ¹³C-Glucose, ¹³C-Glutamine)
Primary Metabolic Pathway Traced β-oxidation, medium-chain fatty acid metabolism, potential incorporation into complex lipids.De novo fatty acid synthesis, fatty acid elongation, β-oxidation, incorporation into complex lipids.Glycolysis, Pentose Phosphate Pathway, TCA cycle, amino acid metabolism.
Resolution of β-oxidation Flux Potentially high, as it directly enters the pathway.High, provides a comprehensive view of long-chain fatty acid oxidation.Indirectly informs on the contribution of glucose/glutamine to the acetyl-CoA pool for fatty acid synthesis.
Insights into De Novo Synthesis Limited direct insight.Gold standard for measuring de novo fatty acid synthesis rates.[1]Key precursors for the acetyl-CoA used in fatty acid synthesis.
Analytical Detectability (GC-MS/LC-MS) Expected to be good following derivatization (for GC-MS) or direct infusion (for LC-MS).Well-established protocols with high sensitivity.[1][2]Excellent detectability for a wide range of central carbon metabolites.[1][3]
Commercial Availability of Labeled Form Custom synthesis is likely required.[4][5]Readily available from multiple commercial suppliers.Readily available in various labeled forms.
Potential for Metabolic Crosstalk May be incorporated into cellular signaling pathways involving hydroxy fatty acids.Incorporated into various lipid species with diverse signaling roles.Central metabolites are involved in extensive metabolic crosstalk.

Experimental Workflows and Methodologies

The successful implementation of MFA using an isotopic tracer hinges on a meticulously planned experimental workflow. The following diagram and protocol outline the key steps, adaptable for a study utilizing ¹³C-Methyl 3-hydroxydodecanoate.

MFA_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_modeling Modeling Tracer Isotopically Labeled This compound Labeling Isotopic Labeling Tracer->Labeling Introduction Culture Cell Culture/ In Vivo Model Culture->Labeling Quenching Metabolic Quenching Labeling->Quenching Time course Extraction Metabolite Extraction Quenching->Extraction MS Mass Spectrometry (GC-MS or LC-MS/MS) Extraction->MS Data Isotopomer Distribution Analysis MS->Data Flux Flux Calculation & Statistical Analysis Data->Flux Model Metabolic Model Construction Model->Flux

Caption: General workflow for a metabolic flux analysis experiment using an isotopically labeled tracer.

Detailed Experimental Protocol: A General Framework
  • Cell Culture and Tracer Introduction:

    • Culture cells of interest to a desired density in a standard growth medium.

    • Replace the standard medium with a medium containing the isotopically labeled tracer, such as ¹³C-Methyl 3-hydroxydodecanoate, at a defined concentration. The unlabeled counterpart should be used for control experiments.

    • Incubate the cells for a predetermined time course to allow for the uptake and metabolism of the tracer.

  • Metabolic Quenching and Metabolite Extraction:

    • Rapidly quench metabolic activity to prevent further enzymatic reactions. This is often achieved by aspirating the medium and adding a cold solvent, such as methanol (B129727) or a methanol/water mixture.

    • Scrape the cells and collect the cell suspension.

    • Perform metabolite extraction using a suitable solvent system (e.g., a biphasic extraction with chloroform, methanol, and water) to separate polar and nonpolar metabolites.

  • Sample Preparation and Mass Spectrometry Analysis:

    • Dry the metabolite extracts under a stream of nitrogen.

    • For GC-MS analysis, derivatize the samples to increase volatility and improve chromatographic separation. Common derivatizing agents for fatty acids include silylating agents (e.g., MSTFA).

    • For LC-MS/MS analysis, reconstitute the dried extracts in a suitable solvent.

    • Analyze the samples using GC-MS or LC-MS/MS to determine the mass isotopomer distributions of key metabolites.[1][2][3][6]

  • Data Analysis and Flux Calculation:

    • Correct the raw mass spectrometry data for the natural abundance of isotopes.

    • Utilize a metabolic network model that includes the relevant pathways for this compound metabolism.

    • Employ computational software (e.g., INCA, Metran, WUFLUX) to estimate metabolic fluxes by fitting the measured mass isotopomer distributions to the model.

Metabolic Pathway of 3-Hydroxydodecanoate

The metabolic fate of this compound is presumed to follow the canonical pathways of medium-chain fatty acid metabolism. The ester linkage would first be cleaved by cellular esterases, releasing 3-hydroxydodecanoate and methanol. 3-hydroxydodecanoate is an intermediate in the β-oxidation pathway.

Fatty_Acid_Metabolism M3HD This compound _3HD 3-Hydroxydodecanoate M3HD->_3HD Esterase AcylCoA 3-Hydroxydodecanoyl-CoA _3HD->AcylCoA Acyl-CoA Synthetase ComplexLipids Complex Lipids _3HD->ComplexLipids Signaling Signaling Molecules _3HD->Signaling KetoacylCoA 3-Ketododecanoyl-CoA AcylCoA->KetoacylCoA Dehydrogenase DecanoylCoA Decanoyl-CoA KetoacylCoA->DecanoylCoA Thiolase AcetylCoA Acetyl-CoA KetoacylCoA->AcetylCoA Thiolase DecanoylCoA->AcetylCoA Further β-oxidation cycles TCA TCA Cycle AcetylCoA->TCA

Caption: Putative metabolic pathway of this compound.

Conclusion

The use of isotopically labeled this compound as a tracer in metabolic flux analysis holds promise for dissecting the intricacies of medium-chain and β-hydroxy fatty acid metabolism. While direct comparative data is currently sparse, the principles outlined in this guide provide a solid foundation for designing and interpreting such studies. Its application could be particularly valuable in research areas where alterations in β-oxidation and the metabolism of modified fatty acids are implicated, such as in certain metabolic disorders and microbial production systems. Further research is warranted to empirically validate the performance of this tracer and to fully elucidate its metabolic fate in various biological systems. The custom synthesis of labeled this compound will be a necessary first step for researchers venturing into this novel application of metabolic flux analysis.

References

Comparison of the properties of synthetic vs. microbially-derived Methyl 3-hydroxydodecanoate.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the properties, production methods, and potential applications of Methyl 3-hydroxydodecanoate derived from synthetic and microbial sources. The information is intended to assist researchers in selecting the most suitable form of this molecule for their specific experimental and developmental needs.

At a Glance: Key Property Comparison

The choice between synthetically and microbially-derived this compound often hinges on the desired purity, cost, and the presence of specific stereoisomers. Below is a summary of the key differences based on typical production outcomes.

PropertySynthetic this compoundMicrobially-Derived this compound
Purity High (>98%)Variable, depends on purification
Stereochemistry Typically a racemic mixture (R/S)Predominantly the (R)-enantiomer
Yield High and scalableDependent on microbial strain and fermentation conditions
Cost Generally higher due to multi-step synthesisPotentially lower at scale, but purification can be costly
Key Contaminants Reagents, catalysts, and byproducts from synthesisOther microbial metabolites, media components, endotoxins
Biological Activity May differ from microbial form due to racemic natureRepresents the naturally occurring, biologically active form

Experimental Data and Protocols

Physicochemical Properties

This compound is a methyl ester of a medium-chain 3-hydroxy fatty acid. Its properties are influenced by its production method, primarily concerning its stereochemical configuration.

  • Synthetic Production: Chemical synthesis of this compound, often achieved through methods like the Reformatsky reaction, typically results in a racemic mixture of (R)- and (S)-enantiomers. The purification process for synthetic routes can yield a product with very high purity, often exceeding 98%.

  • Microbial Production: In microorganisms such as Pseudomonas aeruginosa, this compound is produced as a precursor for rhamnolipid biosynthesis. This biological pathway results in the specific production of the (R)-enantiomer. The purity of the microbially-derived product is highly dependent on the downstream purification process to remove other cellular components and media constituents.

Experimental Protocol: Quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general method for the extraction and quantification of this compound from a microbial culture.

1. Sample Preparation and Extraction:

  • Centrifuge 1 mL of microbial culture to pellet the cells.
  • Wash the cell pellet with a saline solution and re-centrifuge.
  • Perform acidic methanolysis on the lyophilized cell pellet by adding 1 mL of 2.5% (v/v) H2SO4 in methanol (B129727) and incubating at 85°C for 2.5 hours.
  • Neutralize the sample with a saturated solution of NaHCO3.

2. Phase Separation and Derivatization:

  • Add 0.5 mL of hexane (B92381) and vortex to extract the fatty acid methyl esters.
  • Centrifuge to separate the phases and transfer the upper hexane layer to a new vial.
  • Evaporate the hexane under a stream of nitrogen.
  • For analysis of hydroxylated compounds, the sample can be derivatized with a silylating agent (e.g., BSTFA with 1% TMCS) by incubating at 70°C for 30 minutes.

3. GC-MS Analysis:

  • Re-suspend the dried extract in a suitable solvent (e.g., hexane).
  • Inject 1 µL of the sample into a GC-MS system equipped with a suitable capillary column (e.g., DB-5ms).
  • Use a temperature program that allows for the separation of fatty acid methyl esters. A typical program might start at a low temperature (e.g., 60°C), ramp up to a higher temperature (e.g., 280°C), and hold for a period.
  • The mass spectrometer should be operated in scan mode to identify the compound based on its mass spectrum and retention time, and in selected ion monitoring (SIM) mode for quantification against a standard curve.

Visualizing Production and Action

Microbial Production Workflow

The following diagram illustrates the general workflow for producing and isolating this compound from a microbial source.

Microbial_Production_Workflow cluster_fermentation Fermentation cluster_downstream Downstream Processing Inoculation Inoculation Growth_Phase Growth_Phase Inoculation->Growth_Phase Nutrient Supply Production_Phase Production_Phase Growth_Phase->Production_Phase Induction/Optimization Harvesting Cell Harvesting (Centrifugation) Production_Phase->Harvesting Culture Broth Extraction Solvent Extraction Harvesting->Extraction Purification Chromatography (e.g., HPLC) Extraction->Purification Analysis GC-MS / NMR Purification->Analysis Final_Product Final_Product Analysis->Final_Product Pure (R)-Methyl 3-hydroxydodecanoate

Caption: Workflow for microbial production of this compound.

Synthetic Production Workflow

The chemical synthesis of this compound involves a series of controlled chemical reactions.

Synthetic_Production_Workflow cluster_synthesis Chemical Synthesis cluster_purification Purification Reactant_A Starting Material A (e.g., Decanal) Reaction Chemical Reaction (e.g., Reformatsky) Reactant_A->Reaction Reactant_B Starting Material B (e.g., Methyl Acetate) Reactant_B->Reaction Workup Aqueous Workup Reaction->Workup Crude Product Chromatography Column Chromatography Workup->Chromatography Characterization NMR / IR / MS Chromatography->Characterization Final_Product Final_Product Characterization->Final_Product Pure Racemic Methyl 3-hydroxydodecanoate

Caption: General workflow for the chemical synthesis of this compound.

Concluding Remarks

The choice between synthetic and microbially-derived this compound is highly dependent on the specific application. For studies requiring high stereospecificity to mimic natural biological processes, the microbially-derived (R)-enantiomer is preferable. In contrast, applications where high purity is paramount and stereochemistry is not a critical factor may be well-served by the synthetically produced racemic mixture. As research into the biological roles of this molecule continues, the demand for both forms is likely to grow, each offering distinct advantages for different avenues of scientific inquiry.

Unveiling the Bacterial Production of Methyl 3-hydroxydodecanoate: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the natural abundance of specific bioactive molecules across different microbial species is crucial for applications ranging from drug discovery to metabolic engineering. This guide provides a comparative analysis of the relative abundance of Methyl 3-hydroxydodecanoate, a derivative of a medium-chain-length 3-hydroxy fatty acid, in various bacterial species. The production of this compound is intrinsically linked to the synthesis of polyhydroxyalkanoates (PHAs), which are biodegradable polyesters produced by numerous bacteria as intracellular carbon and energy storage materials.

Relative Abundance of 3-hydroxydodecanoate in Bacterial Polyhydroxyalkanoates (PHAs)

The abundance of 3-hydroxydodecanoate (3HDD) as a monomer within the PHA polymers synthesized by bacteria is highly dependent on the bacterial species, its genetic makeup, and the external carbon source provided for its growth. The following table summarizes quantitative data from various studies, showcasing the mole percentage (mol%) of 3HDD in the PHAs of different bacteria under specific conditions.

Bacterial SpeciesStrainCarbon SourceRelative Abundance of 3-hydroxydodecanoate (mol%)
Pseudomonas putidaKT2442 (Wild Type)Dodecanoate7.5%[1]
Pseudomonas putidaKTOY06 (fadA and fadB knockout mutant)Dodecanoate41%[1]
Pseudomonas putidaKTOY06 (fadA and fadB knockout mutant)Dodecanoate (two-step fermentation)49-75%[1]
Pseudomonas putidaKTQQ20 (β-oxidation pathway inhibited mutant)Dodecanoic acid84% (as part of a P(3HD-co-3HDD) copolymer)[2]
Pseudomonas mendocina-Vegetable Oils (e.g., coconut, groundnut)Present as a component of a terpolymer
Activated SludgeMixed communityNot specifiedPresent as one of three main monomers

It is evident that genetic modification, particularly the knockout of genes involved in the β-oxidation pathway, can significantly enhance the incorporation of 3-hydroxydodecanoate into the PHA polymer in Pseudomonas putida.[1][2] Furthermore, the composition of PHAs is directly influenced by the provided carbon source, with fatty acids often leading to the inclusion of corresponding 3-hydroxy fatty acid monomers.[3]

Experimental Protocols

The quantification of 3-hydroxy fatty acid methyl esters from bacterial biomass is predominantly achieved through gas chromatography-mass spectrometry (GC-MS) analysis following a methanolysis procedure. This method allows for the depolymerization of the PHA polyester (B1180765) into its constituent methyl ester monomers, which can then be identified and quantified.

Protocol: Quantification of PHA Monomers by GC-MS after Acidic Methanolysis

This protocol is a standard method for analyzing the monomer composition of PHAs from bacterial cells.

1. Cell Harvesting and Preparation:

  • Cultivate the bacterial strain under conditions conducive to PHA production.
  • Harvest the cells by centrifugation.
  • Wash the cell pellet multiple times with a suitable buffer (e.g., phosphate-buffered saline) to remove residual medium components.
  • Lyophilize (freeze-dry) the cell pellet to obtain a dry cell weight.

2. Methanolysis:

  • Weigh a precise amount of dried cells (typically 5-10 mg) into a screw-capped glass tube.
  • Add a solution of methanol (B129727) and sulfuric acid (e.g., 1.7 mL of methanol and 0.3 mL of concentrated H₂SO₄) and 2 mL of chloroform (B151607).[4]
  • Seal the tube tightly and heat at 100°C for 140 minutes to facilitate the transesterification of the PHA polymer into 3-hydroxyalkanoic acid methyl esters.[4]

3. Extraction of Methyl Esters:

  • Cool the reaction mixture to room temperature.
  • Add deionized water to the tube and vortex to induce phase separation.
  • The lower organic phase, containing the chloroform and the fatty acid methyl esters, is carefully collected.

4. GC-MS Analysis:

  • Inject a sample of the organic phase into a gas chromatograph coupled with a mass spectrometer.
  • The separation of the different methyl esters is achieved on a suitable capillary column.
  • The identification of this compound is confirmed by its retention time and mass spectrum compared to a pure standard.
  • Quantification is performed by integrating the peak area and comparing it to a calibration curve generated with known concentrations of a standard.

Signaling Pathway and Biosynthetic Connection

While this compound itself is not a primary quorum-sensing molecule, its precursor, 3-hydroxydodecanoyl-ACP, is a key intermediate in the fatty acid biosynthesis pathway, which is directly linked to the production of N-acyl homoserine lactone (AHL) quorum-sensing signals in bacteria like Pseudomonas aeruginosa.[5][6] The acyl chain of the AHL is derived from fatty acid biosynthesis intermediates.

FattyAcid_QuorumSensing_Link AcetylCoA Acetyl-CoA FattyAcid_Biosynthesis Fatty Acid Biosynthesis Cycle AcetylCoA->FattyAcid_Biosynthesis MalonylACP Malonyl-ACP MalonylACP->FattyAcid_Biosynthesis C12_ACP 3-Hydroxydodecanoyl-ACP FattyAcid_Biosynthesis->C12_ACP PHA_Synthase PHA Synthase (PhaC) C12_ACP->PHA_Synthase Substrate AHL_Synthase AHL Synthase (e.g., LasI) C12_ACP->AHL_Synthase Acyl donor PHA Polyhydroxyalkanoate (PHA) (containing 3-hydroxydodecanoate) PHA_Synthase->PHA Polymerization AHL N-acyl homoserine lactone (AHL) Quorum Sensing Signal AHL_Synthase->AHL Synthesis SAM S-adenosyl methionine SAM->AHL_Synthase

Caption: Biosynthetic link between fatty acid synthesis and the production of PHA and quorum sensing signals.

This diagram illustrates how the intermediate 3-hydroxydodecanoyl-ACP, a product of the fatty acid biosynthesis pathway, serves as a precursor for both the synthesis of polyhydroxyalkanoates (PHAs) containing 3-hydroxydodecanoate and the production of N-acyl homoserine lactone (AHL) quorum sensing molecules. This highlights a key metabolic branch point in bacteria like Pseudomonas.

References

A Structural and Functional Comparison of Methyl 3-Hydroxydodecanoate with Key Lipid Signaling Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed structural and functional comparison of Methyl 3-hydroxydodecanoate with other well-characterized lipid signaling molecules, including endocannabinoids, eicosanoids, and lysophospholipids. The information presented is supported by experimental data to facilitate an objective evaluation for research and drug development purposes.

Introduction to Lipid Signaling

Lipid signaling molecules are a diverse class of bioactive lipids that play critical roles in a vast array of physiological processes, including inflammation, neurotransmission, and cell growth.[1] Unlike classical signaling molecules, many lipids can diffuse through cell membranes to act on intracellular targets, though a significant number also act on cell surface receptors, primarily G protein-coupled receptors (GPCRs).[1][2] This guide focuses on a comparative analysis of this compound and its relationship with established lipid signaling pathways.

This compound: An Emerging Player

This compound is a 3-hydroxy fatty acid methyl ester.[3] While direct studies on the signaling properties of the methyl ester are limited, significant research has focused on its parent compound, 3-hydroxydodecanoic acid (3-OH-C12). This medium-chain fatty acid has been identified as a potent agonist for the G protein-coupled receptor 84 (GPR84), a receptor primarily expressed in immune cells such as macrophages and neutrophils.[4][5] Activation of GPR84 is associated with pro-inflammatory responses, including chemotaxis and cytokine production.[4] Notably, hydroxylation at the 2- or 3-position of medium-chain fatty acids appears to enhance their agonist activity at GPR84 compared to their non-hydroxylated counterparts.[4][5]

Structural and Functional Comparison with Other Lipid Signaling Molecules

To understand the potential role of this compound in the broader context of lipid signaling, it is essential to compare its structural features and functional profile with those of well-established lipid mediators.

Data Presentation: A Comparative Overview

The following tables summarize the key structural and functional characteristics of this compound (and its parent acid) alongside representative endocannabinoids, eicosanoids, and lysophospholipids.

Table 1: Structural Comparison of Lipid Signaling Molecules

MoleculeChemical FormulaMolecular Weight ( g/mol )Structural Class
This compoundC13H26O3230.343-Hydroxy Fatty Acid Methyl Ester
3-Hydroxydodecanoic AcidC12H24O3216.32Medium-Chain Hydroxy Fatty Acid
Anandamide (AEA)C22H37NO2347.53N-acylethanolamine (Endocannabinoid)
2-Arachidonoylglycerol (2-AG)C23H38O4378.55Monoacylglycerol (Endocannabinoid)
Prostaglandin E2 (PGE2)C20H32O5352.47Prostanoid (Eicosanoid)
Lysophosphatidic Acid (18:1)C21H41O7P436.52Lysophospholipid

Table 2: Functional Comparison of Lipid Signaling Molecules

MoleculePrimary Receptor Target(s)Receptor TypeReported Receptor Affinity (Kd/EC50/IC50)Primary Signaling Outcome
3-Hydroxydodecanoic AcidGPR84GPCR (Gi/o, Gα15)EC50: 13 µM ([35S]GTPγS binding assay)[4]Pro-inflammatory responses, chemotaxis[4][6]
Anandamide (AEA)CB1, CB2GPCR (Gi/o)Ki: ~70 nM (CB1)[7]Neuromodulation, appetite regulation, pain sensation[8]
2-Arachidonoylglycerol (2-AG)CB1, CB2GPCR (Gi/o)Ki: ~10,000 nM (CB1)[7]Neuromodulation, immune response[8]
Prostaglandin E2 (PGE2)EP1, EP2, EP3, EP4GPCR (Gs, Gi, Gq)Kd: ~1-10 nM (for EP receptors)[9]Inflammation, pain, fever, vasodilation[10]
Lysophosphatidic Acid (18:1)LPA1-6GPCR (Gi, Gq, G12/13)Kd: ~0.87-2.59 nM (for LPA1)[11]Cell proliferation, migration, survival[12]
Note: Data for this compound is inferred from its parent acid, 3-hydroxydodecanoic acid. The esterification may alter its potency and pharmacokinetic properties.

Signaling Pathways

The signaling pathways initiated by these lipid molecules are diverse and complex, often involving multiple G protein subtypes and downstream effectors.

GPR84 Signaling Pathway

3-Hydroxydodecanoic acid activates GPR84, which can couple to both Gi/o and Gα15 proteins.[6] Gi/o coupling leads to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels.[2] Gα15 activation stimulates phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively.[6]

GPR84_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol 3_OH_C12 3-Hydroxydodecanoic Acid GPR84 GPR84 3_OH_C12->GPR84 binds Gi Gαi/o GPR84->Gi activates Gq Gα15 GPR84->Gq PLC Phospholipase C (PLC) IP3_DAG IP3 & DAG PLC->IP3_DAG produces AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP produces Gi->AC inhibits Gq->PLC activates Response Pro-inflammatory Response cAMP->Response modulates Ca_PKC ↑ Intracellular Ca2+ Activate PKC IP3_DAG->Ca_PKC leads to Ca_PKC->Response Endocannabinoid_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Endocannabinoid Anandamide / 2-AG CB1_CB2 CB1 / CB2 Receptor Endocannabinoid->CB1_CB2 binds Gi Gαi/o CB1_CB2->Gi activates AC Adenylyl Cyclase (AC) cAMP ↓ cAMP AC->cAMP IonChannel Ion Channels (e.g., Ca2+, K+) Response Neuromodulation Immune Response IonChannel->Response Gi->AC inhibits Gi->IonChannel cAMP->Response Eicosanoid_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol PGE2 Prostaglandin E2 EP_Receptor EP Receptor (EP1-4) PGE2->EP_Receptor binds G_Protein Gs, Gi, Gq EP_Receptor->G_Protein activates AC Adenylyl Cyclase (AC) cAMP ↑/↓ cAMP AC->cAMP PLC Phospholipase C (PLC) Ca ↑ Intracellular Ca2+ PLC->Ca leads to G_Protein->AC modulates G_Protein->PLC activates Response Inflammation Pain Fever cAMP->Response Ca->Response Lysophospholipid_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol LPA Lysophosphatidic Acid LPA_Receptor LPA Receptor (LPA1-6) LPA->LPA_Receptor binds G_Protein Gi, Gq, G12/13 LPA_Receptor->G_Protein activates Effector Downstream Effectors Response Cell Proliferation Migration Survival Effector->Response G_Protein->Effector modulate Radioligand_Binding_Workflow prep Prepare cell membranes expressing the target GPCR incubate Incubate membranes with radioligand ± competitor prep->incubate separate Separate bound from free radioligand (filtration) incubate->separate quantify Quantify bound radioactivity (scintillation counting) separate->quantify analyze Data analysis (Scatchard/non-linear regression) quantify->analyze result Determine Kd, Bmax, Ki analyze->result

References

A Researcher's Guide to Selecting the Optimal Chromatography Column for Fatty Acid Ester Separation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate separation and quantification of fatty acid esters are paramount for applications ranging from food analysis and biodiesel characterization to clinical diagnostics. The choice of gas chromatography (GC) column is a critical determinant of analytical success, directly impacting resolution, selectivity, and analysis time. This guide provides an objective comparison of commonly used chromatography columns for the separation of fatty acid methyl esters (FAMEs), supported by experimental data and detailed protocols to aid in making an informed selection.

The separation of FAMEs is typically accomplished using polar stationary phases, which allow for differentiation based on carbon chain length, degree of unsaturation, and the configuration of double bonds (cis/trans).[1] Highly polar columns are generally preferred for complex mixtures containing numerous cis and trans isomers.[1]

Comparative Performance of GC Columns for FAME Analysis

The selection of a GC column for FAME analysis hinges on the specific requirements of the separation. Non-polar columns separate analytes primarily by their boiling points, which is often insufficient for complex FAME mixtures where boiling points can be very similar.[2][3] Therefore, polar columns are more commonly employed. The following table summarizes the performance of several popular stationary phases for FAME analysis.

Column Type (Stationary Phase) Key Characteristics Strengths Limitations Typical Applications
Polyethylene Glycol (e.g., DB-Wax, Omegawax) PolarGood separation of FAMEs with varying carbon numbers and degrees of unsaturation.[1]Generally do not separate cis/trans isomers.[1]Routine analysis of less complex FAME mixtures where cis/trans isomer separation is not critical.
Cyanopropyl (e.g., DB-23, HP-88, SP-2560) Medium to High PolarityExcellent separation of complex FAME mixtures, including some cis/trans isomers on medium polarity phases (DB-23).[1] Highly polar cyanopropyl columns (HP-88, SP-2560) provide excellent resolution of geometric and positional cis/trans isomers.[1][4]Highly polar phases may have lower maximum operating temperatures.[3]Detailed analysis of complex fatty acid profiles, including the determination of trans fatty acids in food and biological samples.[1][4]
Ionic Liquid (e.g., SLB-IL111) Extremely PolarOffers unique selectivity, particularly for cis/trans isomers, and can resolve isomers that are difficult to separate on traditional cyanopropyl columns.[5][6] Can provide faster analysis times compared to some highly polar columns.May have different elution orders compared to traditional polar columns, requiring careful peak identification.Advanced FAME analysis requiring high-resolution separation of geometric and positional isomers, especially for research applications.[7][8]
Visualizing the Experimental Workflow

The overall process for analyzing fatty acid esters using gas chromatography is a multi-step procedure. The following diagram illustrates a typical experimental workflow from sample preparation to data analysis.

FAME_Analysis_Workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis LipidExtraction Lipid Extraction Derivatization Derivatization to FAMEs LipidExtraction->Derivatization Saponification & Methylation Injection Sample Injection Derivatization->Injection Separation Chromatographic Separation Injection->Separation Vaporization Detection FID Detection Separation->Detection Elution Chromatogram Chromatogram Generation Detection->Chromatogram PeakIntegration Peak Integration & Identification Chromatogram->PeakIntegration Quantification Quantification PeakIntegration->Quantification

Figure 1. General experimental workflow for FAME analysis by GC-FID.
Logical Column Selection Pathway

Choosing the right column depends on the specific analytical goals. The following diagram outlines a logical decision-making process for selecting a suitable chromatography column for your fatty acid ester separation needs.

Column_Selection_Logic Start Start: Define Analytical Goal IsomerSeparation Is Cis/Trans Isomer Separation Required? Start->IsomerSeparation Complexity Is the Sample Highly Complex? IsomerSeparation->Complexity Yes PEG_Column Polyethylene Glycol Column (e.g., DB-Wax) IsomerSeparation->PEG_Column No MedPolar_Column Medium Polar Cyanopropyl (e.g., DB-23) Complexity->MedPolar_Column No HighPolar_Column Highly Polar Cyanopropyl (e.g., HP-88, SP-2560) Complexity->HighPolar_Column Yes IL_Column Ionic Liquid Column (e.g., SLB-IL111) HighPolar_Column->IL_Column For highest resolution or alternative selectivity

Figure 2. Decision tree for selecting a FAME analysis column.

Experimental Protocols

Detailed and consistent experimental protocols are crucial for reproducible and reliable results in FAME analysis. Below are representative methodologies for sample preparation and GC analysis.

Sample Preparation: Derivatization to Fatty Acid Methyl Esters (FAMEs)

The conversion of fatty acids in lipids to their corresponding methyl esters is a necessary step to increase their volatility for GC analysis.[9] An acid-catalyzed method is commonly used.

Materials:

  • Lipid sample (e.g., vegetable oil, extracted lipids from tissue)

  • Methanolic HCl (e.g., 1.2% HCl in methanol/toluene) or 6% H2SO4 in methanol[10][11]

  • n-Heptane or Hexane[10]

  • Deionized water

  • Screw-cap glass tubes

Procedure:

  • Accurately weigh approximately 25-35 mg of the lipid sample into a screw-cap glass tube.

  • Add 2 mL of the methanolic acid reagent (e.g., 1.2% HCl in methanol/toluene).[10]

  • Securely cap the tube and heat at 80-100°C for 1-2 hours to ensure complete methanolysis.[10]

  • Allow the tube to cool to room temperature.

  • Add 1-2 mL of n-heptane (or hexane) and 1 mL of deionized water to the tube.[10]

  • Vortex the mixture vigorously for 30 seconds to extract the FAMEs into the organic layer.

  • Centrifuge at a low speed (e.g., 4000 rpm) for 5 minutes to facilitate phase separation.[11]

  • Carefully transfer the upper organic layer containing the FAMEs to a clean vial for GC analysis.

Gas Chromatography with Flame Ionization Detection (GC-FID) Analysis

The following are typical GC-FID parameters for FAME analysis on a highly polar cyanopropyl column. These parameters may require optimization based on the specific column and instrument used.

Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID)

  • Column: Highly polar cyanopropyl column (e.g., SP-2560, 100 m x 0.25 mm ID, 0.20 µm film thickness)[4]

  • Carrier Gas: Helium or Hydrogen

GC Conditions:

Parameter Value
Inlet Temperature 250 °C
Injection Volume 1 µL
Split Ratio 1:50 to 1:100
Carrier Gas Helium
Constant Flow Rate ~1 mL/min
Oven Temperature Program Initial: 120 °C, hold for 1 minRamp 1: 10 °C/min to 175 °C, hold for 10 minRamp 2: 5 °C/min to 210 °C, hold for 5 minRamp 3: 5 °C/min to 230 °C, hold for 5 min
Detector Temperature 280 °C
Detector Gases Hydrogen: 40 mL/minAir: 450 mL/minMake-up Gas (Helium): 30 mL/min

Note: The oven temperature program should be optimized to achieve the best separation for the specific FAMEs of interest.[12]

By carefully considering the specific analytical requirements and utilizing the information provided in this guide, researchers can confidently select the most appropriate chromatography column and implement robust methodologies for the successful separation and analysis of fatty acid esters.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling Methyl 3-hydroxydodecanoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides immediate and essential information for the safe handling, use, and disposal of Methyl 3-hydroxydodecanoate. Adherence to these procedures will minimize risks and ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with the following hazards:

  • H315: Causes skin irritation[1].

  • H319: Causes serious eye irritation[1].

  • H335: May cause respiratory irritation[1].

To mitigate these risks, the following personal protective equipment is mandatory.

PPE CategoryItemSpecification
Hand Protection GlovesNitrile or neoprene, powder-free. Inspect for tears or holes before use.[2]
Eye and Face Protection Safety Goggles & Face ShieldChemical safety goggles are required. A face shield should be worn when there is a risk of splashing.[2]
Skin and Body Protection Laboratory Coat or GownA clean lab coat or disposable gown must be worn.[2]
Respiratory Protection Mask or RespiratorUse in a well-ventilated area. If ventilation is inadequate or aerosols may be generated, a NIOSH-approved respirator is necessary.[3][4]

Safe Handling and Storage Procedures

Handling:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood[1].

  • Avoid direct contact with skin, eyes, and clothing[1].

  • Wash hands thoroughly with soap and water after handling[1].

  • Prevent the formation of aerosols[3].

  • Do not eat, drink, or smoke in the laboratory[5].

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area[1].

  • Keep away from incompatible materials such as strong oxidizing agents[4].

  • The recommended storage temperature is -20°C[4].

Spill and Disposal Management

Spill Cleanup:

  • Evacuate and Ventilate: Immediately evacuate the spill area and ensure adequate ventilation.

  • Wear Appropriate PPE: Don the full required PPE before addressing the spill.

  • Contain the Spill: Use an inert absorbent material, such as vermiculite (B1170534) or sand, to contain the spill.

  • Collect the Absorbed Material: Carefully collect the absorbed material into a suitable, labeled waste container.

  • Decontaminate the Area: Clean the spill area with an appropriate solvent, followed by soap and water.

  • Dispose of Waste: Dispose of the waste container and any contaminated materials according to institutional and local regulations[1][4].

Disposal:

  • Dispose of unused this compound and its containers at an approved waste disposal facility[1].

  • Do not dispose of the chemical down the drain or into the environment[1].

Procedural Workflow for Handling this compound

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Assess Risks Assess Risks Don PPE Don PPE Assess Risks->Don PPE Use in Fume Hood Use in Fume Hood Don PPE->Use in Fume Hood Perform Experiment Perform Experiment Use in Fume Hood->Perform Experiment Decontaminate Workspace Decontaminate Workspace Perform Experiment->Decontaminate Workspace Spill Occurs Spill Occurs Perform Experiment->Spill Occurs Dispose of Waste Dispose of Waste Decontaminate Workspace->Dispose of Waste Doff PPE Doff PPE Dispose of Waste->Doff PPE Follow Spill Protocol Follow Spill Protocol Spill Occurs->Follow Spill Protocol

Caption: This diagram outlines the procedural workflow for safely handling this compound, from preparation to disposal and emergency response.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-hydroxydodecanoate
Reactant of Route 2
Reactant of Route 2
Methyl 3-hydroxydodecanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.